molecular formula C9H7BrN2 B1395774 4-Bromo-1-phenyl-1H-imidazole CAS No. 1246555-43-0

4-Bromo-1-phenyl-1H-imidazole

Cat. No.: B1395774
CAS No.: 1246555-43-0
M. Wt: 223.07 g/mol
InChI Key: PYCHREPCYDQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHREPCYDQKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Bromo-1-phenyl-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented, this guide synthesizes information from closely related analogs and established synthetic methodologies to offer a detailed understanding of its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, we explore the broader applications of the 1-phenyl-imidazole scaffold in drug discovery, providing context for the potential utility of this particular derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of functionalized imidazoles in their work.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and numerous approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities make it an exceptional pharmacophore for interacting with biological targets such as enzymes and receptors.[1] The introduction of a phenyl group at the N-1 position and a bromine atom at the C-4 position, as in this compound, creates a versatile building block with distinct regions for further chemical modification, opening avenues for the exploration of novel chemical space in drug discovery programs.

Physicochemical Properties

PropertyValueSource/Basis
CAS Number 1246555-43-0[2][3][4]
Molecular Formula C₉H₇BrN₂[2][3][4]
Molecular Weight 223.07 g/mol [4]
Appearance Likely a white to off-white or pale yellow solidInferred from related brominated and phenylated imidazoles.
Melting Point Not available. For comparison, 4-bromo-1H-imidazole has a melting point of 131-135 °C.[5][6]
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.Inferred from the nonpolar phenyl group and the polar imidazole ring.
pKa Not available. The pKa of the conjugate acid of imidazole is approximately 7.

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not currently published. However, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of its precursors and related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the imidazole and phenyl rings.

  • Imidazole Protons: Three distinct signals are expected for the imidazole ring protons at C-2, C-5, and the N-H proton of the precursor 4-bromo-1H-imidazole is replaced by the phenyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.

  • Phenyl Protons: The protons on the phenyl ring will likely appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Imidazole Carbons: Three signals are expected for the imidazole ring carbons. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronegativity.

  • Phenyl Carbons: Six signals are expected for the phenyl ring carbons, unless symmetry results in overlapping peaks.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-Br stretching: The C-Br stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Fragmentation may involve the loss of Br, HCN, and cleavage of the phenyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through N-arylation of the readily available 4-bromo-1H-imidazole. Two prominent methods for this transformation are the Chan-Lam coupling and the Ullmann condensation.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an N-H containing substrate and a boronic acid.[7][8] This method is favored for its mild reaction conditions and tolerance of various functional groups.

Reaction Scheme:

Chan_Lam_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-bromo-1H-imidazole 4-Bromo-1H-imidazole reaction_center + 4-bromo-1H-imidazole->reaction_center phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_center catalyst Cu(OAc)₂ base Base (e.g., Pyridine, Et₃N) solvent Solvent (e.g., DCM, Toluene) oxidant Oxidant (Air or O₂) product This compound reaction_center->product Cu(OAc)₂, Base, Solvent, Air (Chan-Lam Coupling)

Caption: Chan-Lam coupling for the synthesis of this compound.

Experimental Protocol (Representative):

  • To a reaction vessel, add 4-bromo-1H-imidazole (1.0 eq), phenylboronic acid (1.2 eq), and copper(II) acetate (0.1 eq).

  • Add a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add a base, such as pyridine or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature and open to the air (or bubble air through the mixture) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Chan-Lam coupling.[9][10][11]

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 4-bromo-1H-imidazole 4-Bromo-1H-imidazole reaction_center + 4-bromo-1H-imidazole->reaction_center bromobenzene Bromobenzene bromobenzene->reaction_center catalyst CuI or Cu₂O ligand Ligand (e.g., 1,10-Phenanthroline) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., DMF, Dioxane) product This compound reaction_center->product CuI, Ligand, Base, Solvent, Heat (Ullmann Condensation)

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol (Representative):

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-imidazole (1.0 eq), bromobenzene (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity of this compound

The bromine atom at the C-4 position of the imidazole ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3][12] This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position.

Reaction Scheme:

Suzuki_Miyaura_Coupling start This compound reaction_center + start->reaction_center boronic_acid R-B(OH)₂ boronic_acid->reaction_center product 4-R-1-phenyl-1H-imidazole reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Toluene, Dioxane) reagents->product reaction_center->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This would enable the synthesis of 4-amino-1-phenyl-imidazole derivatives.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound reaction_center + start->reaction_center amine R¹R²NH amine->reaction_center product 4-(R¹R²N)-1-phenyl-1H-imidazole reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs₂CO₃) reagents->product reaction_center->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery

The 1-phenyl-imidazole scaffold is a common motif in a variety of biologically active compounds. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the development of novel therapeutic agents. Potential applications include its use as a starting material for the synthesis of:

  • Enzyme Inhibitors: The imidazole ring can interact with the active sites of various enzymes.

  • Receptor Agonists and Antagonists: The overall structure can be tailored to bind to specific cell surface receptors.

  • Antifungal and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal properties.[2]

  • Anticancer Agents: The N-phenyl-1H-imidazole-5-carboxamide scaffold has shown significant anticancer activity.[16]

Safety and Handling

Specific toxicological data for this compound is not available. However, based on related brominated aromatic and heterocyclic compounds, the following precautions should be taken:

  • Hazard Classification: One supplier has classified this compound as an irritant.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data for this compound is limited, its synthesis is readily achievable through established N-arylation protocols. The presence of a reactive bromine handle allows for a wide range of post-synthetic modifications via modern cross-coupling reactions, providing access to a diverse array of novel 1-phenyl-imidazole derivatives. The proven biological relevance of the imidazole scaffold underscores the potential of this compound as a key intermediate in the discovery and development of new therapeutic agents. Further experimental investigation into the precise physicochemical and biological properties of this compound is warranted.

References

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). PubMed. Retrieved from [Link]

  • 4-Bromo-1H-imidazole. Chem-Impex. Retrieved from [Link]

  • Supporting Inform
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. Retrieved from [Link]

  • 1H-Imidazole, 4-bromo-. PubChem. Retrieved from [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound 1246555-43-0 C9H7BrN2 223.07 g/mol-Products Wonder. Wonder Chemical. Retrieved from [Link]

  • 4-Bromo-1H-imidazole. SpectraBase. Retrieved from [Link]

  • Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. Retrieved from [Link]

  • Synthesis, characterization and application of Ni0.5Zn0.
  • Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid. ResearchGate. Retrieved from [Link]

  • 13 C-NMR spectrum of compound (4i). ResearchGate. Retrieved from [Link]

  • 4-Bromo-1H-imidazole - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • 4-Bromo-1-methyl-1H-imidazole. PubChem. Retrieved from [Link]

  • 2-(4-Bromo-phenyl)-1H-imidazole, 98% | 176961-53-8. J&K Scientific. Retrieved from [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate. Retrieved from [Link]

  • Chen‐Lam‐Evans coupling of imidazole and boronic acid using catalysts 1–4. ResearchGate. Retrieved from [Link]

  • Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. PubMed. Retrieved from [Link]

  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. Retrieved from [Link]

  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS One. Retrieved from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • 1H-Imidazole, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • Molecular modeling study of 4-Phenyl-1H-Imidazole... F1000Research. Retrieved from [Link]

  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications. Retrieved from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. [No Source Found]

Sources

An In-Depth Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-phenyl-1H-imidazole is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl group at the N1 position and a bromine atom at the C4 position of the imidazole ring, provides a unique scaffold for the synthesis of a diverse array of more complex molecules. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

CAS Number: 1246555-43-0[2][3][4]

Molecular Formula: C₉H₇BrN₂[2]

Molecular Weight: 223.07 g/mol [2]

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimentally determined data is limited in publicly available literature, predicted values provide a useful starting point for researchers.

PropertyValueSource
Boiling Point 335.4 ± 15.0 °CPredicted[5]
Density 1.50 ± 0.1 g/cm³Predicted[5]
pKa 2.70 ± 0.61Predicted[5]

Synthesis of this compound

The synthesis of this compound typically involves the N-arylation of a 4-bromo-1H-imidazole precursor. This transformation is a cornerstone of modern synthetic organic chemistry, with several established methods that can be applied. The choice of method often depends on the desired scale, substrate scope, and tolerance of functional groups.

Precursor Synthesis: 4-Bromo-1H-imidazole

The starting material, 4-Bromo-1H-imidazole (CAS: 2302-25-2), is a critical building block.[8] Its synthesis has been reported through various routes, including the debromination of 2,4,5-tribromoimidazole.

Diagram of Precursor Synthesis

Caption: Synthesis of 4-Bromo-1H-imidazole from 2,4,5-tribromoimidazole.

N-Arylation Methodologies

The introduction of the phenyl group onto the nitrogen of the imidazole ring can be achieved through several powerful cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation:

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. It typically involves the coupling of an amine (in this case, 4-bromo-1H-imidazole) with an aryl halide (such as bromobenzene or iodobenzene) in the presence of a copper catalyst and a base, often at elevated temperatures.

2. Buchwald-Hartwig Amination:

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers a broader substrate scope and generally proceeds under less harsh conditions than the traditional Ullmann reaction. It utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of the imidazole with an aryl halide.

Diagram of N-Arylation Workflow

N_Arylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Catalyst Catalyst (e.g., CuI or Pd(OAc)₂) Aryl Halide Phenyl Halide (e.g., Bromobenzene) Ligand Ligand (e.g., Phenanthroline or Phosphine) Product This compound Base Base (e.g., Cs₂CO₃ or K₂CO₃) Solvent Solvent (e.g., Dioxane or Toluene) Purification Workup & Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the N-arylation of 4-Bromo-1H-imidazole.

Experimental Protocol: Copper-Catalyzed N-Arylation (Adapted)

The following is a representative, adaptable protocol for the synthesis of N-aryl imidazoles, based on established copper-catalyzed methodologies. This protocol should be optimized for the specific synthesis of this compound.

Materials and Equipment:

  • 4-Bromo-1H-imidazole

  • Bromobenzene (or Iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (or other high-boiling solvent)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (1.2 mmol), the phenyl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The imidazole ring is a common scaffold in a multitude of pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The introduction of a phenyl group at the N1 position and a bromine atom at the C4 position of the imidazole ring in this compound creates a molecule with significant potential as a building block in drug discovery.

While specific biological activity data for this compound is not extensively reported, the broader class of phenyl-imidazole derivatives has shown promise in various therapeutic areas. For instance, substituted phenyl-imidazoles have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[9] The 4-bromo-1-phenyl-imidazole scaffold can be readily modified through cross-coupling reactions at the bromine position, allowing for the rapid generation of libraries of compounds for screening against various biological targets. This makes it a valuable intermediate for structure-activity relationship (SAR) studies.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: As a scaffold for kinase inhibitors or inhibitors of other cancer-related enzymes.

  • Infectious Diseases: As a starting point for the development of novel antifungal or antibacterial agents.[10]

  • Inflammatory Diseases: Due to the known anti-inflammatory properties of some imidazole derivatives.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. The Safety Data Sheet (SDS) for this compound classifies it as an irritant.[2] For the closely related precursor, 4-bromo-1H-imidazole, the hazards are more clearly defined as toxic if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][11] Given these warnings, it is prudent to handle this compound with a high degree of caution.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established N-arylation methodologies, provides access to a scaffold that can be readily diversified. While specific biological data for this compound is still emerging, the known importance of the imidazole core and the synthetic utility of the bromine handle suggest that this compound will continue to be a compound of interest for researchers and scientists working to develop the next generation of therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

  • This compound CAS#: 1246555-43-0 - ChemicalBook. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB53321598_EN.htm
  • This compound | Matrix Scientific. (n.d.). Retrieved January 19, 2026, from https://www.matrixscientific.com/4-bromo-1-phenyl-1h-imidazole-1246555-43-0.html
  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). Retrieved January 19, 2026, from https://www.unibrom.com/the-crucial-role-of-4-bromo-1h-imidazole-in-modern-drug-discovery/
  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2021). RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04689a
  • 1H NMR. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from https://www.rsc.
  • 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9 - Sigma-Aldrich. (n.d.). Retrieved January 19, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/711292
  • 4-Bromo-1H-imidazole - SpectraBase. (n.d.). Retrieved January 19, 2026, from https://spectrabase.com/spectrum/5YyXzFtfE1s
  • 4-Bromo-1H-imidazole - Chem-Impex. (n.d.). Retrieved January 19, 2026, from https://www.chemimpex.com/products/4-bromo-1h-imidazole
  • Synthesis and biological evaluation of novel imidazole based compounds. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved January 19, 2026, from https://www.ujpr.org/index.php/journal/article/view/12/12
  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from https://application.wiley-vch.de/contents/jc_2140/2007/z701045_s.pdf
  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/96125
  • 4-Bromo-1H-imidazole | Biochemical Reagent - MedchemExpress.com. (n.d.). Retrieved January 19, 2026, from https://www.medchemexpress.com/4-bromo-1h-imidazole.html
  • 4-Bromo-1H-imidazole | 2302-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved January 19, 2026, from https://www.tcichemicals.com/IN/en/p/B3280
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 19, 2026, from https://www.rsc.
  • 1246555-43-0 | MFCD21642117 | this compound - Aaronchem. (n.d.). Retrieved January 19, 2026, from https://www.aaronchem.com/product/ar01kb7f-4-bromo-1-phenyl-1h-imidazole-1246555-43-0
  • Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp. (n.d.). Retrieved January 19, 2026, from https://www.unibrom.com/intermediates-4-bromo-1h-imidazole-for-critical-molecular-building-block/
  • This compound | Matrix Scientific. (n.d.). Retrieved January 19, 2026, from https://www.matrixscientific.com/4-bromo-1-phenyl-1h-imidazole.html
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754942/
  • 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2735604
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from https://www.fishersci.com/msds?productName=BTB09770DA
  • 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1277653
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.). Retrieved January 19, 2026, from https://patents.google.
  • The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. (n.d.). Retrieved January 19, 2026, from https://www.unibrom.com/the-strategic-importance-of-4-bromo-1h-imidazole-in-fine-chemicals/
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers - Benchchem. (n.d.). Retrieved January 19, 2026, from https://www.benchchem.com/blog/a-comparative-analysis-of-4-iodo-1h-imidazole-and-4-bromo-1h-imidazole-a-guide-for-researchers/
  • Synthesis and characterization of 2-(4-bromophenyl)-1H- benz | 5287 - TSI Journals. (n.d.). Retrieved January 19, 2026, from https://www.tsijournals.com/articles/synthesis-and-characterization-of-24bromophenyl1h-benzimidazole-and-26bromochroman2yl1h-benzimidazole-compounds.html
  • 4-Bromo-1-(p-tolyl)-1H-imidazole - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from https://myskinrecipes.com/ingredient-checker/4-bromo-1-p-tolyl-1h-imidazole
  • Insilico biological evaluation of newly synthesized 1'-(4-Bromoph - IT Medical Team. (n.d.). Retrieved January 19, 2026, from https://www.itmedicalteam.pl/articles/insilico-biological-evaluation-of-newly-synthesized-1-4-bromophenyl-4-4-2-oxo-1234-tetrahydronaphthalen-2-ylidenemethylphenyl-34-dihydroacenaphthylene-1-spiro-2-pyrrolidine-3-spiro-2-naphthalene-211h2h-dione-105218.html
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC - PubMed Central. (2021, August 4). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395724/
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). Retrieved January 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/38640722/
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). Retrieved January 19, 2026, from https://pubs.acs.org/doi/10.1021/acsomega.1c05753
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955938/
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE - Divbio Science Europe. (n.d.). Retrieved January 19, 2026, from https://www.divbio.com/dbe/4-bromo-1-methyl-1h-imidazole-89541
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/synthesis/product_25676-75-9_98.htm
  • 2-(4-BROMO-PHENYL)-1H-IMIDAZOLE Safety Data Sheets - Echemi. (n.d.). Retrieved January 19, 2026, from https://www.echemi.com/msds/2-(4-BROMO-PHENYL)-1H-IMIDAZOLE-cas-176961-53-8.html
  • Matrix Scientific. (n.d.). Retrieved January 19, 2026, from https://www.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-1-phenyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation, supported by established methodologies and theoretical principles.

Introduction: The Structural Significance of this compound

This compound is a substituted imidazole derivative featuring a bromine atom at the C4 position and a phenyl group attached to the N1 nitrogen. The imidazole ring is a crucial pharmacophore in numerous biologically active compounds. The specific substitution pattern of this molecule—an electron-withdrawing bromine and an aromatic phenyl group—creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy, which account for the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2Singlet (s)N/A
H-57.2 - 7.6Singlet (s)N/A
Phenyl H (ortho)7.5 - 7.8Doublet (d) or Multiplet (m)~7-9
Phenyl H (meta)7.3 - 7.6Triplet (t) or Multiplet (m)~7-9
Phenyl H (para)7.2 - 7.5Triplet (t) or Multiplet (m)~7-9
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-4110 - 115
C-5120 - 125
Phenyl C (ipso)135 - 140
Phenyl C (ortho)120 - 125
Phenyl C (meta)128 - 132
Phenyl C (para)125 - 130

Expert Analysis and Interpretation

The predicted spectral data are rooted in the fundamental electronic effects exerted by the substituents on the imidazole and phenyl rings.

¹H NMR Spectrum Analysis:

  • Imidazole Protons (H-2 and H-5): The protons on the imidazole ring are expected to appear as singlets due to the absence of adjacent protons for coupling. The H-2 proton, situated between two nitrogen atoms, is the most deshielded and thus resonates at the lowest field (highest ppm value)[1][2]. The H-5 proton is also influenced by the electronegative nitrogen and the nearby bromine atom.

  • Phenyl Protons: The phenyl group protons will exhibit characteristic splitting patterns (doublets and triplets, or more complex multiplets) depending on their position relative to the imidazole ring[3]. The ortho protons are most affected by the attachment to the nitrogen and will likely appear at a lower field than the meta and para protons.

¹³C NMR Spectrum Analysis:

  • Imidazole Carbons (C-2, C-4, and C-5): The C-2 carbon, bonded to two nitrogen atoms, will be the most deshielded of the imidazole carbons. The C-4 carbon, directly attached to the highly electronegative bromine atom, will experience a significant upfield shift due to the heavy atom effect, a phenomenon well-documented for halogenated aromatic compounds. The C-5 carbon will resonate at a position intermediate to C-2 and C-4.

  • Phenyl Carbons: The phenyl carbons will show distinct signals. The ipso-carbon (the carbon directly attached to the imidazole nitrogen) will be downfield. The ortho, meta, and para carbons will have chemical shifts typical for a monosubstituted benzene ring, with slight variations due to the electronic influence of the imidazole moiety.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[4].
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the instrument to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the ¹H NMR signals to determine the relative number of protons.

Visualizing the Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Molecular Structure of this compound cluster_imidazole Imidazole Ring cluster_phenyl Phenyl Ring N1 N1 C2 C2-H N1->C2 C1' C1' N1->C1' N-C Bond N3 N3 C2->N3 C4 C4-Br N3->C4 C5 C5-H C4->C5 C5->N1 C2' C2'-H C1'->C2' C3' C3'-H C2'->C3' C6' C6'-H C6'->C1' C4' C4'-H C3'->C4' C5' C5'-H C5'->C6' C4'->C5'

Caption: Molecular structure of this compound.

NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (1H and 13C NMR) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Interpretation (Chemical Shift, Multiplicity, Integration) C->D E Structure Confirmation D->E

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the influence of the bromo and phenyl substituents on the electronic environment of the imidazole core, a precise and confident interpretation of the spectral data is achievable. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

  • PubChem. (n.d.). 4-Bromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Blackman, A. (2012). A-Level Chemistry. Cambridge University Press.
  • Claramunt, R. M., & Elguero, J. (2006). Chapter 5.2 - Imidazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 131–225). Elsevier.

Sources

solubility profile of 4-Bromo-1-phenyl-1H-imidazole in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility Profile of 4-Bromo-1-phenyl-1H-imidazole

Foreword: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and potential. From influencing reaction kinetics in a synthesis flask to governing the bioavailability of a potential drug candidate, a thorough understanding of a molecule's solubility profile is paramount. This guide is designed for the practicing researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of this compound. As a Senior Application Scientist, my objective is to present not just data, but a cohesive narrative that explains the "why" behind the experimental observations and provides robust, validated protocols that can be implemented with confidence in your own laboratory settings.

Core Physicochemical Characteristics of this compound

A molecule's solubility is fundamentally governed by its intrinsic physicochemical properties. The structure of this compound, featuring a polar imidazole core, a lipophilic phenyl group, and a halogen substituent, suggests a nuanced and interesting solubility behavior.

PropertyValue (Experimental or Predicted)Significance in Solubility
Molecular Formula C₉H₇BrN₂Defines the elemental makeup.
Molecular Weight 223.07 g/mol Influences the molar concentration and dissolution rate.
Melting Point ~131-135 °C (for 4-Bromo-1H-imidazole)[1]Higher melting points often correlate with greater crystal lattice energy, which must be overcome by solvent-solute interactions, thus potentially lowering solubility.
logP (Octanol/Water) Predicted: ~2.4[2]This value indicates moderate lipophilicity ("fat-loving") and suggests that the compound will favor organic solvents over water.
pKa (Predicted) ~4.5 - 5.5 (for the protonated imidazole)The basicity of the imidazole ring implies that solubility in aqueous media can be significantly increased under acidic pH conditions due to the formation of a more polar, charged salt.

Expertise & Experience: The predicted logP value of ~2.4 is a key starting point. It places the molecule in a category where it is expected to be poorly soluble in water but should exhibit good solubility in many common organic solvents. The presence of both a hydrogen bond acceptor (the non-protonated nitrogen) and a potential hydrogen bond donor (if protonated) on the imidazole ring adds complexity, allowing for specific interactions with protic solvents.

A Validated Protocol for Thermodynamic Solubility Determination

To ensure the generation of reliable and reproducible data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[3][4] This method is recognized by regulatory bodies like the OECD and remains the most trusted approach.[5][6][7][8]

Experimental Workflow Diagram

solubility_workflow cluster_setup Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Quantification A 1. Add excess solid this compound to a known volume of solvent in a sealed vial. B 2. Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A->B Incubate C 3. Allow suspension to settle post-agitation. Centrifugation may be used. B->C D 4. Carefully withdraw an aliquot of the clear supernatant using a syringe with a 0.22 µm filter. C->D Sample E 5. Quantify the concentration of the dissolved compound using a validated HPLC-UV method. D->E Analyze F 6. Calculate solubility in mg/mL or mol/L. E->F

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology
  • Preparation of Vials: Into a series of 4 mL glass vials, add an amount of this compound that is visibly in excess of what is expected to dissolve (e.g., 10-20 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials. The solvent list should include a diverse range of polarities.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or tumbling rotator set to a constant temperature (typically 25 °C). Allow the mixtures to agitate for at least 24 hours.[9] A longer period (48 hours) is recommended to ensure true equilibrium is achieved, especially for poorly soluble systems.

  • Phase Separation: After the equilibration period, let the vials stand undisturbed for at least one hour to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifugation at high speed (e.g., 10,000 rpm for 10 minutes) is highly recommended.[9][10]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. This step is critical. Use a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to prevent any undissolved microparticles from being transferred.

  • Quantification by HPLC-UV:

    • System: A standard HPLC system with a C8 or C18 column and a UV detector is suitable.[11][12]

    • Mobile Phase: A gradient of methanol or acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure good peak shape) is a common starting point for imidazole derivatives.[11][13][14]

    • Detection: Set the UV detector to a wavelength of maximum absorbance for the compound (e.g., ~254 nm or determined by a UV scan).

    • Calibration: Prepare a series of calibration standards of known concentrations of this compound in a suitable solvent (e.g., acetonitrile). Generate a calibration curve by plotting peak area against concentration.

    • Analysis: Inject the filtered supernatant (appropriately diluted, if necessary) and determine its concentration from the calibration curve.

  • Data Reporting: Calculate the final solubility in mg/mL. The experiment should be run in triplicate for each solvent to ensure statistical validity.

Trustworthiness: This protocol is self-validating. The use of excess solid ensures that the solution is truly saturated. The extended equilibration time confirms that a thermodynamic endpoint has been reached. Finally, the use of a validated, specific analytical method like HPLC provides accurate and reliable quantification, free from interference.[9][10]

Expected Solubility Profile & Interpretation

While extensive experimental data for this specific molecule is not publicly compiled, a reliable solubility profile can be predicted based on its structure and the behavior of analogous compounds.[15]

Solvent CategoryCommon Lab SolventsPredicted SolubilityRationale for Behavior
Nonpolar Heptane, TolueneVery Low to InsolubleThe high polarity of the imidazole ring and the energy of the crystal lattice are not overcome by weak van der Waals interactions with these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneHigh to Very HighThese solvents are excellent at solvating the molecule through strong dipole-dipole interactions without competing for hydrogen bonds, effectively breaking down the crystal lattice.
Polar Aprotic (High Polarity) Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighThese highly polar solvents are exceptionally effective at solvating both the polar imidazole core and the lipophilic phenyl ring, leading to excellent solubility.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the imidazole nitrogens. Solubility decreases as the alcohol's alkyl chain length increases (e.g., in Isopropanol).
Aqueous Water (neutral pH)Very Low (<0.1 mg/mL)The molecule's moderate lipophilicity (logP ~2.4) dominates, making it poorly soluble in water.[15]
Aqueous (Acidic) 0.1 M HClHighProtonation of the basic imidazole nitrogen creates a charged cationic species (an imidazolium salt), which is significantly more polar and readily solvated by water.[16]

Logical Framework for Solubility Prediction

The interplay between solute and solvent properties can be visualized to understand the resulting solubility.

solubility_logic solute This compound Polar Imidazole Core Lipophilic Phenyl/Bromo Groups interaction Dominant Interaction Strong Dipole-Dipole Hydrogen Bonding Weak van der Waals solute:f0->interaction:f0 solute:f0->interaction:f1 solute:f1->interaction:f2 solvent Solvent Properties Polar Aprotic (e.g., DMSO, DCM) Polar Protic (e.g., Methanol) Nonpolar (e.g., Heptane) solvent:f0->interaction:f0 solvent:f1->interaction:f1 solvent:f2->interaction:f2 result Resulting Solubility HIGH MODERATE LOW interaction:f0->result:f0 interaction:f1->result:f1 interaction:f2->result:f2

Sources

The Emerging Therapeutic Potential of Brominated Phenylimidazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. The introduction of bromine atoms and phenyl substituents onto this heterocyclic core has given rise to a class of molecules—brominated phenylimidazoles—with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a logical framework for their further investigation and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Strategic Combination of Bromine, Phenyl, and Imidazole Moieties

The unique physicochemical properties imparted by the strategic incorporation of bromine and phenyl groups onto the imidazole ring system form the basis for the diverse biological activities observed in this class of compounds. The imidazole ring itself is a key component in many biological processes and a structural motif in numerous clinically approved drugs.[1] The phenyl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with biological targets. Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the lipophilicity and metabolic stability of a molecule can be modulated by the presence and position of bromine atoms. This guide will explore how these structural features translate into potent and selective biological activities.

Anticancer Activity: Harnessing Reactive Oxygen Species to Induce Apoptosis

A growing body of evidence points to the significant anticancer potential of brominated phenylimidazoles.[1] A noteworthy example is the compound 2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazole , which has been identified as a lead compound with cytotoxic activity against various cancer cell lines.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

A primary mechanism through which brominated phenylimidazoles exert their anticancer effects is the induction of programmed cell death, or apoptosis, via the generation of reactive oxygen species (ROS).[2] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that, at elevated levels, can inflict damage on cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic signaling cascades.

The accumulation of ROS can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4] In the intrinsic pathway, ROS can lead to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c.[3] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, a key initiator caspase.[3] The extrinsic pathway is triggered by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]

Below is a diagram illustrating the central role of ROS in mediating the apoptotic effects of brominated phenylimidazoles.

ROS_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Brominated Phenylimidazole Brominated Phenylimidazole ROS Generation ROS Generation Brominated Phenylimidazole->ROS Generation Mitochondrion Mitochondrion ROS Generation->Mitochondrion damage Death Receptors Death Receptors ROS Generation->Death Receptors sensitization Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: ROS-Mediated Apoptotic Signaling Pathway.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of brominated phenylimidazoles against various cancer cell lines are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Compound IDCancer Cell LineIC50 (µM)Reference
2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazoleMCF-7 (Breast)2.2[7]
2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazoleHepG2 (Liver)2.2[7]
2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazoleHCT-116 (Colon)>30[7]
4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazoleHepG2 (Liver)Moderate Potential[8]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 value of a test compound using the MTT assay.[6]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (brominated phenylimidazole) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Brominated phenylimidazoles have demonstrated promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial and Antifungal Action

The precise mechanisms of action can vary but often involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the phenyl and bromo substituents can facilitate the partitioning of these molecules into the lipid-rich microbial cell membranes, leading to increased permeability and cell death.

Quantitative Assessment of Antimicrobial and Antifungal Activity

The potency of antimicrobial and antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazole DerivativesStaphylococcus aureusVaries[1]
Imidazole DerivativesEscherichia coliVaries[1]
Imidazole DerivativesCandida albicansVaries[1]
Experimental Protocols

This method provides a qualitative assessment of antimicrobial susceptibility.[12][13]

Materials:

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Bacterial or fungal culture

  • Sterile paper disks

  • Solution of the test compound at a known concentration

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[14]

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[12]

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of the test compound onto the surface of the agar.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

This method determines the MIC of a compound in a liquid culture medium.[15][16]

Materials:

  • 96-well microtiter plates

  • Sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum

  • Serial dilutions of the test compound

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Prepare twofold serial dilutions of the test compound in the wells of a 96-well plate, each well containing 100 µL.[17]

  • Inoculation: Add 100 µL of a standardized microbial inoculum to each well.[17]

  • Controls: Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: Targeting Key Players in Disease

Brominated phenylimidazoles have also been identified as inhibitors of specific enzymes that are implicated in various diseases, including cancer and inflammation.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[18] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[18] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of specific CYP isoforms can lead to drug-drug interactions, altering the pharmacokinetic and pharmacodynamic properties of co-administered drugs.[19] Understanding the CYP inhibition profile of a drug candidate is a critical aspect of drug development.

Experimental Protocols

This assay measures the inhibition of IDO1 activity by quantifying the production of its downstream metabolite, kynurenine.[18][20]

Materials:

  • Recombinant human IDO1 enzyme or cell lysate containing IDO1

  • L-tryptophan (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors (e.g., ascorbic acid, methylene blue)

  • Test compound

  • Trichloroacetic acid (TCA) for reaction termination

  • Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or HPLC system

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, cofactors, IDO1 enzyme, and the test compound at various concentrations.

  • Initiation: Add L-tryptophan to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]

  • Termination: Stop the reaction by adding TCA.[18]

  • Kynurenine Measurement: Centrifuge to pellet precipitated protein. The amount of kynurenine in the supernatant can be measured colorimetrically after reacting with p-dimethylaminobenzaldehyde or more accurately by HPLC.[18]

  • IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

This high-throughput assay uses fluorogenic substrates that are converted into fluorescent products by specific CYP isoforms.[21]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

  • Fluorogenic CYP-specific substrates

  • NADPH regenerating system

  • Assay buffer

  • Test compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the specific CYP enzyme, assay buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence production is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

Brominated phenylimidazoles represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing and screening a broader library of brominated phenylimidazoles to establish clear structure-activity relationships, optimizing their potency and selectivity, and elucidating their mechanisms of action in greater detail. Such efforts will be crucial in translating the therapeutic potential of this chemical class into novel and effective treatments for a variety of diseases.

References

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 19, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • ROS‐mediated apoptosis signalling pathways: (1) Accumulation of ROS... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Pathways of ROS-driven apoptotic responses. (A) Low level of ROS (such... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (2008). SciELO. Retrieved January 19, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 19, 2026, from [Link]

  • In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

  • Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A) Percentage of inhibition of Kyn production by P1.IDO1 cells after... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved January 19, 2026, from [Link]

  • ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. (n.d.). Hindawi. Retrieved January 19, 2026, from [Link]

  • Fluorescence CYP Inhibition Assays. (n.d.). BioIVT. Retrieved January 19, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved January 19, 2026, from [Link]

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. (2022). AACR Journals. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: A Cornerstone Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide focuses on a particularly strategic derivative, 4-Bromo-1-phenyl-1H-imidazole, detailing its role as a versatile precursor in the synthesis of complex, biologically active molecules. We will explore its synthesis, physicochemical characteristics, and its pivotal function as a reactive handle in key bond-forming reactions, most notably palladium-catalyzed cross-couplings. Through a discussion of reaction mechanisms, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers, chemists, and professionals in the field of drug discovery and development, highlighting the causality behind experimental choices and providing a framework for its effective utilization in synthetic campaigns.

Introduction: The Enduring Significance of the Imidazole Moiety

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in biological systems, famously present in the amino acid histidine and purines.[3] This natural prevalence has inspired medicinal chemists to incorporate the imidazole nucleus into a vast array of synthetic compounds. Its amphoteric nature and capacity to act as both a hydrogen bond donor and acceptor allow it to mimic biological interactions effectively, leading to broad pharmacological applications, including anticancer, antifungal, antibacterial, and antiviral agents.[4][5]

The functionalization of the imidazole core is key to modulating its biological activity. The introduction of a bromine atom, specifically in this compound, creates a highly valuable and versatile intermediate.[6] The phenyl group at the N1 position provides steric and electronic influence while offering a site for further modification, and the bromine atom at the C4 position serves as an exceptionally reactive site for a multitude of synthetic transformations.[7] This strategic placement allows for the precise and efficient construction of complex molecular architectures, making it an indispensable tool in the drug discovery pipeline.[6]

Synthesis and Characterization of the Precursor

The synthesis of this compound is typically achieved through an N-arylation reaction, followed by selective bromination. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed coupling of imidazole with an aryl halide, such as bromobenzene. Subsequent regioselective bromination at the C4 position can be accomplished using a suitable brominating agent like N-Bromosuccinimide (NBS).

An alternative approach involves the direct bromination of 1-phenyl-1H-imidazole. The challenge in this route lies in controlling the regioselectivity, as multiple positions on the imidazole ring are susceptible to electrophilic attack. However, by carefully controlling reaction conditions (temperature, solvent, and stoichiometry of the brominating agent), the desired 4-bromo isomer can be obtained as the major product.

Physicochemical Properties: The resulting this compound is typically a white to off-white solid. Its identity and purity are confirmed using standard analytical techniques.

PropertyExpected Data
Appearance White to light yellow solid
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
¹H NMR Resonances corresponding to the phenyl and imidazole protons. The imidazole protons will show characteristic shifts, and the phenyl protons will exhibit splitting patterns indicative of the substitution.[8]
¹³C NMR Signals for each unique carbon atom in the phenyl and imidazole rings. The carbon bearing the bromine atom (C4) will have a characteristic chemical shift.[8]
Mass Spectrometry A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.
Infrared (IR) Characteristic absorption bands for C-H, C=C, and C-N aromatic stretching vibrations.

The Strategic Role in Synthetic Medicinal Chemistry

The true value of this compound lies in the reactivity of its carbon-bromine bond. This bond serves as a "linchpin" for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their efficiency and functional group tolerance.[7][9]

G cluster_reactions Key Transformations cluster_products Synthesized Scaffolds Precursor This compound Suzuki Suzuki Coupling (C-C Bond) Precursor->Suzuki Pd Catalyst Ar-B(OH)₂ Sonogashira Sonogashira Coupling (C-C Bond) Precursor->Sonogashira Pd/Cu Catalysts Alkyne Buchwald Buchwald-Hartwig (C-N Bond) Precursor->Buchwald Pd Catalyst Amine Heck Heck Coupling (C-C Bond) Precursor->Heck Pd Catalyst Alkene Aryl Aryl-substituted Imidazoles Suzuki->Aryl Alkynyl Alkynyl-substituted Imidazoles Sonogashira->Alkynyl Amino Amino-substituted Imidazoles Buchwald->Amino Alkenyl Alkenyl-substituted Imidazoles Heck->Alkenyl Suzuki_Workflow start Setup reagents Reagents This compound Boronic Acid Pd Catalyst & Ligand Base (e.g., K₂CO₃) start->reagents solvent Solvent Toluene/Water or Dioxane/Water reagents->solvent reaction Reaction Inert Atmosphere (N₂/Ar) Heat (80-110 °C) Stir for 2-24h solvent->reaction workup Work-up Quench Extract with Organic Solvent Dry & Concentrate reaction->workup purification Purification Column Chromatography workup->purification product Final Product|{4-Aryl-1-phenyl-1H-imidazole} purification->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the imidazole ring to a terminal alkyne. This transformation is invaluable for introducing rigid, linear linkers into a molecular scaffold, a common strategy in designing enzyme inhibitors and receptor antagonists.

Causality and Mechanistic Insight: This reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI). [10]The palladium catalyst activates the C-Br bond via oxidative addition, while the copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the alkynyl-substituted imidazole. The use of a base, typically an amine like triethylamine (Et₃N), is crucial as it serves both to deprotonate the alkyne and to act as a solvent. [10]

Buchwald-Hartwig Amination

Creating carbon-nitrogen bonds is fundamental to medicinal chemistry, as the amino group is a key pharmacophore. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a wide range of primary or secondary amines.

Causality and Mechanistic Insight: Similar to other palladium-catalyzed reactions, the cycle begins with oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired 4-amino-1-phenyl-1H-imidazole product and regenerates the active Pd(0) catalyst. The choice of ligand is again paramount, with bulky, electron-donating phosphines being highly effective. [7]

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust, reproducible methods. Adherence to inert atmosphere techniques is critical for the success of these palladium-catalyzed reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

[10]

  • Vessel Preparation: A round-bottom flask or reaction vial is charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added.

  • Inerting: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water, 4:1) are added via syringe.

  • Reaction: The mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

[10]

  • Vessel Preparation: To a dried, inerted flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 1-3 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as toluene, followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.3 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound has firmly established itself as a high-value precursor in medicinal chemistry. Its utility is defined by the strategic presence of a reactive bromine handle on the privileged imidazole scaffold, enabling a diverse range of late-stage functionalizations through robust and well-understood cross-coupling chemistry. The ability to efficiently forge C-C and C-N bonds allows for the rapid generation of compound libraries and the streamlined synthesis of complex drug candidates. As synthetic methodologies continue to advance, the role of such versatile building blocks will only expand, empowering chemists to explore new chemical space in the relentless pursuit of novel and more effective therapeutics.

References

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). BioMed Research International.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026). Based on internal analysis.
  • A review article on synthesis of imidazole derivatives. (2024). In-depth analysis from scientific literature.
  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). ResearchGate.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Scientific Research & Technology.
  • 4-Bromo-1H-imidazole synthesis. ChemicalBook.
  • 4-Bromo-1H-imidazole. Chem-Impex.
  • Application Notes: 4,5-Dibromo-2-phenyl-1H-imidazole in Catalysis. (2025). Benchchem.
  • CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE. CymitQuimica.
  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. (2025). ResearchGate.
  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Analysis based on industry trends.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Scientific publication.
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. ChemicalBook.
  • Intermediates 4-Bromo-1H-imidazole for critical molecular building block. Unibrom Corp.
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023). ResearchGate.
  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2023). IUCr.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). National Institutes of Health.

Sources

Introduction: The Enduring Significance of the N-Phenylimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Phenylimidazoles for Researchers and Drug Development Professionals

The N-phenylimidazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its prevalence stems from the unique electronic properties and rigid, planar structure that facilitate critical binding interactions with a wide array of biological targets.[1] Derivatives of N-phenylimidazole are found in FDA-approved therapeutics ranging from antihypertensive agents to immunosuppressive drugs and are pivotal in the development of novel kinase inhibitors and anti-infective agents.[3] Furthermore, their application as N-heterocyclic carbene (NHC) precursors has cemented their importance in catalysis.[4]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of synthetic procedures. It aims to provide a deep, mechanistic understanding of the key methodologies for constructing the N-aryl bond in these vital heterocycles. We will explore the causality behind experimental choices—why a particular catalyst, ligand, or base is selected—and provide field-proven protocols to empower researchers to confidently and successfully synthesize these target molecules. The two primary strategies for forming the N-phenyl bond are direct N-arylation of a pre-formed imidazole ring and the de novo construction of the ring system. This guide will focus on the most powerful and widely adopted methods in both categories.

Part 1: Direct N-Arylation Strategies: Forging the C-N Bond

The most common approach to N-phenylimidazoles involves the direct coupling of an imidazole core with an aryl partner. Over the past three decades, transition metal-catalyzed cross-coupling reactions have largely superseded classical methods due to their milder conditions, superior functional group tolerance, and broader substrate scope.

The Ullmann Condensation: The Classical Foundation

The Ullmann condensation, first reported over a century ago, is the historical foundation for C-N bond formation.[5] It traditionally involves the reaction of an aryl halide with an amine (or in this case, imidazole) at very high temperatures (>200 °C) using stoichiometric amounts of copper metal or copper salts.[5][6]

Causality and Mechanistic Insight: The classical Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, though the precise mechanism can be complex and is often heterogeneous. The high reaction temperatures are necessary to overcome the significant activation energy required for the oxidative addition of the aryl halide to the copper catalyst. While effective for simple, robust substrates, the harsh conditions severely limit its utility for complex molecules with sensitive functional groups.[7] Modern improvements have introduced soluble copper catalysts with ligands like diamines, which can facilitate the reaction at lower temperatures, yet it remains less favored than palladium- or more advanced copper-catalyzed systems for intricate syntheses.[6][7]

Palladium-Catalyzed Buchwald-Hartwig Amination: Precision and Versatility

The advent of the Buchwald-Hartwig amination revolutionized N-arylation chemistry. This palladium-catalyzed cross-coupling reaction provides a highly efficient and general method for forming C-N bonds under relatively mild conditions. It is often the go-to method for synthesizing N-phenylimidazoles, especially in a drug discovery context where substrate scope and functional group tolerance are paramount.[8][9]

Expertise in Action: Deconstructing the Catalytic System

A successful Buchwald-Hartwig reaction is a self-validating system where each component is chosen for a specific, synergistic purpose. The challenge with imidazoles is their potential to act as inhibitors by coordinating to the palladium center, preventing the formation of the active catalyst.[9][10] Therefore, careful selection of components and procedure is critical.

  • Palladium Precatalyst: Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common choices. They are stable in air but readily form the active Pd(0) species in solution.

  • The Ligand (The Key to Success): The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich ligands are required to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and, crucially, the final reductive elimination step that forms the C-N bond and regenerates the catalyst. For imidazole N-arylation, ligands such as Xantphos or BrettPhos are often employed due to their specific bite angles and steric profiles that promote the desired reactivity.

  • The Base: A base is essential to deprotonate the imidazole N-H, forming the imidazolide anion, which is the active nucleophile in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is a frequently used base due to its high solubility in common organic solvents and its ability to facilitate reductive elimination without causing undesired side reactions. Potassium phosphate (K₃PO₄) is another effective choice.

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are typically used. They effectively dissolve the reactants and catalyst system without interfering with the reaction mechanism.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]L_n B->C D Ligand Exchange/ Base-Assisted Deprotonation (Im-H, Base) C->D E [Ar-Pd(II)-Im]L_n D->E F Reductive Elimination E->F F->A Product Release (Ar-Im) Product N-Aryl Imidazole (Ar-Im) F->Product ArX Aryl Halide (Ar-X) ArX->B ImH Imidazole (Im-H) ImH->D Base Base Base->D caption Catalytic cycle for Buchwald-Hartwig N-arylation of imidazole.

Catalytic cycle for Buchwald-Hartwig N-arylation of imidazole.

Protocol 1: N1-Selective Palladium-Catalyzed Arylation of 4-Phenylimidazole [8][10]

This protocol describes the synthesis of 1-Aryl-4-phenylimidazole, a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib. The key insight is the pre-activation of the catalyst to overcome the inhibitory effect of the imidazole substrate.[9][10]

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (1 mol %) and the phosphine ligand (e.g., L1, 2.5 mol %) to a vial. Add the reaction solvent (e.g., toluene) and stir the mixture at room temperature for 10-20 minutes. This pre-formation of the active Pd(0)-ligand complex is critical for success.

  • Reaction Assembly: To a separate oven-dried reaction vessel, add the aryl halide (1.0 eq), the unsymmetric imidazole (e.g., 4-phenylimidazole, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Initiation: Transfer the pre-activated catalyst solution to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Scope of Palladium-Catalyzed N-Arylation

EntryAryl HalideImidazoleLigand/BaseYield (%)Reference
14-BromoanisoleImidazoleXantphos/Cs₂CO₃95[8]
23-Chlorobenzonitrile2-MethylimidazoleBrettPhos/NaOtBu88[9]
34-Trifluoromethylphenyl bromide4-PhenylimidazoleL1/K₃PO₄92[10]
42-BromopyridineImidazoleXantphos/Cs₂CO₃75[8]
Copper-Catalyzed N-Arylation (Chan-Lam Coupling): An Orthogonal Approach

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming C-N bonds that serves as an excellent alternative to palladium-catalyzed reactions.[3] A key distinction is its use of arylboronic acids as the aryl partner, which are often stable, commercially available, and less toxic than other organometallic reagents. The reaction is typically run under aerobic conditions, as oxygen is believed to facilitate the catalytic cycle.[11]

Expertise in Action: Deconstructing the Catalytic System

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst, though copper(I) salts like CuI are also effective.[4]

  • Ligand: While some Chan-Lam reactions can proceed without a ligand, the addition of N,N- or N,O-bidentate ligands like 1,10-phenanthroline or 8-hydroxyquinoline can significantly accelerate the reaction and improve yields, especially with less reactive substrates.[4][12]

  • Base: A base is often required. Organic bases like pyridine or triethylamine are common, as are inorganic bases like potassium carbonate. Soluble organic bases can sometimes lead to a more homogeneous and efficient reaction system.[4]

  • Solvent: Dichloromethane (DCM) or methanol are frequently used solvents. The choice often depends on the solubility of the specific substrates and reagents.

  • Oxidant: The reaction is typically run open to the air, allowing atmospheric oxygen to serve as the terminal oxidant, which is a significant practical advantage.[11]

Visualizing the Mechanism: The Chan-Lam Catalytic Cycle

Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle A Cu(II) B Coordination with Imidazole (Im-H) A->B C [Cu(II)-Im] B->C D Transmetalation with Arylboronic Acid (Ar-B(OH)2) C->D E [Ar-Cu(III)-Im] D->E F Reductive Elimination E->F F->A Product Release (Ar-Im) Product N-Aryl Imidazole (Ar-Im) F->Product ArBOH2 Arylboronic Acid (Ar-B(OH)2) ArBOH2->D ImH Imidazole (Im-H) ImH->B caption Proposed catalytic cycle for the Chan-Lam N-arylation.

Proposed catalytic cycle for the Chan-Lam N-arylation.

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole with Phenylboronic Acid [3][11]

  • Reaction Assembly: To a round-bottom flask open to the air, add the imidazole (1.2 eq), phenylboronic acid (1.0 eq), Cu(OAc)₂ (10 mol %), and a suitable solvent such as dichloromethane (DCM).

  • Initiation: If a ligand or co-base (e.g., pyridine) is used, add it at this stage.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM. Concentrate the filtrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Part 2: De Novo Synthesis Strategies: Building the Ring

An alternative to direct N-arylation is to construct the imidazole ring from acyclic precursors where the N-phenyl group is already incorporated. This can be particularly advantageous when the desired substitution pattern on the imidazole ring is not easily accessible from a pre-formed heterocycle.

The Radziszewski Reaction and Related Condensations

The Radziszewski reaction and its modern variants involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an amine source (in this case, aniline and ammonium acetate) to form a tri- or tetra-substituted imidazole. One-pot, multicomponent reactions are highly valued for their efficiency and atom economy.[13]

Expertise in Action: The One-Pot Advantage

Solvent-free, multicomponent reactions represent a green and efficient approach.[13] For instance, the synthesis of 2,4,5-triphenylimidazole (lophine) can be achieved by grinding benzil, benzaldehyde, and ammonium acetate with a catalytic amount of iodine.[13] The iodine likely acts as a Lewis acid to activate the carbonyl groups and facilitate the condensation cascade. This method avoids the use of harsh solvents and simplifies the purification process.

Protocol 3: One-Pot, Solvent-Free Synthesis of 2-Phenylimidazo[4,5-f][7][14]phenanthroline [13]

  • Reaction Assembly: In a mortar, combine 1,10-phenanthroline-5,6-dione (1.0 eq), a substituted benzaldehyde (1.0 eq), ammonium acetate (1.5 eq), and a catalytic amount of iodine (10-15 mol %).

  • Reaction: Grind the mixture together with a pestle at room temperature for the specified time (e.g., 10-20 minutes). The reaction progress can be monitored by the change in color and consistency.

  • Purification: After the reaction is complete, add water to the mixture and filter the solid product. Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary.

Visualizing the Workflow: A General Cross-Coupling Procedure

General_Workflow start Start prep Prepare Dry Glassware & Inert Atmosphere (N2/Ar) start->prep charge Charge Reactants: Aryl Partner, Imidazole, Base prep->charge add_cat Add Catalyst System: Precatalyst & Ligand in Solvent charge->add_cat react Heat & Stir (Monitor by TLC/LC-MS) add_cat->react workup Aqueous Work-up: Dilute, Wash, Dry react->workup purify Purification: Column Chromatography workup->purify end Characterized Product purify->end caption General workflow for a transition metal-catalyzed N-arylation.

General workflow for a transition metal-catalyzed N-arylation.

Conclusion

The synthesis of N-phenylimidazoles is a mature field that offers chemists a robust toolbox of reliable and versatile methodologies. For direct N-arylation, the palladium-catalyzed Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance, making it a primary choice for complex molecule synthesis. The copper-catalyzed Chan-Lam coupling provides a valuable, orthogonal approach, particularly when starting from arylboronic acids. For constructing highly substituted systems, de novo strategies like one-pot multicomponent reactions offer an efficient and atom-economical alternative. The choice of method ultimately depends on the specific target molecule, available starting materials, and the required functional group compatibility. A thorough understanding of the mechanistic principles and the role of each reaction component, as outlined in this guide, is paramount to achieving success in the laboratory.

References

  • Title: Method for synthesizing 2-phenylimidazole compounds Source: Google Patents URL
  • Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: PMC (PubMed Central) URL: [Link]

  • Title: Bioactive N-Phenylimidazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones Source: PMC (PubMed Central) URL: [Link]

  • Title: A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: The Cohesive Interactions in Phenylimidazoles Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: One-pot synthesis of 2 – phenylimidazo [4, 5-f][7][14] phenanthroline derivatives under solvent free conditions by using iodi Source: Scholars Research Library URL: [Link]

  • Title: Bioactive N-Phenylimidazole Derivatives Source: Bentham Science URL: [Link]

  • Title: Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae Source: IntechOpen URL: [Link]

  • Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL: [Link]

  • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review Source: RSC Publishing URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: PubMed URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: MIT Open Access Articles URL: [Link]

  • Title: One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid Source: JOCPR URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

Sources

The Carbon-Bromine Bond in Heterocyclic Compounds: A Reactivity Overview for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The carbon-bromine (C-Br) bond, when positioned on a heterocyclic scaffold, represents one of the most versatile and strategically important functional groups in modern organic synthesis. Its unique balance of stability and reactivity makes it an ideal linchpin for introducing molecular complexity, a cornerstone of drug discovery and materials science. This guide provides a comprehensive technical overview of the C-Br bond's reactivity within various heterocyclic systems. We will move beyond simple reaction lists to explore the fundamental electronic and steric factors governing this reactivity. Detailed mechanistic discussions, field-tested experimental protocols, and comparative analyses of major transformation classes—including palladium-catalyzed cross-couplings, metal-halogen exchanges, and nucleophilic substitutions—are presented to equip researchers, scientists, and drug development professionals with the expert-level insights required to effectively leverage bromoheterocycles in their synthetic campaigns.

The Strategic Importance of the C-Br Bond in Heterocycles

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and biologically active molecules. The ability to precisely and efficiently modify these scaffolds is paramount in medicinal chemistry for optimizing properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The C-Br bond serves as a reliable and predictable synthetic handle for such modifications. Unlike its lighter counterpart, the C-Cl bond, the C-Br bond is generally more reactive in the crucial oxidative addition step of many cross-coupling reactions, yet it is typically more stable than the corresponding C-I bond, allowing for easier handling and purification of intermediates. This guide will dissect the factors that modulate this reactivity and the primary pathways through which it can be harnessed.

Fundamental Principles Governing C-Br Bond Reactivity

The decision to utilize a bromoheterocycle in a synthetic route is governed by the bond's susceptibility to cleavage and subsequent functionalization. This reactivity is not absolute but is instead a function of several interdependent factors.

Electronic Effects: The Role of the Heterocycle

The electronic nature of the heterocyclic ring is a primary determinant of the C-Br bond's reactivity.

  • Electron-Deficient Heterocycles: In rings containing electron-withdrawing heteroatoms like nitrogen (e.g., pyridine, pyrimidine), the carbon atoms of the ring are rendered electrophilic. This has a profound impact on reactivity.

    • Palladium-Catalyzed Reactions: The electron-deficient nature of the ring facilitates the oxidative addition of a Pd(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[1] Reactivity is often position-dependent; for instance, in pyridines, the C2 and C4 positions are more electron-deficient due to the influence of the nitrogen atom, making 2-bromopyridine and 4-bromopyridine generally more reactive than 3-bromopyridine in Suzuki couplings.[1]

    • Nucleophilic Aromatic Substitution (SNAr): These systems are highly activated towards SNAr, especially when the bromine is positioned ortho or para to a heteroatom, which can stabilize the negative charge of the intermediate Meisenheimer complex.[2][3]

  • Electron-Rich Heterocycles: In rings with electron-donating heteroatoms like oxygen (furan) or sulfur (thiophene), the ring is more nucleophilic. While this can disfavor traditional SNAr pathways, these systems are excellent substrates for metal-catalyzed reactions and metal-halogen exchange.

Bond Dissociation Energy (BDE)

The energy required to homolytically cleave the C-Br bond is a key physical parameter. A lower BDE generally correlates with higher reactivity in pathways involving oxidative addition or radical intermediates. Theoretical calculations have shown that BDEs are strongly correlated with experimentally observed reactivity in cross-coupling reactions.[4] For instance, the C-Br bond at the 2-position of pyridine has a lower calculated BDE than at the 3-position, consistent with its higher reactivity.[4]

Heterocyclic SystemPosition of BromineCalculated C-Br BDE (kcal/mol)
Pyridine2-Bromo~84-85
Pyridine3-Bromo~87-88
Thiophene2-Bromo~82-83
Thiophene3-Bromo~84-85
Furan2-Bromo~80-81

Note: BDE values are approximate and can vary based on the calculation method. The trend within a system is the most instructive aspect. Data synthesized from principles discussed in cited literature.[4]

Steric Hindrance

The presence of bulky substituents adjacent to the C-Br bond can impede the approach of a catalyst or reagent, thereby slowing down the reaction rate. This is particularly critical in palladium-catalyzed couplings where the formation of a bulky palladium complex at the reaction site is required. Judicious choice of sterically demanding phosphine ligands on the palladium catalyst can sometimes overcome this hindrance but may also require more forcing reaction conditions.

cluster_factors Factors Influencing C-Br Bond Reactivity Reactivity C-Br Bond Reactivity Electronic Electronic Effects (Ring Nature) Reactivity->Electronic Governed by BDE Bond Dissociation Energy (BDE) Reactivity->BDE Correlates with Steric Steric Hindrance Reactivity->Steric Impacted by Conditions Reaction Conditions (Catalyst, Solvent) Reactivity->Conditions Dependent on

Caption: Key factors governing C-Br bond reactivity.

Premier Synthetic Transformations of the C-Br Bond

The C-Br bond is a gateway to a multitude of high-value chemical transformations. The most prevalent and powerful of these are detailed below.

Palladium-Catalyzed Cross-Coupling Reactions

Recognized with the 2010 Nobel Prize in Chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds.[5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for relevant reactions), and reductive elimination.

Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R-Pd(II)Ln  |   Br OxAdd->PdII_Aryl Trans Transmetalation PdII_Both R-Pd(II)Ln  |   R' Trans->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Output R-R' (Product) RedElim->Output Input1 R-Br (Bromoheterocycle) Input1->OxAdd Input2 R'-[M] (Coupling Partner) Input2->Trans Start Bromoheterocycle (R-Br) Step1 1. Add n-BuLi THF, -78 °C Start->Step1 Lithium-Halogen Exchange Intermediate Lithiated Heterocycle (R-Li) Step1->Intermediate Step2 2. Add Electrophile (E+) -78 °C to RT Intermediate->Step2 Electrophilic Quench Product Functionalized Heterocycle (R-E) Step2->Product

Sources

The Imidazole Scaffold: A Privileged Framework for Novel Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics, amphoteric nature, and ability to engage in a multitude of interactions with biological targets have solidified its status as a "privileged scaffold".[2][3] This guide provides a comprehensive exploration of the imidazole motif in modern drug discovery, moving beyond a mere recitation of facts to delve into the causal relationships that drive its successful application. We will dissect the fundamental physicochemical properties that underpin its biological activity, explore its role in diverse therapeutic areas with a focus on anticancer and antifungal agents, and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This document is designed to serve as a practical and insightful resource for professionals dedicated to the rational design and development of next-generation therapeutics.

The Imidazole Core: Understanding its Enduring Significance

First synthesized in 1858 by Heinrich Debus, the imidazole ring's journey from a chemical curiosity to a central element in blockbuster drugs is a testament to its remarkable versatility.[2][4] Its presence in essential biological molecules like the amino acid histidine, histamine, and purines underscores its fundamental role in physiological processes.[5][6] This inherent biocompatibility, coupled with its synthetic tractability, has made it an attractive starting point for the development of a vast array of therapeutic agents.[7]

The true power of the imidazole scaffold lies in its unique structural and electronic features. The two nitrogen atoms, one pyrrole-like and one pyridine-like, create a system that is both a hydrogen bond donor and acceptor.[8] This dual capacity, along with its ability to participate in van der Waals forces, hydrophobic interactions, and coordination with metal ions, allows imidazole-containing molecules to bind with high affinity and specificity to a wide range of enzymes and receptors.[5][9] This inherent promiscuity, when properly harnessed, becomes a powerful tool for modulating diverse biological pathways.

Physicochemical Properties and their Biological Implications

The therapeutic success of imidazole-based drugs is intrinsically linked to their physicochemical properties. The polar nature of the imidazole ring generally imparts good water solubility, a crucial factor for bioavailability and formulation.[7][10] Its aromaticity contributes to the planarity of the molecule, facilitating π-π stacking interactions with biological targets.[8]

Furthermore, the imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base.[10][11] This property is critical for its interaction with biological systems, as it can exist in different protonation states depending on the local pH environment. This adaptability allows for fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.

PropertyImplication in Drug Design
Hydrogen Bonding Acts as both donor and acceptor, enabling strong and specific interactions with target proteins.[5]
Amphoteric Nature Can be protonated or deprotonated, influencing solubility, membrane permeability, and target binding.[11]
Aromaticity & Planarity Facilitates π-π stacking interactions with aromatic residues in protein binding sites.[8]
Dipole Moment Contributes to favorable interactions with polar environments and target macromolecules.[7]
Coordination Chemistry The nitrogen atoms can coordinate with metal ions, a key feature in the mechanism of action of certain metalloenzyme inhibitors.[12]

Therapeutic Applications: A Scaffold for Diverse Solutions

The versatility of the imidazole scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[11][13] Imidazole-containing compounds have been successfully developed as anticancer, antifungal, antibacterial, anti-inflammatory, antiviral, and antiparasitic agents.[14][15]

Anticancer Drug Development: Targeting the Hallmarks of Cancer

The development of imidazole-based anticancer agents has gained significant momentum, with compounds targeting various hallmarks of cancer.[16][17] These derivatives have been shown to act through multiple mechanisms, including:

  • Kinase Inhibition: The imidazole scaffold is particularly well-suited for the design of kinase inhibitors, which are crucial regulators of cell signaling pathways involved in cancer progression.

  • DNA Interaction: Some imidazole derivatives can intercalate into DNA or interact with DNA grooves, disrupting replication and transcription processes in cancer cells.[16][18]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[19][20]

  • Enzyme Inhibition: Imidazole-containing molecules have been designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and histone deacetylases.[17][21]

Experimental Workflow: Screening for Anticancer Activity

The following workflow outlines a standard procedure for the initial screening of novel imidazole derivatives for anticancer activity.

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_lead Lead Identification synthesis Synthesis of Imidazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Target Proteins ic50->western_blot sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_selection Lead Compound Selection sar->lead_selection

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel imidazole derivatives as potential anticancer agents.

Antifungal Drug Development: Disrupting Fungal Cell Integrity

Imidazole derivatives have a long and successful history in the treatment of fungal infections.[22] Marketed drugs like ketoconazole, miconazole, and clotrimazole are staples in antifungal therapy.[23] The primary mechanism of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][24] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[23] Inhibition of this pathway leads to the disruption of membrane integrity and ultimately fungal cell death.

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the imidazole ring significantly influence antifungal potency.[22][25] For instance, the presence of electron-withdrawing groups and hydrophobic side chains can enhance the ability of the compounds to penetrate the fungal cell membrane.[22]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of imidazole-based antifungal agents.

ergosterol_inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation lanosterol_demethylase->ergosterol Ergosterol Biosynthesis imidazole_drug Imidazole Antifungal imidazole_drug->lanosterol_demethylase Inhibition

Caption: Mechanism of action of imidazole antifungals via inhibition of lanosterol 14α-demethylase and subsequent disruption of ergosterol biosynthesis.

Synthetic Strategies: Building the Imidazole Core

A variety of synthetic methods have been developed for the construction of the imidazole ring, providing access to a wide range of substituted derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Some of the most common and versatile methods include:

  • Debus-Radziszewski Synthesis: This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][10] It is a straightforward approach for the synthesis of 2,4,5-trisubstituted imidazoles.

  • van Leusen Imidazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent and allows for the synthesis of a variety of substituted imidazoles through a [3+2] cycloaddition reaction.[26]

  • Marckwald Synthesis: This route provides access to 2-mercaptoimidazoles, which can be further functionalized.[4]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in many imidazole syntheses.[27]

Experimental Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol provides a general procedure for the synthesis of a 2,4,5-trisubstituted imidazole derivative.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add ammonium acetate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4,5-trisubstituted imidazole.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Self-Validation:

  • The purity of the final compound should be assessed by TLC and confirmed by sharp melting point and clean NMR and mass spectra.

  • The expected spectroscopic data should be consistent with the structure of the desired product.

The Future of Imidazole-Based Drug Discovery

The exploration of the imidazole scaffold in drug discovery is far from over. The ongoing challenge of drug resistance, particularly in infectious diseases and oncology, necessitates the development of novel therapeutic agents.[28] The inherent versatility of the imidazole ring makes it an ideal platform for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.

Future research directions will likely focus on:

  • Hybrid Molecules: The combination of the imidazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Targeted Drug Delivery: The incorporation of imidazole derivatives into targeted drug delivery systems to enhance their efficacy and reduce off-target effects.

  • Computational Drug Design: The use of in silico methods to guide the rational design and optimization of novel imidazole-based inhibitors.

The rich history and continued success of imidazole-containing drugs provide a strong foundation for future innovation. By leveraging our understanding of its fundamental chemistry and biology, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Al-Absi, G. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3335–3357. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S4), 1045-1055. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8388. [Link]

  • Kumar, A., Kumar, A., & Kumar, A. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Biointerface Research in Applied Chemistry, 12(6), 7586-7605. [Link]

  • Shrivastava, T. P., Patil, U. K., Garg, S., & Singh, M. A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology, 16(7), 3416-3423. [Link]

  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340–437. [Link]

  • Debnath, I., & Kashyapi, R. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 13(7), 133-142. [Link]

  • Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514–2528. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 13(4), 599–622. [Link]

  • Wang, Z., He, Z., & Zhou, C. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Ali, M. A., Ismail, R., & Choon, T. S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 891. [Link]

  • Abdullah, M., & Ganguly, S. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621–1646. [Link]

  • Abdullah, M., & Ganguly, S. (2023). An Overview of Imidazole and Its Analogues As Potent Anticancer Agents. Future Medicinal Chemistry, 15(17). [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [Link]

  • Anonymous. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 9(2), 116-122. [Link]

  • Kumar, V., & Singh, G. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 38. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • IJRAR. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. [Link]

  • Kumar, V., & Singh, G. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 38. [Link]

  • Kumar, S., & Singh, R. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

  • Anupam, A., Maity, S., Ahmad, S., Singh, S., & Baranwal, G. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(2), 322-334. [Link]

  • MDPI. (n.d.). Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2018). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Current Topics in Medicinal Chemistry, 18(29), 2499–2500. [Link]

  • El-Gamal, M. I., & Ali, A. G. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2245. [Link]

  • Vanden Bossche, H., Willemsens, G., & Marichal, P. (1987). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 9 Suppl 1, S34–S42. [Link]

  • Al-Absi, G. A., Al-kadasi, R. M., & Al-Ameri, A. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug design, development and therapy, 15, 3335–3357. [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [Link]

  • Kumar, S., & Singh, R. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

  • Sharma, D., & Kumar, R. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 133-153. [Link]

  • Wang, Z., He, Z., & Zhou, C. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(17), 3183. [Link]

  • Kumar, S., & Singh, R. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Kumar, P., & Kumar, A. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of pharmaceutical and bioallied sciences, 4(2), 136–142. [Link]

  • Khare, A., Shrivastava, S., Babu, R. H., Priya, Raxit, V., & Manoharrao, N. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1134. [Link]

  • Kumar, A., Kumar, A., & Kumar, A. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. RSC Advances, 14(44), 32174-32190. [Link]

  • Reddy, G. K., & Kumar, A. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has profound implications in drug discovery and materials science for the construction of complex molecular architectures. This guide provides a detailed experimental protocol for the Suzuki coupling of 4-bromo-1-phenyl-1H-imidazole, a versatile building block in medicinal chemistry. The imidazole moiety is a privileged structure, frequently found in biologically active compounds, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel therapeutic agents.[2]

This document will delve into the mechanistic underpinnings of the Suzuki coupling, provide a step-by-step protocol for both the synthesis of the starting material and the subsequent cross-coupling, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) intermediate. For aryl bromides, this step is typically faster than for aryl chlorides.[4]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center.[5]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, yielding the desired biaryl product. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of the Starting Material: this compound

Prior to the Suzuki coupling, the starting material, this compound, must be synthesized. A common and effective method is the N-arylation of commercially available 4-bromo-1H-imidazole. The Chan-Lam coupling, a copper-catalyzed N-arylation using a boronic acid, offers a reliable route.[6]

Protocol 1: Chan-Lam N-Arylation of 4-Bromo-1H-imidazole

This protocol is adapted from general procedures for the N-arylation of imidazoles.[7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromo-1H-imidazole146.971.47 g10 mmol
Phenylboronic acid121.931.83 g15 mmol
Copper(II) acetate181.63182 mg1 mmol
Pyridine79.101.6 mL20 mmol
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (1.47 g, 10 mmol), phenylboronic acid (1.83 g, 15 mmol), and copper(II) acetate (182 mg, 1 mmol).

  • Add dichloromethane (50 mL) to the flask, followed by pyridine (1.6 mL, 20 mmol).

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) to remove the copper catalyst.

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Detailed Experimental Protocol for Suzuki Coupling

The following protocol details the Suzuki coupling of this compound with a generic arylboronic acid. This procedure is based on established methods for the coupling of heteroaryl bromides.[8]

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)MolesEquivalents
This compound223.07223 mg1.01.0
Arylboronic acid--1.21.2
PdCl₂(dppf)731.737 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,2-Dimethoxyethane (DME)-4 mL--
Water-1 mL--

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (223 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf) (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-phenyl-1H-imidazole.

Suzuki_Workflow cluster_synthesis Synthesis of Starting Material cluster_suzuki Suzuki Coupling Start_Syn 4-Bromo-1H-imidazole + Phenylboronic Acid ChanLam Chan-Lam Coupling (Cu(OAc)2, Pyridine, DCM) Start_Syn->ChanLam Purify_Syn Purification (Column Chromatography) ChanLam->Purify_Syn Product_Syn This compound Purify_Syn->Product_Syn Start_Suz This compound + Arylboronic Acid Product_Syn->Start_Suz Use as starting material Reaction_Suz Suzuki Coupling (PdCl2(dppf), K2CO3, DME/H2O) Start_Suz->Reaction_Suz Workup_Suz Work-up & Extraction Reaction_Suz->Workup_Suz Purify_Suz Purification (Column Chromatography) Workup_Suz->Purify_Suz Product_Suz 4-Aryl-1-phenyl-1H-imidazole Purify_Suz->Product_Suz

Caption: Experimental workflow for the synthesis and Suzuki coupling of this compound.

Troubleshooting and Optimization

While the provided protocol is robust, challenges can arise, particularly when working with heteroaromatic substrates. Here are some common issues and potential solutions:

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper handling of the palladium catalyst under an inert atmosphere. Use a fresh batch of catalyst.
Poorly degassed solventsThoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Ineffective baseTry a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Protodeboronation of boronic acid Presence of excess water or prolonged reaction timesUse anhydrous solvents and a minimal amount of water. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of boronic acid High catalyst loading or high temperatureReduce the catalyst loading and/or the reaction temperature.
Formation of byproducts Side reactions of the imidazole ringIf N-debenzylation or other side reactions are observed, consider using milder reaction conditions or a different palladium ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 4-aryl-1-phenyl-1H-imidazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation for successfully implementing this important transformation in the laboratory.

References

  • Bellina, F., Ciucci, D., Mannina, L., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
  • BenchChem. (2025).
  • FAO AGRIS. (n.d.). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction.
  • Barbera, V., Bonomo, L., & Prestianni, C. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 14247–14258.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (n.d.). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid.
  • Venning, A. R. O. (n.d.).
  • Organic Chemistry Frontiers. (2021).
  • Chaudhary, P., & D'Rozario, G. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Semantic Scholar.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • The Journal of Organic Chemistry. (n.d.). Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides.
  • Organic Chemistry Portal. (n.d.).
  • DSpace@MIT. (n.d.).
  • ResearchGate. (n.d.). N‐Arylation of imidazoles with aryl boronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Catalysis Science & Technology. (n.d.).
  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • National Institutes of Health. (2024).

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 4-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2][3] This reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Historically, the construction of these bonds relied on harsher methods like nucleophilic aromatic substitution (SNAr) or copper-mediated Ullmann condensations, which often required high temperatures and had limited substrate scope.[1][2] The Buchwald-Hartwig reaction, however, proceeds under milder conditions and exhibits remarkable functional group tolerance, making it an indispensable method for drug development professionals and researchers.[4]

This guide provides an in-depth look at the application of the Buchwald-Hartwig amination to a challenging yet important substrate class: N-aryl bromoimidazoles, specifically focusing on 4-Bromo-1-phenyl-1H-imidazole. Five-membered nitrogen-containing heterocycles, such as imidazoles, are notorious for being difficult coupling partners in palladium-catalyzed reactions.[5] Their ability to coordinate strongly to the palladium center can inhibit or deactivate the catalyst, leading to poor reaction outcomes.[5] This document will detail a robust protocol, explain the critical role of each reaction component, and provide the mechanistic basis for achieving a successful C-N coupling with this substrate.

The Catalytic Heart: Understanding the Buchwald-Hartwig Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount, as it must stabilize the palladium center, facilitate the key elementary steps, and prevent catalyst decomposition. For challenging substrates like bromoimidazoles, bulky, electron-rich phosphine ligands are essential.[6]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step and is promoted by electron-rich ligands.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. Bulky ligands are crucial for promoting this step and preventing side reactions like β-hydride elimination.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Ar = 1-phenyl-1H-imidazol-4-yl X = Br AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HBase⁺X⁻ PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents and Their Rationale

The success of coupling with heteroaryl halides is highly dependent on the judicious selection of the catalyst system and reaction conditions.[2] Below is a breakdown of the critical components for the amination of this compound.

ComponentRecommended ReagentRole & Justification
Substrate This compoundThe electrophilic partner in the cross-coupling. The imidazole ring can act as a ligand, potentially poisoning the catalyst.
Amine Primary or Secondary AmineThe nucleophilic partner. The scope is broad, including aliphatic and aromatic amines.[5]
Palladium Precatalyst [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃A stable source of Pd(0) upon activation. Precatalysts are often preferred for their air stability and consistent performance.
Ligand tBuBrettPhos or AdBrettPhos CRITICAL CHOICE. These are bulky, electron-rich biaryl phosphine ligands. Their steric hindrance promotes reductive elimination and prevents catalyst inhibition by the imidazole substrate.[6] The choice between them can be substrate-dependent, but both are excellent starting points.[5][6]
Base LHMDS (Lithium bis(trimethylsilyl)amide)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. LHMDS is particularly effective in these couplings.[5][8] Weaker bases like K₂CO₃ are often ineffective.[9]
Solvent Anhydrous THF or TolueneAprotic solvents are necessary. THF is often a good choice for these systems.[5][9] The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst.[9]

Experimental Protocol: Step-by-Step Procedure

This protocol is adapted from established methods for the amination of bromoimidazoles and is designed to be a robust starting point for researchers.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (1-2 mol %)

  • tBuBrettPhos (2-4 mol %)

  • LHMDS (1.0 M solution in THF, 2.2 equiv)

  • Anhydrous THF

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup:

    • In a glovebox or under a positive flow of argon, add this compound, the palladium precatalyst, and the tBuBrettPhos ligand to the Schlenk flask or reaction vial.

    • Rationale: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[9]

  • Reagent Addition:

    • Add the amine coupling partner to the flask.

    • Add anhydrous THF to dissolve the solids. The reaction concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.

    • Rationale: The order of addition can be important. Adding the solid components first ensures they are under the inert atmosphere before the solvent is introduced.

  • Initiation with Base:

    • While stirring the mixture, slowly add the LHMDS solution (1.0 M in THF) dropwise.

    • Rationale: LHMDS is a strong base that deprotonates the amine in situ to form the active nucleophile. Slow addition is recommended to control any potential exotherm.

  • Reaction Conditions:

    • Seal the vessel and stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

    • Rationale: While some couplings with highly active catalysts can proceed at room temperature, gentle heating can often improve the rate and yield, especially with less reactive amines.[5]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Caution: Some aminoimidazole products can be unstable on silica gel.[10] Careful selection of the eluent system and quick purification are advised.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading slightly (e.g., to 3 mol % Pd) or switching to a different ligand from the same class (e.g., from tBuBrettPhos to AdBrettPhos). Reaction temperature and time can also be optimized.

  • Catalyst Decomposition: A color change to black (palladium black) may indicate catalyst decomposition. This can be caused by oxygen contamination or incompatible functional groups. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.

  • Substrate Scope: While this protocol is robust, the optimal conditions can vary depending on the electronic and steric properties of the amine coupling partner. Electron-deficient amines may require higher temperatures or longer reaction times.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success relies on overcoming the inherent tendency of the imidazole moiety to inhibit the palladium catalyst. By employing modern, sterically demanding, and electron-rich biaryl phosphine ligands like tBuBrettPhos, in conjunction with a strong, non-nucleophilic base such as LHMDS, researchers can effectively synthesize a wide range of valuable N-arylated imidazole compounds. This protocol provides a validated and rational starting point for scientists engaged in pharmaceutical and materials science research.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Zhang, C., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 916-919. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Zhang, C. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes: 4-Bromo-1-phenyl-1H-imidazole as a Versatile Scaffold for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, most notably cancer, making kinases one of the most critical target classes in modern drug discovery.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, and the search for novel scaffolds that can be readily diversified to target different kinases with high potency and selectivity is paramount. Within this landscape, the imidazole ring has emerged as a "privileged structure," forming the core of many biologically active compounds and approved drugs.[3][4] Its unique electronic properties and ability to form key hydrogen bonds with the kinase hinge region make it an ideal foundation for inhibitor design.

This guide focuses on the strategic application of 4-Bromo-1-phenyl-1H-imidazole , a versatile and powerful building block for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the C4 position serves as a highly effective synthetic handle, enabling a suite of robust and high-yield cross-coupling reactions.[5][6] This allows for the systematic and efficient introduction of various chemical moieties to probe the ATP-binding site of target kinases, thereby accelerating the drug discovery process. We will provide an in-depth analysis of the synthetic strategies, detailed experimental protocols, and the rationale behind their application in targeting key kinase families implicated in cancer and inflammatory diseases.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in kinase inhibitor design stems from a combination of its core structure and the reactivity of its bromine substituent.

  • The Imidazole Core: The imidazole moiety is a bioisostere of purine and is perfectly suited to interact with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4] The nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the active site.

  • The N1-Phenyl Group: The phenyl ring attached to the N1 position provides a steric and electronic influence that can be exploited to achieve selectivity. It can occupy a hydrophobic pocket and serves as a vector to orient the rest of the molecule within the active site.

  • The C4-Bromo Substituent: This is the key to the scaffold's versatility. The carbon-bromine bond is readily activated by transition metal catalysts, primarily palladium, making it an excellent leaving group for a variety of cross-coupling reactions.[5][6] This allows for the late-stage diversification of the imidazole core, a highly desirable feature in medicinal chemistry for building structure-activity relationships (SAR).

The three primary cross-coupling reactions that leverage the C4-bromo position are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern synthetic chemistry due to their reliability and broad functional group tolerance.[7][8]

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Kinase Inhibitor Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki ArB(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Amine/Amide prod_aryl Aryl/Heteroaryl Substituted Imidazoles suzuki->prod_aryl prod_alkynyl Alkynyl-Linked Imidazoles sonogashira->prod_alkynyl prod_amino Amino-Functionalized Imidazoles buchwald->prod_amino

Caption: Synthetic diversification workflow for this compound.

Synthetic Pathways & Core Protocols

The following protocols are representative procedures for functionalizing this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Imidazole Inhibitors

Causality & Rationale: The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds.[7] In the context of kinase inhibitors, this reaction is used to introduce aryl or heteroaryl moieties. These appended rings can access additional hydrophobic pockets, form specific polar interactions, or displace key water molecules within the ATP binding site, thereby enhancing potency and selectivity. This strategy is frequently employed in the synthesis of inhibitors for p38 MAP kinase and Src family kinases.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add an anhydrous solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water (4:1), followed by a base, typically aqueous 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired C4-arylated product.

Protocol 2.2: Sonogashira Cross-Coupling for Alkynyl-Linked Inhibitors

Causality & Rationale: The Sonogashira coupling creates a C(sp²)-C(sp) bond, introducing a rigid, linear alkynyl linker.[11] This is a powerful strategy to extend the inhibitor into different regions of the kinase active site. The alkyne can act as a spacer to connect to another pharmacophore or reach a distal pocket. This motif is found in potent inhibitors of kinases like BCR-ABL.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and a copper co-catalyst, copper(I) iodide (CuI) (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.), followed by the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination for Amino-Imidazole Derivatives

Causality & Rationale: The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[8] Introducing an amino group at the C4 position can create a potent hydrogen bond donor/acceptor that can interact with the kinase hinge region or with conserved catalytic residues like the aspartate of the DFG motif. This modification can also significantly alter the physicochemical properties of the compound, such as solubility and cell permeability.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired amine or amide (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equiv.), followed by an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Targeting Key Kinase Families

Derivatives of this compound can be tailored to inhibit a wide range of kinases.

p38 MAP Kinase

p38 Mitogen-Activated Protein (MAP) Kinases are key regulators of inflammatory cytokine production and are implicated in diseases like rheumatoid arthritis and cancer.[14] Inhibitors often feature a central (hetero)aryl core with specific side chains.

G cytokine Cytokines / Stress receptor Receptor cytokine->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Transcription Factors (e.g., AP-1) p38->downstream inflammation Inflammatory Response downstream->inflammation

Caption: Simplified p38 MAPK signaling pathway.

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that plays a central role in signaling pathways controlling cell proliferation, migration, and survival. Its hyperactivation is common in many cancers.[10] Aminoimidazole derivatives have shown potent activity against SFKs.[15]

G receptor Growth Factor Receptors / Integrins src Src Kinase receptor->src downstream Downstream Effectors (STAT3, FAK, PI3K) src->downstream response Proliferation, Survival, Metastasis downstream->response G vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K/Akt Pathway vegfr2->pi3k ras Ras/MAPK Pathway vegfr2->ras survival Cell Survival pi3k->survival proliferation Proliferation, Migration ras->proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Table 1: Representative Imidazole-Based Kinase Inhibitors & Their Potency

Compound ClassTarget Kinase(s)Reported IC₅₀ (nM)Reference
Tetrasubstituted Imidazolesp38 MAP Kinase0.24[9]
Thienopyridine-imidazoleALK58 - 43[1]
4-AminoimidazolesSrc, Yes, Lyn, Fyn3 - 73[15]
Imidazolyl-2-cyanoprop-2-enimidothioatesEGFR137 - 507[16]
Nicotinamide DerivativesVEGFR-260.83[17]
2,4-1H-imidazole CarboxamidesTAK1Kd = 55[18]

Biological Evaluation Protocols

After synthesis and purification, the novel compounds must be evaluated for their biological activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (General)

Causality & Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. [19]It is the primary method for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the diluted test compound, a positive control inhibitor (e.g., staurosporine), and a vehicle control (DMSO).

  • Enzyme & Substrate Addition: Add the purified recombinant kinase and its specific peptide or protein substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like ADP-Glo™, HTRF®, or ELISA, which measure ADP production or use a phosphospecific antibody, respectively.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Anti-Proliferative Assay (MTT/MTS)

Causality & Rationale: This assay assesses the effect of a compound on the viability and proliferation of cancer cells. [20]It provides a measure of the compound's cellular potency and accounts for factors like cell permeability and metabolic stability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (prepared in cell culture medium) and a vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours.

  • Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.

  • Incubation for Color Development: Incubate for 1-4 hours. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ or IC₅₀ value.

Conclusion

This compound is a strategically vital starting material in the field of kinase inhibitor discovery. Its imidazole core provides a proven scaffold for engaging the kinase hinge, while the C4-bromo position offers an exceptional handle for synthetic diversification through robust cross-coupling methodologies. By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, medicinal chemists can efficiently generate large libraries of novel compounds. This enables the rapid exploration of structure-activity relationships and the optimization of lead compounds against a multitude of high-value kinase targets, ultimately accelerating the development of next-generation targeted therapies.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. (2023). ResearchGate. [Link]

  • Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. (2002). Journal of Medicinal Chemistry. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed Central. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2020). Molecules. [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. (2023). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2010). Journal of Medicinal Chemistry. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Research Results in Pharmacology. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2022). Archiv der Pharmazie. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... (2018). ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2025). IntechOpen. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2023). Pharmaceuticals. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). European Journal of Medicinal Chemistry. [Link]

  • Development of a highly selective c-Src kinase inhibitor. (2012). Chembiochem. [Link]

  • 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2020). ResearchGate. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[1][16][21]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Bioorganic Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). Molecules. [Link]

  • Development of a novel dual JAK/Src kinase inhibitor. (2014). ScienceDaily. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. [Link]

Sources

laboratory scale synthesis of 4-Bromo-1-phenyl-1H-imidazole from 1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Scale Synthesis of 4-Bromo-1-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The protocol focuses on the regioselective electrophilic bromination of 1-phenyl-1H-imidazole using N-Bromosuccinimide (NBS). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, purification, and safety. This guide is designed to equip researchers with the technical knowledge and practical steps necessary for the successful and reproducible synthesis of the target compound.

Introduction: The Significance of Brominated Imidazoles

Imidazole derivatives are foundational scaffolds in the design of biologically active agents, appearing in numerous natural products and pharmaceuticals.[1] The functionalization of the imidazole ring through halogenation, particularly bromination, provides a versatile chemical handle for further molecular elaboration. Brominated imidazoles, such as this compound, are highly valuable intermediates, primarily serving as substrates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[2][3][4] This reactivity allows for the construction of complex molecular architectures, accelerating the discovery of novel therapeutics and functional materials.[3][4]

The most direct route to this class of compounds is the electrophilic aromatic substitution on the electron-rich imidazole core.[5] This guide details a reliable protocol using N-Bromosuccinimide (NBS), a reagent favored for its handling characteristics and selectivity over elemental bromine.[6]

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. Understanding the principles governing this reaction is crucial for optimizing conditions and achieving the desired product.

Mechanism of Electrophilic Bromination

The reaction follows a well-established two-step pathway analogous to the bromination of other aromatic systems.[7]

  • Formation of the σ-complex (Arenium Ion): The electrophile, a source of Br⁺ (generated from NBS), attacks the electron-rich imidazole ring. The π-electrons of the ring form a new C-Br bond, creating a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.[7]

  • Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent. This step is energetically favorable as it restores the aromaticity of the imidazole ring, yielding the final substituted product.[7]

Regioselectivity

In 1-phenyl-1H-imidazole, the C4 and C5 positions are the most electron-rich and thus most susceptible to electrophilic attack. The C2 position is less reactive in this specific substrate. However, the electronic environments of the C4 and C5 positions are very similar, which often leads to the formation of a mixture of 4-bromo- and 5-bromo-1-phenyl-1H-imidazole.[8] Therefore, a robust purification strategy, typically column chromatography, is essential to isolate the desired 4-bromo isomer.

Controlling Over-Bromination

A common challenge in this synthesis is the formation of the di-substituted byproduct, 4,5-dibromo-1-phenyl-1H-imidazole.[8] The introduction of the first bromine atom does not significantly deactivate the ring towards further substitution. The formation of this byproduct can be minimized through careful control of key reaction parameters:

  • Stoichiometry: Using a slight excess (e.g., 1.05 equivalents) of the brominating agent ensures consumption of the starting material while minimizing the statistical probability of a second bromination event.[8]

  • Temperature: Conducting the reaction at low temperatures (e.g., starting at 0 °C) helps to control the reaction rate, reducing the likelihood of over-bromination.[8]

  • Reaction Monitoring: Closely monitoring the reaction's progress via Thin Layer Chromatography (TLC) is critical. The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the mono-brominated product.[8]

Comprehensive Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[9][10]

  • N-Bromosuccinimide (NBS): Harmful if swallowed. Causes severe skin burns and eye damage.[10] It is an oxidizing agent and may cause fire if it comes into contact with combustible materials.[11] Avoid dust formation. Store in a cool, dry, and dark place, away from acids, bases, and metals.[10][11]

  • Liquid Bromine (Alternative Reagent): Very toxic, corrosive, and dangerous for the environment.[9][12] Extreme caution is required. Always handle in a fume hood and have a quenching solution (e.g., 1 M sodium thiosulfate) readily available.[9]

  • Solvents (DMF, Acetonitrile, Ethyl Acetate): Flammable and/or irritants. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is designed for the regioselective mono-bromination of 1-phenyl-1H-imidazole.

Materials and Equipment
Reagent/MaterialCAS NumberNotes
1-Phenyl-1H-imidazole7164-98-9>98% purity
N-Bromosuccinimide (NBS)128-08-5>98% purity, recrystallize if necessary
N,N-Dimethylformamide (DMF)68-12-2Anhydrous
Ethyl Acetate (EtOAc)141-78-6ACS Grade
Hexanes110-54-3ACS Grade
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7
Sodium Bicarbonate (NaHCO₃)144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6
Deionized Water7732-18-5
Silica Gel63231-67-4230-400 mesh for column chromatography
TLC Plates-Silica gel 60 F₂₅₄

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware for column chromatography.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-imidazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Work-up:

    • Add a saturated aqueous solution of sodium thiosulfate dropwise to quench any unreacted NBS until the solution is colorless.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the 4-bromo and 5-bromo isomers, as well as any unreacted starting material or di-brominated byproduct.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Data Summary and Visualization

Table of Key Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 1-Phenyl-1H-imidazole1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 equivalents to minimize di-bromination
Solvent Anhydrous DMFPolar aprotic solvent aids in dissolving reagents
Temperature 0 °C to Room Temp.Controls reaction rate and selectivity[8]
Reaction Time 2 - 4 hoursMonitor by TLC for completion
Work-up Na₂S₂O₃ quench, EtOAc extractionRemoves excess NBS and isolates the product
Purification Silica Gel ChromatographySeparates isomers and impurities
Typical Yield 40 - 60%Varies based on purification efficiency
Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve 1-phenyl-1H-imidazole in anhydrous DMF B Cool to 0 °C in ice bath A->B C Add NBS (1.05 eq) portion-wise B->C D Stir at 0 °C (1h), then warm to RT C->D E Monitor by TLC (2-4h) D->E F Quench with ice water & Na₂S₂O₃ E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Sources

Application Notes: 4-Bromo-1-phenyl-1H-imidazole as a Pivotal Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Phenylimidazole scaffolds are integral to the design of numerous fungicides and herbicides due to their unique biological activities. This application note provides a detailed technical guide for researchers and synthetic chemists on the strategic use of 4-Bromo-1-phenyl-1H-imidazole as a versatile intermediate in the synthesis of advanced agrochemical compounds. We will delve into the causality behind its synthetic utility, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust method for constructing the core structures of many potent agrochemicals. This document provides field-proven insights, a detailed experimental protocol, and data presentation to enable the seamless adoption of this building block in agrochemical discovery and development pipelines.

Introduction: The Strategic Importance of the 1,4-Diphenyl-1H-imidazole Scaffold

The imidazole ring is a privileged structure in medicinal and agricultural chemistry, appearing in a host of biologically active molecules.[1][2] When substituted with phenyl groups at the 1 and 4 positions, the resulting 1,4-diphenyl-1H-imidazole moiety forms the backbone of a class of compounds with significant fungicidal properties.[3][4][5] These structures often function by inhibiting critical fungal enzymes, such as sterol demethylase, thereby disrupting cell membrane formation and leading to fungal death.[1]

This compound (Figure 1) is a key precursor for accessing this important chemical space. The molecule is strategically designed for synthetic efficiency:

  • The N-phenyl group provides a foundational structural element and influences the overall lipophilicity and biological activity of the final agrochemical.

  • The bromine atom at the C4 position is the linchpin for synthetic elaboration. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile and high-yield introduction of a second aryl or heteroaryl group.[6][7]

Figure 1: Structure of this compound

Chemical structure of this compound

This application note will focus on the most powerful and widely adopted method for leveraging the reactivity of the C4-bromo substituent: the Suzuki-Miyaura cross-coupling reaction.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[8] For our application, this compound serves as the organohalide component. The reaction's widespread use in industrial synthesis, including for agrochemicals, is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[9]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the synthesis of agrochemical intermediates. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (e.g., a substituted phenyl ring) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 1,4-diphenyl-1H-imidazole product and regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

This mechanistic understanding informs our choice of catalyst, ligand, base, and solvent to ensure a high-yielding and clean reaction, which is paramount in agrochemical intermediate synthesis where purity is critical.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Pd-II) Pd0->OxAdd this compound Transmetal Transmetalation Intermediate (Pd-II) OxAdd->Transmetal [Ar-B(OH)3]⁻ Transmetal:e->Pd0:w Reductive Elimination Product 1,4-Diaryl-1H-imidazole (Agrochemical Intermediate) Transmetal->Product BromoImidazole This compound BromoImidazole->OxAdd BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal activates caption Suzuki-Miyaura catalytic cycle for agrochemical synthesis.

Diagram 1: Suzuki-Miyaura catalytic cycle for agrochemical synthesis.

Experimental Protocol: Synthesis of a 1,4-Diaryl-1H-imidazole Intermediate

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a substituted 1,4-diphenyl-1H-imidazole, a common core structure in modern fungicides.

Materials and Reagents
ReagentCAS NumberMolecular WeightMoles (Equivalents)AmountSupplier (Example)
This compound1251099-79-9237.09 g/mol 1.0 mmol (1.0)237 mgSigma-Aldrich
4-Methoxyphenylboronic acid5720-07-0151.96 g/mol 1.2 mmol (1.2)182 mgCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 0.03 mmol (0.03)35 mgStrem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 mmol (2.0)276 mgFisher Scientific
1,4-Dioxane, Anhydrous123-91-188.11 g/mol -8 mLAcros Organics
Deionized Water7732-18-518.02 g/mol -2 mLIn-house
Ethyl Acetate (for workup)141-78-688.11 g/mol -As neededVWR
Brine (Saturated NaCl solution, for workup)7647-14-558.44 g/mol -As neededIn-house
Anhydrous Magnesium Sulfate (MgSO₄, for drying)7487-88-9120.37 g/mol -As neededAlfa Aesar
Step-by-Step Methodology

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (237 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Prepare a solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL). Degas this mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment, which is critical for catalyst stability.

  • Reaction Execution: Add the degassed solvent mixture to the reaction flask via syringe. Begin vigorous stirring and heat the mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. A complete reaction is indicated by the disappearance of the this compound starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid or oil. Purify the material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-(4-methoxyphenyl)-4-phenyl-1H-imidazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield for this reaction is typically in the range of 80-95%.

Safety and Handling Precautions
  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Reagents: Boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed intermediate for the synthesis of agrochemical candidates. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, which provides a direct and efficient route to the 1,4-diphenyl-1H-imidazole scaffold. The protocol detailed herein is a reliable, self-validating system that can be adapted to a wide range of substituted aryl and heteroaryl boronic acids, enabling the rapid generation of diverse compound libraries for biological screening. As the demand for new and more selective fungicides continues to grow, the use of such pivotal building blocks will be instrumental in accelerating the discovery and development of the next generation of crop protection solutions.

References

  • B'bhatt H., Sharma S. Synthesis, Characterization, and Biological Evaluation of Some Tri-Substituted Imidazole/Thiazole Derivatives. J. Heterocycl. Chem. 2015;52:1126–1131. Available from: [Link]

  • Corran, A. J., et al. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology. 2016;7:2038. Available from: [Link]

  • Lamberth, C., et al. Synthesis and Fungicidal Activity of Novel Imidazole–Based Ketene Dithioacetals. Bioorganic & Medicinal Chemistry. 2018;26(8):2009-2016. Available from: [Link]

  • Leadbitter, N., et al. Phenylpyrroles: A New Class of Agricultural Fungicides. In: Proceedings of the Brighton Crop Protection Conference--Pests and Diseases. 1994; pp. 589-595.
  • Miyazaki, Y., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. 2021;26(16):4775. Available from: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Imidazole in Advanced Pharmaceutical Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Zhang, L., et al. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. 2018;66(34):8914-8934. Available from: [Link]

Sources

analytical techniques for monitoring reactions involving 4-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Analytical Techniques for Monitoring Reactions of 4-Bromo-1-phenyl-1H-imidazole

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the practical application of key analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond procedural steps, this guide emphasizes the rationale behind methodological choices, data interpretation, and the principles of method validation to ensure data integrity and reproducibility.

Introduction: The Importance of Rigorous Reaction Monitoring

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its utility in forming complex molecular architectures, often through cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings, is well-established.[1] The success of these synthetic transformations hinges not only on reaction conditions but also on the ability to accurately monitor their progress.

Effective reaction monitoring is critical for:

  • Process Optimization: Determining reaction endpoints to prevent the formation of byproducts and maximize yield.

  • Kinetic and Mechanistic Understanding: Gathering data to elucidate reaction pathways and kinetics, which is crucial for scaling up processes safely and efficiently.[2]

  • Purity Assessment: Identifying and quantifying starting materials, intermediates, products, and impurities to ensure the final compound meets stringent quality specifications.[3]

  • Regulatory Compliance: Providing documented evidence of process control and product quality, a non-negotiable aspect of pharmaceutical development.[4][5]

This guide provides the foundational knowledge and practical protocols to implement a robust analytical strategy for reactions involving this key intermediate.

Strategic Selection of an Analytical Technique

No single technique is universally optimal. The choice depends on the specific requirements of the analysis, including the reaction scale, the chemical properties of the analytes, and the desired information (qualitative vs. quantitative). The decision-making process involves a trade-off between speed, cost, resolution, and the level of detail required.

digraph "Analytical_Technique_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Reaction Monitoring Required for\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Need Quick Qualitative Check?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Thin-Layer Chromatography (TLC)\n(Rapid, Low Cost)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision2 [label="Need Quantitative Data\n(Purity, Conversion %)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="High-Performance Liquid\nChromatography (HPLC)\n(High Resolution, Quantitative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision3 [label="Need Structural Confirmation\nor Complex Mixture Analysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(Detailed Structure, qNMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS\n(For Volatile Analytes/Impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision4 [label="Need Real-Time Kinetic Data?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InSitu [label="In Situ Spectroscopy\n(FTIR, Raman)\n(Real-time, Mechanistic Insight)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Decision1; Decision1 -> TLC [label="Yes"]; Decision1 -> Decision2 [label="No"]; TLC -> Decision2 [label="Follow-up with\nquantitative method"]; Decision2 -> HPLC [label="Yes"]; Decision2 -> Decision3 [label="No"]; HPLC -> Decision3 [label="Need more detail?"]; Decision3 -> NMR [label="Yes, Structure"]; Decision3 -> GCMS [label="Yes, Volatiles"]; Decision3 -> Decision4 [label="No"]; NMR -> Decision4; GCMS -> Decision4; Decision4 -> InSitu [label="Yes"]; }

Figure 1: Decision workflow for selecting the appropriate analytical technique.

Technique Primary Use Case Advantages Limitations
TLC Rapid, qualitative reaction progress checkFast, inexpensive, simple equipment, multiple samples run simultaneously.[6]Non-quantitative, lower resolution, co-elution is common.
HPLC Quantitative analysis of purity and conversionHigh resolution, highly quantitative, well-established and validated methods.[7]Higher cost, more complex instrumentation, longer run times than TLC.
GC-MS Analysis of volatile impurities and byproductsExcellent separation for volatile compounds, provides mass for identification.[8]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[9]
NMR Structural elucidation, quantification (qNMR)Unambiguous structural information, inherently quantitative without need for calibration curves.[2]Lower sensitivity, higher instrument cost, complex spectra for mixtures.
In Situ IR Real-time kinetic and mechanistic studiesContinuous data stream, non-invasive, provides insight into transient intermediates.[10][11]Spectral overlap can be challenging, requires specialized probes.[12]

Protocols for Offline (Ex Situ) Monitoring

Offline analysis involves withdrawing a sample from the reaction vessel at specific time points for external analysis. This is the most common approach in synthetic labs.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for quickly assessing the status of a reaction by observing the consumption of starting materials and the formation of products.[6][13]

Causality Behind the Method: The separation on a silica gel plate is based on polarity. The mobile phase (eluent) moves up the plate via capillary action. Non-polar compounds have weaker interactions with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). Polar compounds interact more strongly and have lower Rf values. By choosing an appropriate eluent system, one can resolve the starting material (this compound) from the desired product.

Protocol: Monitoring a Suzuki Coupling Reaction

  • Plate Preparation: Use silica gel 60 F-254 plates. With a pencil, gently draw a baseline ~1 cm from the bottom.

  • Solvent System Selection: A binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[13] A good starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate. The goal is to achieve an Rf value for the product of ~0.3-0.5 for optimal separation.

  • Spotting:

    • At time zero (t=0), dissolve a tiny amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate). In the first lane of the TLC plate, spot this solution using a capillary tube. This is your reference standard.

    • Start the reaction. At designated time points (e.g., t=30 min, 1 hr, 2 hr), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench it immediately in a vial containing a small amount of solvent to stop the reaction.

    • Spot the quenched reaction mixture in the subsequent lanes on the TLC plate. A co-spot (spotting the starting material reference and the reaction mixture in the same lane) is highly recommended to confirm identity.

  • Development: Place the spotted plate in a covered TLC chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm.[14] The aromatic rings in the starting material and product will appear as dark spots. Circle the spots with a pencil.

    • Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible.

High-Performance Liquid Chromatography (HPLC)

For accurate, quantitative data on reaction conversion and product purity, reverse-phase HPLC (RP-HPLC) is the gold standard.

Causality Behind the Method: In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. This compound and its likely products are moderately polar and possess strong UV chromophores (phenyl and imidazole rings), making them ideal candidates for analysis by RP-HPLC with UV detection.[7] Separation occurs as analytes partition between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.

Protocol: Quantitative Analysis of Reaction Conversion

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Method Parameters (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.[7][15]

    • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A, and ramp up B to elute the compounds. A typical gradient might be: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both starting material and product absorb, often around 254 nm or 280 nm. A DAD allows for full spectral analysis.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of a pure reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

    • For reaction monitoring, take an aliquot from the reaction, quench it, and dilute it to a concentration within the linear range of the instrument (typically in the µg/mL range). Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis and Data Interpretation:

    • Inject the reference standard to determine its retention time.

    • Inject the diluted reaction samples.

    • Calculate the percent conversion using the peak areas:

      • % Conversion = [AreaProduct / (AreaStarting Material + AreaProduct)] x 100

      • Note: This assumes an equal response factor for both compounds. For highest accuracy, a calibration curve for each analyte should be generated.

Typical HPLC Parameters Value/Condition Justification
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for moderately polar aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.[15]
Detection UV at 254 nmPhenyl and imidazole moieties are strong UV absorbers at this wavelength.
Flow Rate 1.0 mL/minStandard for analytical scale columns, providing good efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and can be used for quantitative analysis (qNMR) without the need for analyte-specific calibration curves.

Causality Behind the Method: NMR spectroscopy measures the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) or carbon (¹³C) results in a unique resonance frequency (chemical shift). By integrating the area under a peak in a ¹H NMR spectrum, one can determine the relative number of protons giving rise to that signal.

Protocol: Monitoring by ¹H NMR

  • Sample Preparation:

    • Take an aliquot of the reaction mixture. Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard. The standard should be a compound with a simple spectrum (ideally a sharp singlet) that does not overlap with any reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full magnetization recovery, which is essential for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal for the starting material (e.g., a specific aromatic proton on the phenyl or imidazole ring).

    • Identify a well-resolved signal for the product that is distinct from the starting material.

    • Integrate the area of the starting material peak, the product peak, and the internal standard peak.

    • The concentration and thus the conversion can be calculated relative to the known concentration of the internal standard.

Analytical Method Validation: Ensuring Trustworthiness

For applications in drug development, any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[4][5][16] Validation provides documented evidence that the method is accurate, precise, and reliable.[17]

digraph "Method_Validation_Parameters" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Core [label="Validated Analytical Method", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Accuracy [label="Accuracy\n(Closeness to true value)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precision [label="Precision\n(Repeatability, Reproducibility)", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity\n(Analyte signal in presence\nof other components)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity\n(Proportional response\nto concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Range [label="Range\n(Concentration interval for\naccuracy & precision)", fillcolor="#F1F3F4", fontcolor="#202124"]; Limits [label="LOD / LOQ\n(Detection & Quantitation Limits)", fillcolor="#F1F3F4", fontcolor="#202124"];

Core -> Accuracy; Core -> Precision; Core -> Specificity; Core -> Linearity; Core -> Range; Core -> Limits; }

Figure 2: Key parameters for analytical method validation as per ICH guidelines.

Parameter Definition Assessment
Accuracy The closeness of test results to the true value.Analysis of a sample with a known concentration (reference standard); spike recovery experiments.
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[17]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Analysis of spiked samples; for HPLC, peak purity analysis using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Analysis of a minimum of five concentrations across the desired range; evaluate using the correlation coefficient (r²).[17]
Range The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Derived from linearity studies.
LOD/LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest amounts of analyte that can be detected and quantitatively measured, respectively.Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.[17]

References

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Reaction Monitoring - Bruker. Available at: [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. Available at: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Available at: [Link]

  • ReactIR In Situ Spectroscopy - Mettler Toledo. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Analytical method validation: A brief review. Available at: [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? Available at: [Link]

  • SUZUKI REACTION MONITORING. Available at: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Available at: [Link]

  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp 3 )–H bond functionalization of benzylamines - RSC Publishing. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Available at: [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]

  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Available at: [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available at: [Link]

  • Thin Layer Chromatography (TLC): An Overview - AZoLifeSciences. Available at: [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer - Advion, Inc. Available at: [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-1-phenyl-1H-imidazole for High-Throughput Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1-Phenyl-1H-imidazole Scaffold in Drug Discovery

The 1-phenyl-1H-imidazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a versatile pharmacophore.[2] Molecules incorporating this moiety have demonstrated a wide spectrum of therapeutic activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] The strategic diversification of this core structure is therefore a highly valuable pursuit in the quest for novel therapeutic agents.

This application note provides a comprehensive guide to the functionalization of a key building block, 4-Bromo-1-phenyl-1H-imidazole , for the efficient construction of diverse compound libraries. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions.[4][5] We will present detailed, field-proven protocols for the synthesis of the starting material and its subsequent diversification through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The rationale behind the choice of reagents and reaction conditions will be thoroughly discussed to provide researchers with a robust framework for their synthetic endeavors.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from readily available 1H-imidazole. The first step involves the regioselective bromination of the imidazole ring, followed by N-arylation.

Step 1: Synthesis of 4-Bromo-1H-imidazole

A common method for the synthesis of 4-Bromo-1H-imidazole involves the selective reduction of a polybrominated intermediate.[6][7]

Protocol 1: Synthesis of 4-Bromo-1H-imidazole

  • Materials: 2,4,5-Tribromo-1H-imidazole, Sodium sulfite (Na₂SO₃), Water, Ethyl acetate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 2,4,5-tribromoimidazole (1.0 eq) in water, add sodium sulfite (5.0 eq).

    • Heat the reaction mixture to reflux (110 °C) and stir vigorously for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of water).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole.

Step 2: N-Phenylation of 4-Bromo-1H-imidazole

The introduction of the phenyl group at the N1 position can be accomplished via several methods, with the Chan-Lam and Ullmann couplings being prominent examples.[8][9][10] The Chan-Lam coupling, utilizing a copper catalyst and a boronic acid, is often preferred due to its milder reaction conditions.[6][11]

Protocol 2: Chan-Lam N-Phenylation of 4-Bromo-1H-imidazole

  • Materials: 4-Bromo-1H-imidazole, Phenylboronic acid, Copper(II) acetate (Cu(OAc)₂), Pyridine, Dichloromethane (DCM).

  • Equipment: Round-bottom flask, magnetic stirrer, oil bath.

  • Procedure:

    • To a solution of 4-Bromo-1H-imidazole (1.0 eq) in DCM, add phenylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the imidazole ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.[12] This section details protocols for key transformations that are instrumental in generating compound libraries.

Logical Workflow for Compound Library Synthesis

The following diagram illustrates the central role of this compound as a versatile intermediate for library synthesis.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Heck Reaction (Alkenes) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Aryl-Substituted Library B->F G Alkenyl-Substituted Library C->G H Alkynyl-Substituted Library D->H I Amino-Substituted Library E->I Suzuki_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition [Ar-Pd(II)-Ar'(L2)]+ [Ar-Pd(II)-Ar'(L2)]+ Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-Ar'(L2)]+ Transmetalation (Ar'B(OH)2, Base) [Ar-Pd(II)-Ar'(L2)]+->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' [Ar-Pd(II)-Ar'(L2)]+->Ar-Ar' Buchwald_Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2

Sources

Application Notes and Protocols for the N1-Arylation of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Arylimidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in natural products like histamine and forming the core of numerous pharmaceuticals.[1] The introduction of an aryl group at the N1 position dramatically expands the chemical space and biological activity of these heterocyles. N-arylimidazoles are key structural motifs in a wide array of therapeutic agents, including tyrosine kinase inhibitors for cancer therapy (e.g., Nilotinib), γ-secretase modulators for Alzheimer's disease, and serotonin receptor antagonists.[2][3][4] Their synthesis is therefore a critical transformation for drug discovery and development.

This guide provides an in-depth overview of the primary synthetic methodologies for constructing the C(aryl)-N(imidazole) bond. We will move from classical, yet continually refined, copper-catalyzed methods to the highly efficient palladium-catalyzed systems and the mechanistically distinct nucleophilic aromatic substitution (SNAr) pathway. The focus will be on not just the "how" but the "why"—elucidating the mechanistic rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers to troubleshoot and adapt these protocols for their specific needs.

Copper-Catalyzed N-Arylation: The Workhorse Methods

Copper-catalyzed cross-coupling is the historical foundation of imidazole N-arylation and remains a cost-effective and powerful tool.[5] These reactions generally fall into two major categories: the Ullmann condensation (using aryl halides) and the Chan-Lam coupling (using arylboronic acids). Recent advancements have introduced sophisticated ligands that allow these reactions to proceed under much milder conditions than the harsh, stoichiometric copper protocols of the past.[2][6]

The Ullmann Condensation: Coupling with Aryl Halides

The Ullmann condensation involves the coupling of an imidazole with an aryl halide, catalyzed by a copper(I) species.[7] The reactivity of the aryl halide follows the expected trend: I > Br >> Cl. While early iterations required high temperatures (>150 °C) and stoichiometric copper, modern ligand-accelerated protocols have significantly broadened the reaction's scope and functional group tolerance.[2]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts like CuI, CuBr, or Cu₂O are the most common pre-catalysts.[6][8] They are believed to form the active Cu(I) species in the catalytic cycle. The use of an inert atmosphere is crucial to prevent the oxidation of the active Cu(I) catalyst to the less reactive Cu(II) state.[6]

  • Ligand: The choice of ligand is critical for stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.[9] Diamine ligands, such as 1,10-phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline), have proven highly effective.[10][11] Other successful ligands include amino acids like L-Proline and β-ketones.[6][8] The ligand accelerates the reaction, allowing for lower temperatures and catalyst loadings.

  • Base: An inorganic base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is required to deprotonate the imidazole N-H, forming the nucleophilic imidazolide anion.[6][8] Cesium carbonate is often the base of choice due to its high solubility in organic solvents and the weakly coordinating nature of the cesium cation, which enhances the nucleophilicity of the imidazolide.

  • Solvent: High-boiling polar aprotic solvents like DMSO, DMF, dioxane, or NMP are typically used to ensure solubility of the reagents and to reach the necessary reaction temperatures.[8][9]

Ullmann_Cycle caption Fig. 1: Simplified Ullmann Catalytic Cycle

Caption: Fig. 2: Simplified Chan-Lam Catalytic Cycle

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its exceptional functional group tolerance, broad substrate scope (including aryl chlorides and triflates), and high catalytic efficiency. [12]For the N-arylation of unsymmetrical imidazoles, this method offers a significant advantage: excellent, often complete, regioselectivity for the less sterically hindered N1 nitrogen. [2] Causality Behind Experimental Choices:

  • Catalyst System: The catalyst is typically formed in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, or Buchwald's L1 ligand). [2]These bulky, electron-rich ligands are essential for promoting the challenging oxidative addition of aryl chlorides and facilitating the final reductive elimination step.

  • The Imidazole Inhibition Problem: A key insight for successful N-arylation of imidazoles is that the imidazole substrate itself can inhibit the formation of the active Pd(0)-ligand complex. [2]* The Pre-activation Solution: To overcome this inhibition, a pre-activation step is crucial. The palladium source and the phosphine ligand are heated together in the solvent before the addition of the imidazole and other reagents. [2]This ensures the formation of the active catalyst, which, once formed, is not readily displaced by the imidazole.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. [2] Workflow Diagram: Buchwald-Hartwig Protocol

Buchwald_Workflow cluster_workflow Experimental Workflow A 1. Add Pd₂(dba)₃ and Ligand to dry solvent in flask. B 2. Heat mixture (e.g., 100°C, 5 min) to pre-activate catalyst. A->B Catalyst Formation C 3. Cool to room temperature. B->C D 4. Add Imidazole, Aryl Halide, and Base. C->D Substrate Addition E 5. Heat to reaction temperature (e.g., 100°C, 12-24h). D->E Coupling Reaction F 6. Reaction Work-up and Purification. E->F caption_bh Fig. 3: Buchwald-Hartwig Pre-activation Workflow

Caption: Fig. 3: Buchwald-Hartwig Pre-activation Workflow

General Protocol: N1-Selective Arylation of 4-Methylimidazole [2]

  • Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the biarylphosphine ligand (e.g., L1, 0.02 mmol, 2 mol%), and 2 mL of anhydrous toluene to a reaction vial. Seal the vial and heat it at 100 °C for 5 minutes.

  • Reagent Addition: Allow the vial to cool to room temperature. Add 4-methylimidazole (1.0 mmol, 1.0 equiv), the aryl chloride or bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, filter through Celite®, and concentrate. Purify the residue by flash chromatography to yield the N1-arylated product. This method provides essentially complete N1 regioselectivity. [2]

    Parameter Condition 1 (Aryl Bromide) [2] Condition 2 (Aryl Chloride) [2] Condition 3 (Aryl Triflate) [2]
    Pd Source Pd₂(dba)₃ (0.5 mol% Pd) Pd₂(dba)₃ (1.0 mol% Pd) Pd₂(dba)₃ (1.0 mol% Pd)
    Ligand L1 (1.0 mol%) L1 (2.0 mol%) L1 (2.0 mol%)
    Base NaOtBu (1.4 equiv) NaOtBu (1.4 equiv) NaOtBu (1.4 equiv)
    Solvent Toluene Toluene Toluene
    Temperature 100 °C 100 °C 100 °C
    Time 12 h 12 h 12 h

    | Selectivity | >98:2 (N1:N3) | >98:2 (N1:N3) | >98:2 (N1:N3) |

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a transition-metal-free method for N-arylation. [3]Mechanistically, it is a two-step addition-elimination process. This method is generally restricted to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. [10] Causality Behind Experimental Choices:

  • Aryl Substrate: The aromatic ring must be highly electron-deficient to be susceptible to attack by the relatively weak imidazole nucleophile. The electron-withdrawing groups are essential to stabilize the negative charge of the intermediate Meisenheimer complex. [8]* Leaving Group: Fluorine is the best leaving group for SNAr reactions, which is counterintuitive based on bond strength. [10]This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus accelerates this first step. The leaving group ability follows the trend F > Cl > Br > I.

  • Conditions: The reaction is typically promoted by a base (e.g., K₂CO₃, KOH) in a polar aprotic solvent like DMSO or DMF at elevated temperatures. [3] Mechanism Diagram: SNAr Reaction

SNAr_Mechanism Start Imidazole + Activated Aryl Fluoride Step1 Nucleophilic Attack (Rate-Determining) Start->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Step1->Meisenheimer Step2 Loss of Leaving Group (Fast) Meisenheimer->Step2 End N-Arylimidazole Product Step2->End

Caption: Fig. 4: SNAr Mechanism Pathway

General Protocol: SNAr Reaction with an Activated Fluoroarene

  • Preparation: In a round-bottom flask, dissolve the imidazole (1.1 mmol, 1.1 equiv) and the activated fluoroarene (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol, 1.0 equiv) in 5 mL of DMSO.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction and pour it into ice water. Collect the resulting precipitate by filtration or extract the aqueous phase with ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.

Conclusion and Outlook

The synthesis of N-arylimidazoles is a well-developed field with a robust toolbox of reliable methods. For cost-effective, large-scale synthesis with readily available aryl iodides or bromides, modern Ullmann condensations with appropriate ligands offer an excellent choice. The Chan-Lam coupling provides a milder alternative when arylboronic acids are the preferred starting material. For substrates requiring the highest degree of functional group tolerance, or for achieving exquisite N1-regioselectivity with unsymmetrical imidazoles, the Buchwald-Hartwig amination is the state-of-the-art method, provided the critical catalyst pre-activation step is performed. Finally, for specific cases involving highly electron-deficient aryl halides, the transition-metal-free SNAr reaction provides a simple and effective pathway. The choice of method will ultimately depend on the specific substrate, required scale, cost considerations, and desired regioselectivity.

References

  • Kinger, M., et al. (2017). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.

  • BenchChem (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.

  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(33), 8635-8653.

  • Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 71(25), 9522-9524.

  • Zhang, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1103.

  • BenchChem (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Semantic Scholar.

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.

  • Yaglioglu, H. G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-534.

  • Heard, D. M., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 82, 129162.

  • PubMed. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.

  • Zhang, D., Liu, R., & Zhou, X. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry, 16(46), 8984-8988.

  • Anupama, T.S.A., et al. (2023). Chan−Evans−Lam coupling for the synthesis of N–aryl derivatives catalyzed by copper(I) chloride and sterically varied imidazolium salts at mild reaction conditions. Journal of Molecular Structure, 1301, 137362.

  • Dar'in, D., & Krasavin, M. (2018). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. The Journal of Organic Chemistry, 83(15), 8256-8264.

  • Chuprakov, S., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(40), 14213–14224.

  • Li, X., et al. (2013). Copper-catalyzed aerobic C(sp2)–H functionalization for C–N bond formation: Synthesis of pyrazoles and indazoles. The Journal of Organic Chemistry, 78(8), 3636–3646.

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.

  • Wang, D., et al. (2012). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 31(23), 8344–8351.

  • Valente, C., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemical Communications, (37), 4471-4473.

  • Gherghel, L., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276.

  • Wikipedia. (n.d.). Ullmann condensation.

  • Yaglioglu, H. G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Semantic Scholar.

  • ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole.

  • Wang, X., et al. (2014). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Journal of Materials Science and Chemical Engineering, 2(11), 1-6.

  • Zhu, L., et al. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 1971–1976.

  • Goto, T., et al. (1981). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Chemistry Letters, 10(1), 19-22.

  • Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve Yield and Purity in 4-Bromo-1-phenyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction for higher yields and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, primarily through the electrophilic bromination of 1-phenyl-1H-imidazole, can be deceptively complex. Researchers often face challenges with low yields, the formation of isomeric and poly-brominated impurities, and difficult purifications. This guide will dissect these issues and provide actionable strategies for success.

The core of the issue lies in the reactivity of the imidazole ring. While the phenyl group at the N-1 position deactivates the ring towards electrophilic substitution compared to imidazole itself, the C4 and C5 positions remain susceptible to attack, leading to potential regioselectivity issues.[3] Furthermore, the mono-brominated product can sometimes be more reactive than the starting material, leading to the formation of di-brominated species.[4]

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reactions to product decomposition. Here’s a systematic approach to diagnosing and solving this issue:

  • Incomplete Reaction: The bromination may not be going to completion.

    • Troubleshooting:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature quenching.

      • Increase the reaction temperature cautiously. While higher temperatures can increase the reaction rate, they can also lead to more side products. A modest increase (e.g., from room temperature to 40-50 °C) might be beneficial.[3]

      • Ensure your brominating agent is active. N-Bromosuccinimide (NBS) is a common choice. Use freshly recrystallized NBS for best results, as it can decompose over time.[3][5]

  • Sub-optimal Brominating Agent or Stoichiometry: The choice and amount of brominating agent are critical.

    • Troubleshooting:

      • N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity and milder reaction conditions. [6]

      • Use a slight excess of NBS (1.05-1.1 equivalents). This can help drive the reaction to completion without significantly increasing the risk of di-bromination.[3]

  • Product Decomposition During Workup: The product may be sensitive to the workup conditions.

    • Troubleshooting:

      • Use a mild aqueous base for quenching. A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice to neutralize any acidic byproducts without causing product degradation.[3]

      • Avoid strong acids during workup.

Issue 2: Formation of Multiple Products (Isomers and Di-brominated Impurities)

Q: My crude product shows multiple spots on TLC, and NMR analysis confirms the presence of isomers and a di-brominated product. How can I improve the selectivity?

A: This is a common and significant challenge. The electronic properties of the C4 and C5 positions on the 1-phenyl-1H-imidazole ring are similar, leading to poor regioselectivity. Additionally, over-bromination can readily occur.

  • Controlling Regioselectivity (4-bromo vs. 5-bromo):

    • Solvent Choice: The solvent can have a profound impact on selectivity. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can enhance the selectivity for the desired 4-bromo isomer.[3]

    • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) can improve selectivity by slowing down the reaction and allowing for greater differentiation between the two positions.[3]

  • Preventing Di-bromination:

    • Stoichiometry is Key: Use no more than 1.1 equivalents of your brominating agent (e.g., NBS).[3]

    • Slow Addition of the Brominating Agent: Adding the brominating agent portion-wise over a period allows for better control of the reaction and minimizes localized high concentrations that can lead to over-bromination.[4]

    • Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent the mono-brominated product from reacting further.[3]

Issue 3: Difficulty in Purifying the Final Product

Q: I'm struggling to separate the this compound from the unreacted starting material and other impurities. What are the best purification strategies?

A: Effective purification is crucial for obtaining a high-purity final product. A combination of techniques is often necessary.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solvent Screening: Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of imidazole derivatives include ethanol, ethyl acetate/hexanes mixtures, and toluene.[7]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for eluting compounds of varying polarity. The exact ratio will need to be optimized based on TLC analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Selective Mono-bromination of 1-phenyl-1H-imidazole

This protocol is optimized for yield and selectivity towards the 4-bromo isomer.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the starting material is consumed (typically within 2-4 hours), quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization if necessary.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Selectivity

ParameterCondition ACondition BCondition CExpected Outcome
Brominating Agent Br₂ (1.1 eq)NBS (1.1 eq)NBS (1.5 eq)NBS generally provides better selectivity and milder conditions. Excess NBS can lead to di-bromination.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)DMF often enhances selectivity for the 4-bromo isomer.[3]
Temperature 40 °CRoom Temperature0 °C to Room TemperatureLower temperatures generally improve selectivity and reduce the formation of byproducts.[3]

Visualizing the Synthesis and Side Reactions

The following diagram illustrates the synthetic pathway for this compound and highlights the potential for the formation of undesirable side products.

Synthesis_Pathway Start 1-phenyl-1H-imidazole NBS NBS (1.05 eq) DMF, 0 °C to RT Isomer 5-Bromo-1-phenyl-1H-imidazole (Isomeric Impurity) Start->Isomer Poor Regioselectivity Product This compound (Desired Product) NBS->Product Selective Bromination ExcessNBS Excess NBS Higher Temp. Dibromo 4,5-Dibromo-1-phenyl-1H-imidazole (Over-bromination) ExcessNBS->Dibromo Further Bromination

Caption: Synthetic pathway and potential side reactions in the bromination of 1-phenyl-1H-imidazole.

Conclusion

Achieving high yield and purity in the synthesis of this compound is an attainable goal with careful control of reaction parameters. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Remember that methodical optimization, guided by close reaction monitoring, is the key to success.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • CymitQuimica. 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE.
  • MDPI. (2019).
  • Unibrom Corp. Intermediates 4-Bromo-1H-imidazole for critical molecular building block.
  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. [Link]

  • SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL).

Sources

troubleshooting guide for failed Suzuki reactions with imidazole substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving imidazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive field experience to help you troubleshoot and optimize your experiments.

Introduction to Imidazole Suzuki Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1] However, when applied to heteroaromatic systems like imidazoles, unique challenges can arise. The imidazole core, particularly with a free N-H group, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Furthermore, imidazole boronic acids and their esters are often susceptible to side reactions like protodeboronation.[3] This guide provides a structured, question-and-answer approach to diagnose and solve common problems encountered during these couplings.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows no conversion, and I'm recovering only my starting materials. What are the primary causes?

A1: Complete lack of reactivity typically points to a fundamental issue with one of the three core components of the catalytic cycle's initiation: the palladium catalyst's activity, the oxidative addition step, or the reaction setup itself.

  • Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient. Furthermore, the presence of oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.

    • Troubleshooting Steps:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Even trace oxygen can be detrimental.[4]

      • Select an Appropriate Catalyst/Ligand System: For challenging substrates like imidazoles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Use more robust, electron-rich, and bulky phosphine ligands that promote both the reduction of Pd(II) and the subsequent oxidative addition. Buchwald ligands such as SPhos and XPhos are often highly effective for heteroaromatic couplings.[2]

      • Consider a Pd(0) Source: If reduction is a concern, start with a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand.

  • Cause 2: Failed Oxidative Addition. This is often the rate-determining step in the catalytic cycle.[6] The palladium catalyst must insert into the carbon-halide bond of your imidazole substrate. The reactivity order for the halide is I > Br > OTf >> Cl.[1][6] Electron-rich haloimidazoles can be particularly sluggish to undergo oxidative addition.[7]

    • Troubleshooting Steps:

      • Switch to a More Reactive Halide: If you are using a chloroimidazole, consider synthesizing the bromo- or iodo-analogue. The increased reactivity can often initiate the reaction.[8]

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. Monitor for substrate decomposition.

      • Use a More Electron-Donating Ligand: Ligands like XPhos or SPhos increase the electron density on the palladium center, which promotes its insertion into the C-X bond.[2]

  • Cause 3: Catalyst Poisoning by the Imidazole Substrate. The lone pair on the imine-type nitrogen of the imidazole ring can coordinate strongly to the palladium center. If the imidazole bears a free N-H group, it can react with the catalyst to form off-cycle, inactive Pd-azolyl complexes, effectively inhibiting the reaction.[2]

    • Troubleshooting Steps:

      • Increase Catalyst or Ligand Loading: A simple first step is to increase the catalyst and/or ligand loading to compensate for the amount that is inhibited.

      • Protect the Imidazole Nitrogen: While methods for unprotected imidazoles are desirable, protecting the N-H group (e.g., with a BOC, SEM, or benzyl group) can block this inhibition pathway. This often requires an additional deprotection step later.

      • Choose a Ligand System Less Prone to Inhibition: Highly bulky ligands can sometimes disfavor the formation of inhibitory complexes.

Q2: My reaction has low yield, and I've identified a major byproduct as my deboronated starting material. How do I prevent protodeboronation?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid/ester moiety with a hydrogen atom. This is a very common failure mode for heteroaryl boronic acids, including those of imidazole, especially under aqueous basic conditions.[3]

  • Cause 1: Instability of the Boronic Acid. Boronic acids are in equilibrium with their corresponding boroxines (cyclic trimers) and water. The C-B bond is susceptible to hydrolysis, particularly at elevated temperatures and prolonged reaction times.[8]

    • Troubleshooting Steps:

      • Use a Boronic Ester: Pinacol esters (Bpin) or neopentyl glycol esters are significantly more stable towards hydrolysis than the corresponding boronic acids.[9] You can either synthesize the boronic ester beforehand or generate it in situ. While it was once thought that esters must first hydrolyze to the acid to be active, recent studies have shown that boronic esters can transmetalate directly, and often more rapidly.[3][10][11]

      • Minimize Water Content (If Possible): While many Suzuki protocols use aqueous bases, water facilitates protodeboronation. Consider using an anhydrous solvent system with a base like KF or CsF, which can activate the boronic acid without extensive water.[12] Some modern protocols even use completely anhydrous conditions with bases like TMSOK.[13]

      • Use an Excess of the Boron Reagent: Employing 1.5 to 2.0 equivalents of the boronic acid or ester can help compensate for degradation over the course of the reaction.[2]

  • Cause 2: Reaction is Too Slow. If the desired cross-coupling is sluggish, it gives the boron reagent more time to decompose.

    • Troubleshooting Steps:

      • Accelerate the Catalytic Cycle: Focus on optimizing the catalyst system (see Q1) and temperature to speed up the productive coupling, which will outcompete the decomposition pathway.

      • Add the Boron Reagent Last: Add the boronic acid or ester to the reaction mixture only after the other components have reached the target temperature. This minimizes its exposure to potentially degrading conditions before the catalyst is fully active.

Q3: My reaction is sluggish and produces a significant amount of homocoupled byproduct from my boronic acid. What should I do?

A3: Homocoupling (R-B(OR)₂ + R-B(OR)₂ → R-R) is a common side reaction, often catalyzed by palladium and promoted by the presence of oxygen or suboptimal reaction conditions.[14]

  • Cause 1: Oxygen in the Reaction Mixture. Trace oxygen can promote the homocoupling pathway.

    • Troubleshooting Step: Rigorous deoxygenation is critical. Ensure your inert gas technique is flawless (see Q1).

  • Cause 2: Suboptimal Base or Solvent. The choice of base and solvent significantly impacts the relative rates of the desired cross-coupling versus side reactions.

    • Troubleshooting Steps:

      • Screen Different Bases: The base is not just a spectator; it activates the boron reagent for transmetalation.[1][12] A weaker base like K₂CO₃ or KF might suppress homocoupling compared to a very strong base like NaOH or KOtBu. However, the base must be strong enough for the desired reaction. K₃PO₄ is often a good choice for heteroaromatic couplings.[2]

      • Optimize the Solvent System: A solvent system that provides good solubility for all components is key. Poor solubility can lead to localized high concentrations and side reactions.[8][15] Common solvents include dioxane/H₂O, THF/H₂O, or DMF.

  • Cause 3: The Transmetalation Step is Slow. If the transfer of the organic group from boron to palladium is slow, side reactions have more time to occur.

    • Troubleshooting Step: The base plays a crucial role here. The formation of a "boronate" complex [R-B(OH)₃]⁻ is believed to be the active species for transmetalation.[12] Ensure your base is sufficiently strong and soluble to facilitate this step. For boronic esters, studies suggest that direct transmetalation is possible and can be very fast, depending on the ester used.[3][11]

Summary of Recommended Conditions

For difficult Suzuki couplings involving imidazole substrates, a robust starting point is often required. The table below summarizes common starting conditions that can be optimized.

ParameterStarting RecommendationRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2.5 mol%) or a G3/G4 Buchwald Precatalyst (2-5 mol%)Precatalysts are often more air-stable and provide reliable initiation. Pd₂(dba)₃ is a common Pd(0) source.[2]
Ligand XPhos or SPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich phosphines accelerate oxidative addition and are effective for challenging heteroaryl couplings.[2]
Boron Reagent Imidazole-Bpin (Pinacol Ester) (1.5 eq.)More stable to protodeboronation than the corresponding boronic acid.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Moderately strong, effective bases for heteroaryl couplings that often give reproducible results.[2][15]
Solvent Dioxane/H₂O (e.g., 5:1 ratio) or THF/H₂OGood solvating power for a range of substrates. Water is needed to dissolve many inorganic bases.[2]
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction, especially with less reactive halides.
Atmosphere Strict Inert (Argon or N₂)Essential to prevent catalyst oxidation and homocoupling side reactions.[4]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting a failed imidazole Suzuki coupling.

Suzuki_Troubleshooting Troubleshooting Workflow for Imidazole Suzuki Coupling Start Reaction Failed (Low or No Conversion) Check_Setup 1. Verify Reaction Setup - Inert atmosphere? - Reagent purity? - Solvent quality (anhydrous/degassed)? Start->Check_Setup Low_Yield Low Conversion / Yield (Byproducts Observed) Start->Low_Yield No_Conversion Still No Conversion (Starting Materials Recovered) Check_Setup->No_Conversion Setup OK Fix_Setup Correct setup issues and re-run Check_Setup->Fix_Setup Issues Found Catalyst_Issue 2a. Address Catalyst Activity - Use robust ligand (XPhos, SPhos) - Use Pd(0) source or precatalyst - Increase temperature No_Conversion->Catalyst_Issue Yes Protodeboronation Byproduct: Protodeboronation? Low_Yield->Protodeboronation Homocoupling Byproduct: Homocoupling? Low_Yield->Homocoupling Solubility Byproduct: Insoluble material? Low_Yield->Solubility Fix_Setup->Start Halide_Issue 2b. Address Oxidative Addition - Switch from Ar-Cl to Ar-Br or Ar-I - Use more electron-donating ligand Catalyst_Issue->Halide_Issue Inhibition_Issue 2c. Address Catalyst Inhibition - Protect imidazole N-H - Increase catalyst loading Halide_Issue->Inhibition_Issue Success Successful Coupling Inhibition_Issue->Success Fix_Boron 3a. Stabilize Boron Reagent - Use Boronic Ester (Bpin) - Use excess boron reagent (1.5-2 eq) - Minimize water/reaction time Protodeboronation->Fix_Boron Fix_Homocoupling 3b. Minimize Homocoupling - Rigorous deoxygenation - Screen bases (e.g., K3PO4) Homocoupling->Fix_Homocoupling Fix_Solubility 3c. Improve Solubility - Screen solvents (Dioxane, DMF, Toluene) - Increase temperature Solubility->Fix_Solubility Fix_Boron->Success Fix_Homocoupling->Success Fix_Solubility->Success

Caption: A logical workflow for diagnosing and solving common issues in Suzuki reactions with imidazole substrates.

References

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(15), 7143–7150. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4793–4806. [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Sci-Hub. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5463-5467. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singh, U., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Kassel, S. H., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 22(12), 4930–4934. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Prevention of Debromination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting and preventing debromination side reactions in cross-coupling catalysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of hydrodebromination. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is designed to provide immediate, actionable solutions for researchers currently facing issues with debromination in their cross-coupling reactions.

Q1: I'm observing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling. What is the first parameter I should investigate?

A1: The first and often most impactful parameter to investigate is your choice of base . Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can accelerate the formation of palladium-hydride (Pd-H) species, which are the primary culprits in hydrodebromination.[1] The base can either directly provide a hydride source or promote side reactions with the solvent or other reaction components that generate Pd-H.

Immediate Action Plan:

  • Switch to a Weaker Base: Substitute strong organic bases with milder inorganic bases. Phosphates and carbonates are excellent starting points.

  • Screening Recommendations: Systematically screen bases in the order of decreasing strength: K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][3]

  • Ensure Anhydrous Conditions: If using aqueous conditions, be aware that water can be a proton source. However, for many Suzuki couplings, a carefully controlled amount of water is necessary. If you suspect water is the issue, consider using anhydrous conditions with a base like K₃PO₄.

Q2: My Buchwald-Hartwig amination of an electron-deficient bromopyridine is failing due to extensive debromination. How can I address this?

A2: Electron-deficient heteroaryl bromides, such as bromopyridines, are notoriously susceptible to debromination.[4] In this scenario, the catalyst system (palladium precursor and ligand) is the most critical factor to optimize. The ligand's steric and electronic properties directly influence the relative rates of the desired C-N reductive elimination versus the undesired C-H reductive elimination (debromination).

Expert Recommendation: Bulky, electron-rich phosphine ligands are often the solution. These ligands accelerate the rate-limiting reductive elimination step of the main catalytic cycle, thereby outcompeting the debromination pathway.[2][5]

Ligand FamilySpecific ExamplesKey Characteristics
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosSterically demanding and highly electron-donating. Excellent for challenging couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, often showing different selectivity profiles.

Experimental Protocol: If you are using a general-purpose ligand like PPh₃, switch to a specialized Buchwald ligand. A good starting point is to screen XPhos and RuPhos. Using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) can also provide more consistent results by ensuring a 1:1 palladium-to-ligand ratio and facilitating the clean generation of the active Pd(0) species.

Q3: I've tried changing the base and ligand, but debromination in my Heck coupling is still unacceptably high. What's next?

A3: If optimizing the base and ligand has not resolved the issue, the next crucial parameters to evaluate are temperature and solvent . Debromination can have a different activation energy than the desired cross-coupling, meaning that temperature can be used to control the selectivity.[3] Additionally, the solvent can be a source of hydrides or influence the stability of key intermediates.[1]

Troubleshooting Workflow:

G cluster_solvent Solvent Considerations start High Debromination Observed temp Lower Reaction Temperature (e.g., from 110°C to 80°C) start->temp Is the reaction run at high temperature? solvent Change Solvent System temp->solvent Debromination persists? reagent_check Verify Reagent Purity solvent->reagent_check Still an issue? aprotic Switch to Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane) solvent->aprotic end Debromination Minimized reagent_check->end Problem solved anhydrous Ensure Anhydrous Conditions (Use freshly distilled solvents) aprotic->anhydrous

Caption: A step-by-step troubleshooting workflow for addressing persistent debromination.

Detailed Explanation:

  • Temperature Reduction: Many Heck reactions are run at elevated temperatures (100-140°C).[6] Systematically lower the temperature in 10-20°C increments. You may need to accept a longer reaction time for a cleaner product profile.

  • Solvent Choice: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can be sources of hydrides.[1][7] Switching to a non-polar, aprotic solvent like toluene or dioxane often minimizes debromination.[1][8] Always use high-purity, anhydrous solvents.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the mechanisms and prevention of debromination.

Q4: What is the fundamental mechanism of debromination in palladium-catalyzed cross-coupling?

A4: The predominant mechanism for hydrodebromination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[9] This Pd-H species can arise from several sources, including:

  • The Base: Strong bases can react with trace water, alcohols, or even amines in the reaction mixture.

  • The Solvent: Solvents like alcohols or even DMF at high temperatures can decompose to generate hydride species.[7]

  • The Coupling Partners: In some cases, β-hydride elimination from alkyl coupling partners can generate a Pd-H intermediate.[10]

Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to produce the debrominated arene (Ar-H) and regenerate the active Pd(0) catalyst, thus propagating this undesired side reaction.

G pd0 L₂Pd⁰ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition arpdbr Ar-Pdᴵᴵ(Br)-L₂ oxidative_addition->arpdbr transmetalation Transmetalation (R-M) arpdbr->transmetalation arpdh Ar-Pdᴵᴵ(H)-L₂ arpdbr->arpdh Hydride Transfer arpdr Ar-Pdᴵᴵ(R)-L₂ transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->arpdh reductive_elimination_h Reductive Elimination arpdh->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst side_product Ar-H (Debrominated Product) reductive_elimination_h->side_product

Caption: The catalytic cycle of cross-coupling with the competing debromination pathway.

Q5: Are certain types of aryl bromides more prone to debromination?

A5: Yes, the electronic nature of the aryl bromide plays a significant role. Electron-deficient aryl bromides are generally more susceptible to debromination.[11][12] This is somewhat counterintuitive, as one might expect the stronger C-Br bond in electron-deficient systems to be more robust. However, the increased electrophilicity of the aromatic ring makes the palladium center in the Ar-Pd(II)-Br intermediate more susceptible to nucleophilic attack by hydride sources.

Additionally, N-H containing heteroaryl bromides (e.g., bromoindoles, bromopyrazoles) are particularly problematic.[2] The acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring and promoting C-Br bond cleavage. For these substrates, N-protection (e.g., with a Boc or SEM group) is often the most effective strategy to prevent debromination.[2]

Q6: How can I quantitatively assess the extent of debromination and the effectiveness of my optimization strategy?

A6: A reliable quantitative assessment is crucial for effective optimization. The most common methods are:

  • Gas Chromatography (GC) or Liquid Chromatography (LC): Separate the desired product, remaining starting material, and the debrominated byproduct. The relative peak areas (with response factor correction) give a good measure of the reaction outcome.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use a ¹H NMR of the crude reaction mixture. By integrating characteristic, well-resolved peaks for the product and the debrominated side product, you can determine their molar ratio. Adding an internal standard of known concentration before workup allows for the calculation of absolute yields.

A systematic approach, such as a Design of Experiments (DoE), where you vary parameters like base, ligand, and temperature, and quantify the outcome using one of these methods, is the most efficient way to find the optimal conditions for minimizing debromination.

Summary of Key Prevention Strategies

ParameterRecommendationRationale
Base Use weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).Stronger bases (e.g., NaOt-Bu) are more likely to generate Pd-H species, the key intermediate in debromination.[1][13]
Ligand Employ bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).These ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway.[2][5]
Temperature Run the reaction at the lowest effective temperature.Debromination often has a different activation energy; lowering the temperature can favor the desired coupling.[2][3]
Solvent Use anhydrous, aprotic, non-polar solvents (e.g., Toluene, Dioxane).Protic and some polar aprotic solvents can act as hydride sources. Anhydrous conditions are critical.[1]
Substrate Protect acidic protons (e.g., N-H on indoles).Deprotonation increases the electron density of the ring, making the C-Br bond more labile.[2]
Reagents Use high-purity, anhydrous reagents and solvents.Impurities, especially water, can be a significant source of protons/hydrides leading to debromination.[2]

By methodically addressing these parameters, researchers can effectively troubleshoot and prevent debromination, leading to higher yields, cleaner reactions, and more efficient synthetic workflows.

References

Sources

Technical Support Center: Optimizing N-Arylation of 4-Bromoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-bromoimidazole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to synthesize our field-proven insights with established scientific principles to help you navigate the complexities of this important transformation.

The N-arylation of imidazoles is a cornerstone reaction in medicinal chemistry, yielding scaffolds prevalent in numerous pharmaceuticals. However, the N-arylation of 4-bromoimidazole presents unique challenges, including regioselectivity due to its tautomeric nature and potential catalyst inhibition. This guide will focus on the two most powerful and prevalent catalytic systems for this purpose: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2]

General Reaction Scheme

The core transformation involves the coupling of the imidazole nitrogen with an aryl halide. The presence of the bromine atom on the imidazole ring adds a layer of complexity, influencing the electronic properties of the heterocycle.

Caption: General scheme for the N-arylation of 4-bromoimidazole.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows very low or no conversion to the desired N-arylated product. What are the most common culprits?

This is a frequent issue that can often be resolved by systematically checking fundamental reaction parameters.

  • Potential Cause 1: Inactive Catalyst. Both copper(I) and palladium(0) catalysts are prone to oxidation, which renders them inactive.[1][3]

    • Solution: Always use fresh, high-purity catalyst salts (e.g., CuI, Pd₂(dba)₃).[4][5] Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) by thoroughly degassing your solvent and using Schlenk techniques or a glovebox.[3]

  • Potential Cause 2: Presence of Water or Protic Impurities. Water can quench the base and interfere with the catalytic cycle, leading to side reactions like dehalogenation of your aryl halide.[5]

    • Solution: Use anhydrous solvents.[1] Ensure all glassware is oven-dried or flame-dried before use. Reagents like the base (e.g., K₂CO₃, Cs₂CO₃) should be dried if their purity is questionable.

  • Potential Cause 3: Suboptimal Temperature. N-arylation reactions typically require thermal energy to proceed at a reasonable rate.

    • Solution: If you started at a lower temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C.[5] However, excessively high temperatures can cause decomposition, so monitor for the appearance of side products.[6]

  • Potential Cause 4 (Palladium-Specific): Catalyst Inhibition. Imidazoles are excellent ligands for palladium and can prevent the formation of the active catalytic species by binding to the metal center before your phosphine ligand can.[4][7] This is a well-documented failure mode.

    • Solution: Implement a pre-activation step . Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand together in the solvent for a few minutes (e.g., at 120 °C for 3 min) before adding the 4-bromoimidazole and base.[4][7] This allows the active Pd(0)-ligand complex to form without inhibition.

Question 2: I am forming a mixture of regioisomers (1-aryl-4-bromoimidazole and 1-aryl-5-bromoimidazole). How can I improve the regioselectivity?

This is a classic challenge with unsymmetrically substituted imidazoles due to the tautomerism between 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. The choice of catalytic system is paramount to controlling the outcome.

  • Potential Cause: Non-selective Catalytic System. Copper-catalyzed Ullmann couplings can sometimes give mixtures of regioisomers, particularly with less sterically demanding substrates.[7]

    • Solution 1: Switch to a Palladium-Based System. Palladium catalysts, particularly when paired with bulky biarylphosphine ligands, offer superior control over regioselectivity. These ligands create a sterically demanding environment around the metal center, favoring arylation at the less hindered N1 position.[4][7]

    • Solution 2: Optimize the Ligand (Palladium). The ligand is the most critical factor for achieving N1-selectivity. Ligands like L1 (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) from the Buchwald group have been specifically designed to overcome this issue and provide completely N1-selective arylation.[4] If you are using a different ligand and observing poor selectivity, switching to a well-established biarylphosphine is the most logical step.

    • Solution 3: Steric Effects. The steric bulk of your aryl halide can also influence selectivity. A more sterically hindered aryl halide (e.g., with ortho-substituents) will further favor reaction at the less hindered nitrogen of the imidazole.

Question 3: My main side product is the reduced (dehalogenated) arene. What causes this and how can it be prevented?

The formation of arene (Ar-H) from your aryl halide (Ar-X) points to a competing reduction pathway.

  • Potential Cause 1: Protic Impurities. As mentioned in Question 1, water or other protic species can protonate intermediates in the catalytic cycle, leading to the reductive dehalogenation of the aryl halide.[5]

    • Solution: Rigorously exclude water by using anhydrous solvents and dried reagents.[1]

  • Potential Cause 2: Inefficient Catalytic Turnover. If the desired cross-coupling is slow, side reactions can become more prominent.

    • Solution: Re-optimize the core reaction parameters (temperature, base, ligand) to accelerate the C-N bond formation, allowing it to outcompete the reduction pathway. Sometimes, changing the solvent to one that promotes a faster reaction, like NMP or DMSO in some copper systems, can help.[6]

Frequently Asked Questions (FAQs)

Q: Should I use a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyst system for my N-arylation of 4-bromoimidazole?

A: The choice depends on your specific goals and substrate.

  • Copper (Ullmann): This is often a more cost-effective method.[1] Modern protocols using ligands like 1,10-phenanthroline or L-proline have made these reactions milder than the classical high-temperature conditions.[3][8] However, achieving high regioselectivity with unsymmetrical imidazoles can be more challenging.[7] It's a good starting point if cost is a major concern and a small amount of the other isomer is tolerable.

  • Palladium (Buchwald-Hartwig): This is the more powerful and generally preferred method when high yield and, critically, high N1-regioselectivity are required.[2][4] The development of specialized bulky biarylphosphine ligands has made this the state-of-the-art method for coupling challenging substrates like 4-substituted imidazoles.[7] If obtaining a single, pure regioisomer is your primary goal, a palladium-based system is the superior choice.

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Cost LowerHigher
Regioselectivity Often moderate to good; can be an issue[7]Excellent, especially with bulky ligands[4]
Functional Group Tolerance GoodExcellent[2]
Common Catalysts CuI, CuBr, Cu₂O[3][8]Pd₂(dba)₃, Pd(OAc)₂[4][9]
Common Ligands 1,10-Phenanthroline, L-Proline, Diamines[1][3]Bulky Biarylphosphines (e.g., SPhos, XPhos)[4][7]
Key Challenge Can require higher temperatures; selectivityCatalyst inhibition by imidazole substrate[4]

Q: How do I choose the optimal base and solvent?

A: The base and solvent are interdependent and should be optimized together.

  • Base: The base's role is to deprotonate the imidazole N-H, making it nucleophilic.[5]

    • Weak bases (K₂CO₃, Cs₂CO₃): Good starting points for many conditions, especially in polar aprotic solvents like DMF or DMSO.[9][10] Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[3]

    • Stronger bases (K₃PO₄, NaOtBu): Often required for less reactive aryl halides (e.g., aryl chlorides) or when using less polar solvents like toluene or dioxane.[9] Sodium tert-butoxide is a very strong base and should be handled under strictly anhydrous conditions.

  • Solvent: The solvent must solubilize the reagents and is often chosen based on the required reaction temperature.

    • Polar Aprotic (DMF, DMA, DMSO, Dioxane): These are the most common solvents.[3][8][9][11] DMSO and DMA are excellent for many copper-catalyzed reactions, while dioxane and toluene are frequently used in palladium catalysis.

    • Anhydrous conditions are critical for all solvents. [1]

Systematic Optimization Workflow

When faced with a new substrate pair, a systematic approach to optimization is crucial. The following workflow can guide your experimental design.

Optimization_Workflow start Define Goal: High Yield & Regioselectivity choose_system Choose Catalytic System (Pd for Selectivity, Cu for Cost) start->choose_system pd_path Palladium System choose_system->pd_path High Selectivity cu_path Copper System choose_system->cu_path Cost-Effective ligand_screen_pd Screen Bulky Phosphine Ligands (e.g., Biarylphosphines) pd_path->ligand_screen_pd ligand_screen_cu Screen N,N- or N,O-Ligands (e.g., Phenanthroline, Proline) cu_path->ligand_screen_cu base_screen Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) ligand_screen_pd->base_screen ligand_screen_cu->base_screen solvent_temp Optimize Solvent & Temperature (Toluene, Dioxane, DMF @ 80-120°C) base_screen->solvent_temp check_yield Acceptable Yield & Selectivity? solvent_temp->check_yield end Optimized Protocol check_yield->end Yes troubleshoot Troubleshoot: - Catalyst Pre-activation (Pd) - Reagent Purity - Inert Atmosphere check_yield->troubleshoot No troubleshoot->ligand_screen_pd

Caption: A logical workflow for optimizing the N-arylation of 4-bromoimidazole.

General Experimental Protocols

These are starting-point protocols based on established literature. They should be optimized for your specific aryl halide.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from modern, ligand-accelerated Ullmann conditions.[3][8]

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and 4-bromoimidazole (1.2 equivalents).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane or DMSO (to make a ~0.2 M solution with respect to the aryl bromide) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 18-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N1-Selective Arylation (Buchwald-Hartwig)

This protocol incorporates the critical pre-activation step to avoid catalyst inhibition.[4][7]

  • Catalyst Pre-activation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5-2.5 mol %) and a bulky biarylphosphine ligand (e.g., L1, 1.2-6 mol %). Seal the tube, evacuate, and backfill with argon. Add anhydrous toluene (half of the total planned solvent volume) and place the sealed tube in a preheated oil bath at 120 °C for 3 minutes.

  • Reagent Addition: Remove the tube from heat and allow it to cool slightly. Cautiously add the aryl bromide (1.0 equivalent), 4-bromoimidazole (1.2 equivalents), and K₃PO₄ (2.0 equivalents).

  • Solvent Addition: Add the remaining anhydrous toluene (to make a final concentration of ~0.5 M).

  • Reaction: Place the tube back in the preheated oil bath at 120 °C and stir for 5-24 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

References

  • D. S. Surry, S. L. Buchwald, Angewandte Chemie International Edition, 2008 , 47, 6338-6361. [Link]

  • S. Ueda, M. Su, S. L. Buchwald, Journal of the American Chemical Society, 2012 , 134, 700-706. [Link]

  • O. Amadine, E. Essamlali, A. Amedlous, M. Zahouily, RSC Advances, 2019 . [Link]

  • H. Chen, D. Wang, X. Wang, et al., Synthesis, 2010 , 2010(09), 1505-1511. [Link]

  • A. K. Verma, J. J. Kumar, R. K. Tiwari, et al., RSC Advances, 2014 . [Link]

  • S. Ueda, M. Su, S. L. Buchwald, Journal of the American Chemical Society, 2012 . [Link]

  • S. Aktaş, M. A. Gür, A. Koca, et al., ChemistrySelect, 2020 . [Link]

  • Organic Chemistry Portal, Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • S. Rahim, S. Ali, M. N. Tahir, et al., Molecules, 2021 , 26(22), 7010. [Link]

  • R. A. Altman, S. L. Buchwald, The Journal of Organic Chemistry, 2007 , 72(16), 6193-6202. [Link]

  • D. Ma, Modern Ullmann-Type Couplings, 2019 . [Link]

  • Wikipedia, Buchwald–Hartwig amination. [Link]

  • M. Chiarini, F. Ferlin, L. Vaccaro, et al., Frontiers in Chemistry, 2020 . [Link]

  • J. F. Hartwig, Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]

  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal, Ullmann Reaction. [Link]

Sources

Technical Support Center: Overcoming Palladium Catalyst Inhibition by Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when utilizing these crucial, yet often problematic, substrates. Here, we will dissect the root causes of catalyst inhibition and provide a structured, actionable framework for troubleshooting and optimizing your reactions.

Introduction: The Double-Edged Sword of Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Consequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for their synthesis and functionalization.[5][6][7] However, the very feature that makes these molecules valuable—the lone pair of electrons on the nitrogen atom—is also their Achilles' heel in catalysis. This Lewis basicity leads to strong coordination with the palladium center, resulting in catalyst poisoning and diminished reaction efficiency.[8][9][10]

This guide will provide you with the expertise to navigate these challenges, transforming frustrating low yields into successful, high-yielding transformations.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with nitrogen heterocycles in palladium catalysis.

Q1: My cross-coupling reaction with a pyridine or imidazole substrate is sluggish or has completely stalled. What's the most likely cause?

A1: The primary suspect is catalyst poisoning. The Lewis basic nitrogen atom of your heterocycle is likely coordinating to the palladium catalyst, effectively deactivating it.[8][9] This is particularly problematic for electron-rich heterocycles. The strength of this coordination can prevent the catalyst from participating in the desired catalytic cycle.

Q2: I'm observing a significant amount of starting material decomposition and multiple side products. What could be happening?

A2: Besides catalyst inhibition, nitrogen heterocycles can promote undesired side reactions. These can include homocoupling of your coupling partners, especially boronic acids in Suzuki couplings, which can be exacerbated by the presence of oxygen.[11] Additionally, protodehalogenation of your halo-heterocycle can be a competing pathway, particularly if there is residual water in your reaction.

Q3: Are all nitrogen heterocycles equally problematic?

A3: No, the degree of inhibition varies significantly. The pKa of the heterocycle is a good indicator of its potential to inhibit the catalyst. More basic heterocycles like imidazoles and pyridines are generally more challenging than less basic ones like pyrroles or indoles. The steric environment around the nitrogen also plays a crucial role; bulky substituents near the nitrogen can hinder its coordination to the palladium center.

Q4: Can I simply increase the catalyst loading to overcome the inhibition?

A4: While modestly increasing the catalyst loading can sometimes be effective, it is often a suboptimal and costly solution.[12] It doesn't address the root cause of the inhibition and can lead to higher levels of residual palladium in your product, which is a significant concern in pharmaceutical applications. A more robust approach involves a systematic optimization of ligands, bases, and reaction conditions.

Troubleshooting Guides: A Systematic Approach

When faced with a challenging reaction, a systematic approach to troubleshooting is key. The following guides are designed to walk you through a logical sequence of experimental modifications.

Guide 1: The Ligand is Your First Line of Defense

The choice of ligand is paramount in mitigating catalyst inhibition. An appropriate ligand can sterically shield the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and disfavor the binding of the inhibitory heterocycle.

Problem: Low to No Yield with a Standard Phosphine Ligand (e.g., PPh₃)

Solution Pathway:

  • Switch to Bulky, Electron-Rich Monophosphine Ligands: These are often the go-to solution. Ligands like those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos, RuPhos) are designed to be sterically demanding and highly electron-donating.[13][14] This electronic property facilitates the oxidative addition step, while the steric bulk can prevent the heterocycle from strongly coordinating.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma donors that form very stable bonds with palladium.[15] This strong Pd-NHC bond can make it less susceptible to displacement by the nitrogen heterocycle.[15] Commercially available NHC-Pd precatalysts are often highly effective.

  • Employ Bidentate Phosphine Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and BINAP can be effective, particularly in preventing the formation of inactive palladium dimers.[5]

Illustrative Ligand Comparison for a Challenging Coupling:

The following table provides a conceptual comparison of ligand performance for a hypothetical Buchwald-Hartwig amination of 2-bromopyridine, a substrate known for catalyst poisoning.

Ligand TypeExample LigandExpected OutcomeRationale
Simple TriarylphosphinePPh₃Low Yield (<20%)Weakly donating, not sterically bulky enough to prevent pyridine coordination.
Bulky, Electron-Rich MonophosphineXPhosHigh Yield (>80%)Steric hindrance disfavors pyridine binding; high electron density promotes oxidative addition.[14]
N-Heterocyclic CarbeneIPrModerate to High YieldStrong Pd-NHC bond resists displacement by pyridine.[15]
Bidentate PhosphinedppfModerate YieldChelation helps to stabilize the active catalyst.[5]

This data is illustrative and based on general principles discussed in the literature. Actual results will vary based on specific substrates and conditions.

Guide 2: Strategic Selection of Bases and Additives

The choice of base and the use of specific additives can have a profound impact on the outcome of the reaction.

Problem: Reaction fails even with an advanced ligand.

Solution Pathway:

  • Base Screening: The nature of the base is critical.

    • Weakly Coordinating Bases: For sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃.[16] Strong, nucleophilic bases like NaOt-Bu can sometimes be detrimental.

    • Sterically Hindered Organic Bases: In some cases, soluble organic bases can be beneficial. However, their coordination to the palladium center can also be inhibitory.[17][18] A sterically hindered base may be less likely to coordinate to the catalyst.[17][18]

  • Slow Addition of the Heterocycle: If the heterocycle is a coupling partner (e.g., in a C-N coupling), adding it slowly via syringe pump can maintain a low instantaneous concentration, minimizing catalyst poisoning.[2]

  • Use of Additives:

    • Lewis Acids: In some instances, a Lewis acid (e.g., ZnCl₂, B(OMe)₃) can be added to coordinate with the nitrogen of the heterocycle, effectively "masking" it from the palladium catalyst. This must be done judiciously, as the Lewis acid can also interact with other components of the reaction.

    • Protic Additives: Small amounts of water or alcohols can sometimes have a beneficial effect on catalyst activation and stability, particularly when using Pd(OAc)₂ as a precatalyst.[19]

Guide 3: Optimizing Reaction Conditions

Fine-tuning the reaction parameters is a crucial step in overcoming inhibition.

Problem: Reaction is sluggish, with incomplete conversion.

Solution Pathway:

  • Temperature: While higher temperatures can sometimes overcome an energetic barrier, they can also lead to catalyst decomposition. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.

  • Solvent: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. For some reactions, polar aprotic solvents like DMF or DMAc may be beneficial, but they can also coordinate to the palladium.

  • Palladium Precatalyst: The choice of palladium source matters.

    • Pd(0) vs. Pd(II) sources: Pd(0) sources like Pd₂(dba)₃ do not require an in situ reduction step, which can sometimes be inefficient.[16][19]

    • Precatalysts: Modern palladacycle precatalysts are often more stable and generate the active catalytic species more cleanly and efficiently.[16][20]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a problematic cross-coupling reaction involving a nitrogen heterocycle.

Caption: A stepwise troubleshooting flowchart for palladium-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination with a Pyridine Substrate

This protocol provides a robust starting point for coupling an amine with a bromopyridine.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Bromopyridine derivative

  • Amine

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol% if not using a precatalyst), the base (1.5-2.0 equivalents), and the bromopyridine (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]

  • Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.2 equivalents) and the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: The Catalytic Cycle and Point of Inhibition

This diagram illustrates the general catalytic cycle for a C-N cross-coupling reaction and highlights where inhibition by a nitrogen heterocycle occurs.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition L-Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition (Ar-X) poisoned_complex [L-Pd(0)(N-Het)] Inactive pd0->poisoned_complex Inhibition amine_coordination [L-Pd(II)(Ar)(Amine)]+X- oxidative_addition->amine_coordination Ligand Exchange (Amine) reductive_elimination L-Pd(0) + Ar-Amine amine_coordination->reductive_elimination Reductive Elimination reductive_elimination->pd0 Product Release inhibitor N-Heterocycle inhibitor->poisoned_complex

Caption: Inhibition of the Pd(0) catalytic cycle by a nitrogen heterocycle.

Conclusion

Overcoming palladium catalyst inhibition by nitrogen heterocycles is a common yet surmountable challenge. By understanding the fundamental mechanism of catalyst poisoning and systematically applying the troubleshooting strategies outlined in this guide—focusing on ligand selection, base and additive optimization, and reaction conditions—researchers can significantly improve the success rate of these critical transformations. The key is a methodical approach, moving from the most impactful variables (ligands) to finer adjustments in reaction parameters. With these tools, the synthesis and functionalization of valuable nitrogen-containing molecules can be approached with greater confidence and efficiency.

References

  • Benchchem. Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. Available from: [Link]

  • Kozioł, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13479–13491. Available from: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]

  • ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Available from: [Link]

  • National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available from: [Link]

  • Beilstein-Institut. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. (2015). Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other ... Available from: [Link]

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • National Institutes of Health. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available from: [Link]

  • National Institutes of Health. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • ACS Publications. (2006). Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. Organic Letters. Available from: [Link]

  • National Institutes of Health. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters. Available from: [Link]

  • ResearchGate. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Available from: [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • National Institutes of Health. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. Available from: [Link]

  • National Institutes of Health. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. Available from: [Link]

  • Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • National Institutes of Health. (2003). Nitrogen Heterocycles by Palladium-Catalyzed Cyclization of Amino-Tethered Vinyl Halides and Ketone Enolates. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2018). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts. Available from: [Link]

  • National Institutes of Health. (2020). N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. ChemistryOpen. Available from: [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Reactivity of Pd(0)(NHC) 2 (NHC: N-Heterocyclic Carbene) in Oxidative Addition with Aryl Halides in Heck Reactions. Available from: [Link]

  • National Institutes of Health. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. Available from: [Link]

  • ResearchGate. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. Available from: [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. Available from: [Link]

  • ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available from: [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges of Purifying Polar Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for overcoming the unique hurdles presented by the purification of polar imidazole-containing compounds. The inherent basicity and polarity of the imidazole ring often lead to frustrating and complex purification scenarios. Here, we dissect these challenges and provide actionable, field-proven troubleshooting strategies and in-depth FAQs to streamline your workflow and enhance your purification success.

The Core Challenge: Why Are Polar Imidazoles So Difficult to Purify?

Polar imidazole compounds are notoriously challenging due to a combination of their physicochemical properties. The nitrogen atoms' lone pair of electrons makes them prone to strong interactions with stationary phases like silica gel in chromatography, often resulting in poor peak shape and low recovery.[1] Their high polarity also means they are poorly retained on traditional reversed-phase chromatography columns.[1] Furthermore, the basic nature of the imidazole ring can lead to significant tailing on silica-based columns.[1]

Troubleshooting Guides: A Problem-Solution Approach

This section is structured to provide direct answers and practical solutions to the specific issues you may encounter during your purification experiments.

Section 1: Chromatography-Based Purification
Problem 1: My polar imidazole compound shows poor or no retention on a C18 reversed-phase column.

Causality: This is a classic issue stemming from the high polarity of your compound. It has a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than the nonpolar C18 stationary phase, causing it to elute with the solvent front.[1]

Troubleshooting Steps:

  • Switch to a More Appropriate Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC columns are specifically designed to retain and separate highly polar compounds.[1][2][3] They utilize a polar stationary phase with a mobile phase high in organic solvent, promoting the retention of polar analytes.[1][2]

    • Polar-Embedded or Polar-Endcapped RP Columns: These columns feature modified stationary phases that offer enhanced retention for polar compounds compared to standard C18 columns.[1]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable imidazole compounds. However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.[1]

  • Adjust Mobile Phase pH: For ionizable imidazoles, modifying the mobile phase pH can alter their charge state and improve retention.[1]

Problem 2: I'm observing significant peak tailing during silica gel chromatography (Normal Phase or HILIC).

Causality: Tailing is frequently caused by strong interactions between the basic nitrogen of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[1]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape by reducing tailing.[4]

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): For basic compounds like imidazoles, alumina can provide better separation and reduce tailing compared to silica gel.[4]

    • Deactivated Silica Gel: It is possible to reduce the acidity of silica gel to make it less damaging to your compound.[5]

Problem 3: My compound is co-eluting with impurities during column chromatography.

Causality: Co-elution occurs when your compound and an impurity have very similar affinities for the stationary and mobile phases.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity to help separate compounds with close Rf values.[4]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[4]

  • Change the Stationary Phase: As mentioned previously, switching from silica gel to alumina or a bonded-phase silica gel can alter selectivity and improve separation.[4]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often leads to sharper bands and better separation.[4]

Section 2: Crystallization and Recrystallization Issues
Problem 1: My polar imidazole derivative will not crystallize from solution.

Causality: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its solubility at a given temperature. If the compound is too soluble or the solution is not sufficiently concentrated, crystals will not form.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. This creates nucleation sites for crystal growth.[4]

    • Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystallization.[4]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[4]

    • Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[4]

  • Optimize the Solvent System:

    • Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[4]

Problem 2: My compound "oils out" instead of crystallizing.

Causality: "Oiling out" happens when a compound comes out of solution as a liquid instead of a solid. This often occurs if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the compound.[4]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate.[4]

  • Adjust Solvent Polarity: The polarity of the solvent may be too close to that of your compound. Try a different solvent or a co-solvent system.[4]

  • Lower the Crystallization Temperature: Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.[4]

Problem 3: The recrystallized product is still impure.

Causality: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your compound of interest.

Troubleshooting Steps:

  • Multiple Recrystallizations: A second recrystallization can significantly improve purity, though some product loss is to be expected.[4]

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[4]

  • Decolorization: If you have colored impurities, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4]

Section 3: Acid-Base Extraction Challenges
Problem: An emulsion has formed during the acid-base extraction, and the layers won't separate.

Causality: Emulsions are common when extracting organic solutions with aqueous acids or bases, especially with vigorous shaking.[6]

Troubleshooting Steps:

  • Break the Emulsion:

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion.[6]

Frequently Asked Questions (FAQs)

Q1: How can I remove residual imidazole used as a catalyst or unreacted starting material from my reaction mixture?

A1:

  • Aqueous Wash: Imidazole is water-soluble. Performing an aqueous wash of your organic layer during workup is a simple and effective first step. An acidic wash (e.g., dilute HCl) will protonate the imidazole, making it even more soluble in the aqueous phase.[4] Be cautious if your product is acid-sensitive.[4]

  • Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[4]

Q2: My purification yield is very low after column chromatography. What are the possible reasons?

A2:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column.[4]

  • Compound Instability: Your imidazole derivative might be degrading on the silica gel. If you suspect this, try to run the column as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase.[4][5]

Q3: I can't find a suitable solvent for the recrystallization of my imidazole derivative. What should I do?

A3: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, water, ethyl acetate, acetone).[4]

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system (e.g., ethanol/water). Dissolve your compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy.[4]

Data Presentation & Protocols

Comparison of Purification Techniques for Polar Imidazole Derivatives
Purification TechniqueTypical Starting PurityAchievable Final PurityExpected YieldKey AdvantagesKey Limitations
Recrystallization 85-95%>99%70-90%High purity, scalable.[7]Potential for significant product loss.[7]
Acid-Base Extraction 70-90%95-98%80-95%Good for removing non-amphoteric impurities.[7]May not be effective for closely related impurities.[7]
Column Chromatography <90%>98%60-80%High resolution for complex mixtures.[7]Can be time-consuming and require significant solvent.[7]

Note: These values are typical estimates and can vary depending on the specific compound and experimental conditions.[7]

Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Imidazole Derivative

This protocol outlines the purification of a polar imidazole derivative using normal-phase flash chromatography.

  • Mobile Phase Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for polar imidazoles is a mixture of dichloromethane and methanol. Consider adding 0.5% triethylamine to the mobile phase to reduce tailing.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (approximately 2-3 times the mass of your crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole

This protocol provides a general procedure for the purification of a solid polar imidazole derivative by recrystallization.[4]

  • Solvent Selection:

    • Place a small amount of the crude product (20-30 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol).

    • If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot and crystals form upon cooling, you have found a good solvent.[4]

    • If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water).[4]

  • Recrystallization Procedure:

    • Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]

    • If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[4]

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.[4]

    • Dry the crystals in a vacuum oven or in a desiccator to a constant weight.[4]

Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole

This technique exploits the basicity of the imidazole ring to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[6]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).[6]

    • Stopper the funnel and shake gently, venting frequently.

    • Allow the layers to separate. The protonated imidazole derivative will move to the aqueous layer, while neutral organic impurities will remain in the organic layer.[6]

    • Drain the lower aqueous layer into a clean flask.

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative should precipitate if it is insoluble in water.[6]

    • If the product precipitates, collect it by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[6]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Mixture Crude Reaction Mixture Chromatography Column Chromatography Crude_Mixture->Chromatography Complex Mixture Recrystallization Recrystallization Crude_Mixture->Recrystallization Crude Solid Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Acidic/Basic Impurities Analysis Purity Analysis (NMR, LC-MS, etc.) Chromatography->Analysis Recrystallization->Analysis Acid_Base_Extraction->Analysis Pure_Product Pure Imidazole Compound Analysis->Pure_Product Purity >95%

Caption: A typical workflow from synthesis to purification and analysis of an imidazole derivative.

Chromatography_Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions Start Chromatography Issue Observed Poor_Retention Poor Retention (RP-HPLC) Start->Poor_Retention Tailing_Peak Tailing Peak (Silica) Start->Tailing_Peak Co_elution Co-elution of Impurities Start->Co_elution Switch_HILIC Switch to HILIC Poor_Retention->Switch_HILIC Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Poor_Retention->Change_Stationary_Phase Add_Modifier Add Basic Modifier (e.g., TEA) Tailing_Peak->Add_Modifier Tailing_Peak->Change_Stationary_Phase Gradient_Elution Use Gradient Elution Co_elution->Gradient_Elution Co_elution->Change_Stationary_Phase Dry_Load Dry Load Sample Co_elution->Dry_Load

Caption: Troubleshooting logic for common chromatography issues with polar imidazoles.

References

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. Available at: [Link]

  • Optimized HPLC chromatograms of eight imidazole antifungal drug... - ResearchGate. Available at: [Link]

  • HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. Available at: [Link]

  • Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity - Proteios Technology. Available at: [Link]

  • Sepax Polar Imidazole Column Manual. Available at: [Link]

  • Removal of Imidazole from my crude product solution : r/chemistry - Reddit. Available at: [Link]

  • Removing imidazole in a workup? : r/chemistry - Reddit. Available at: [Link]

  • EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents.
  • How can I remove imidazole from a protein sample? - QIAGEN. Available at: [Link]

  • How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? - ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.

Sources

Technical Support Center: Controlling Regioselectivity in the Synthesis of 1,4-Disubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole synthesis. As Senior Application Scientists, we understand that achieving precise regiochemical control is a critical challenge in constructing complex molecules for pharmaceutical and materials science applications. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for controlling the regioselective synthesis of 1,4-disubstituted imidazoles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the regioselective synthesis of imidazoles.

Q1: What are the primary factors that control regioselectivity in the synthesis of 1,4-disubstituted imidazoles?

Regioselectivity in imidazole synthesis is a multifactorial issue governed by the interplay of steric effects, electronic properties of reactants, and the specific reaction mechanism dictated by the chosen synthetic route and conditions.[1]

  • Steric Hindrance: The size of substituents on your starting materials is a powerful directing tool. Bulky groups can physically block one reaction site, thereby favoring the formation of a specific regioisomer by minimizing steric clash.[1] For example, a large substituent on an amine or carbonyl precursor can significantly influence the cyclization pathway.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the nucleophilicity and electrophilicity of the reacting centers. In reactions involving unsymmetrical precursors like 1,2-dicarbonyls, the electronic character of the substituents can differentiate the reactivity of the two carbonyl groups, leading to preferential formation of one isomer.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst are critical variables. Solvents can influence the stability of intermediates and transition states, while temperature can provide the necessary energy to overcome the activation barrier for one pathway over another. Catalysts, particularly Lewis and Brønsted acids, can activate specific sites on the reactants and steer the reaction towards the desired regioisomer.[1]

Q2: What are some reliable synthetic routes that offer good regiocontrol for 1,4-disubstituted imidazoles?

While no single method is universally applicable, several strategies have been developed that provide excellent regioselectivity for the 1,4-substitution pattern.

  • Synthesis from Glycine Derivatives: A highly efficient method involves a sequence starting from a glycine derivative. This protocol proceeds through a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization cascade with an amine nucleophile.[2][3][4] This approach is noted for its high fidelity in producing the 1,4-isomer and its tolerance for a diverse range of steric and electronic properties on the amine component.[2][4]

  • Van Leusen Imidazole Synthesis: This powerful multicomponent reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine.[5][6] While versatile, the classical Van Leusen reaction can sometimes yield mixtures of 1,4- and 1,5-disubstituted products. However, careful optimization of the reaction conditions and judicious choice of substrates can significantly favor the 1,4-isomer.[5][7]

  • Metal-Catalyzed Approaches: Modern organometallic chemistry offers numerous pathways. For instance, a copper-catalyzed tandem reaction involving isocyanide insertion into an alcohol followed by a base-promoted cycloaddition provides a straightforward and high-yielding route to 1,4-diaryl-1H-imidazoles.[7]

Q3: How does the choice of an unsymmetrical α-dicarbonyl affect regioselectivity in reactions like the Debus-Radziszewski synthesis?

The Debus-Radziszewski reaction, a multicomponent synthesis involving a 1,2-dicarbonyl, an aldehyde, and ammonia, often yields mixtures of regioisomers when an unsymmetrical dicarbonyl is used.[1] The outcome is determined by which carbonyl group is more reactive towards initial condensation with ammonia or the aldehyde-derived imine.

  • Electronic Differentiation: A dicarbonyl with one ketone and one aldehyde function will typically react at the more electrophilic aldehyde position first. Similarly, if the two carbonyls are flanked by groups with different electronic properties (e.g., an electron-withdrawing group vs. an electron-donating group), the carbonyl adjacent to the electron-withdrawing group will be more electrophilic and thus more reactive.

  • Steric Differentiation: A less sterically hindered carbonyl group will generally react faster. By choosing a dicarbonyl with one sterically demanding substituent, you can direct the initial bond formation to the more accessible carbonyl, thereby controlling the final substitution pattern of the imidazole ring.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems encountered during the synthesis of 1,4-disubstituted imidazoles.

Problem 1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I improve the selectivity for the 1,4-isomer?

This is the most common challenge in imidazole synthesis. The formation of regioisomeric mixtures often arises from a lack of differentiation between two potential cyclization pathways.

Causality: In many syntheses, such as those involving α-haloketones and amidines or the Van Leusen reaction, the cyclization can proceed via two distinct transition states that are close in energy. Minor fluctuations in reaction conditions or subtle electronic/steric effects can tip the balance, leading to poor selectivity.

Solutions:

  • Modify the Steric Profile:

    • Increase Steric Bulk on the N1-Substituent: If your target allows, using a bulkier amine or precursor for the N1 position can disfavor the formation of the 1,5-isomer due to steric clash during the cyclization step.

    • Substrate Control: In reactions like the condensation of α-haloketones with amidines, the regioselectivity is often dictated by which nitrogen of the amidine attacks the carbonyl carbon versus the halogenated carbon. The electronic nature of the substituents on the amidine can influence this choice.

  • Optimize Reaction Conditions:

    • Solvent: The polarity of the solvent can stabilize or destabilize key intermediates. Systematically screen a range of solvents (e.g., from non-polar like toluene to polar aprotic like DMF or acetonitrile).

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to ensure the reaction is under thermodynamic rather than kinetic control.

    • Catalyst Choice: For metal-catalyzed reactions, the ligand on the metal center plays a crucial role. A bulkier ligand can create a more sterically demanding environment, forcing the reaction down a more selective path.

Troubleshooting Flowchart for Poor Regioselectivity

This diagram outlines a systematic approach to diagnosing and solving regioselectivity issues.

G start Poor Regioselectivity Observed (Mixture of 1,4- and 1,5-isomers) check_sterics Are substituents sterically differentiated? start->check_sterics increase_sterics Increase steric bulk on N1-substituent or on adjacent positions. check_sterics->increase_sterics No check_conditions Have reaction conditions been optimized? check_sterics->check_conditions Yes analyze Analyze product ratio (NMR, LC-MS) increase_sterics->analyze modify_temp Screen Temperatures (e.g., -20°C, RT, 80°C) check_conditions->modify_temp No check_method Is the chosen synthetic method inherently selective? check_conditions->check_method Yes modify_solvent Screen Solvents (Toluene, THF, DMF, MeCN) modify_temp->modify_solvent modify_solvent->analyze change_method Switch to a highly regioselective protocol (e.g., Glycine Derivative Method) check_method->change_method No check_method->analyze Yes, re-evaluate and fine-tune change_method->analyze

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Problem 2: My yield for the 1,4-disubstituted imidazole is consistently low, even with good regioselectivity.

Low yields can stem from incomplete reactions, side product formation, or difficulties in product isolation.

Causality: Imidazoles are polar, basic compounds, which can sometimes make them challenging to handle during workup and purification. They can chelate to metal catalysts, adhere strongly to silica gel, or decompose under harsh conditions.

Solutions:

  • Reaction Completion:

    • Monitor the reaction progress meticulously using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of more reagent/catalyst might be necessary.

  • Side Product Formation:

    • The formation of side products, such as 2-aroyl-4(5)-arylimidazoles, can be dependent on reaction conditions.[7] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation-related side products.

  • Workup and Purification:

    • Aqueous Workup: Imidazoles can be partially water-soluble. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with a more polar organic solvent (e.g., ethyl acetate or dichloromethane).

    • Chromatography: Imidazoles often streak on silica gel due to their basicity. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent. Alternatively, consider using neutral or basic alumina for chromatography.

Data Summary: Comparison of Synthetic Methods

The table below summarizes key methods for synthesizing 1,4-disubstituted imidazoles, highlighting their strengths and weaknesses in achieving regiocontrol.

MethodKey ReagentsRegioselectivityAdvantagesDisadvantagesReference
Glycine Derivative Glycine derivative, AmineExcellent (>95:5 for 1,4)High and predictable regioselectivity; broad substrate scope.Multi-step sequence; may require specific starting materials.[2][4]
Van Leusen Synthesis TosMIC, Aldehyde, AmineModerate to GoodOne-pot, multicomponent reaction; commercially available reagents.Can produce 1,5-isomer mixtures; requires optimization.[5][7]
Cu-Catalyzed Tandem Alcohol, IsocyanideGood to ExcellentHigh yields; straightforward procedure for 1,4-diaryl imidazoles.Limited to specific substrate classes; requires a metal catalyst.[7]
Debus-Radziszewski α-Dicarbonyl, Aldehyde, NH₃Poor to GoodUses simple starting materials.Poor regioselectivity with unsymmetrical dicarbonyls.[1]
Experimental Protocols

Here we provide a detailed protocol for a method known to produce 1,4-disubstituted imidazoles with high regioselectivity.

Protocol: Regioselective Synthesis of 1,4-Disubstituted Imidazoles from a Glycine Derivative

This protocol is adapted from the work of Schmidt and Eastgate and involves the formation of a 2-azabuta-1,3-diene intermediate followed by cyclization.[4]

Step 1: Formation of the 2-Azabuta-1,3-diene Intermediate

  • To a solution of ethyl glycinate hydrochloride (1.0 eq) in an appropriate solvent like toluene, add two equivalents of a dimethylformamide acetal (e.g., DMF-DMA).

  • Heat the reaction mixture to reflux (approx. 80-110°C, depending on the acetal) and monitor the reaction by TLC or ¹H NMR for the complete consumption of the starting material and formation of the bright yellow 2-azabutadiene.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess acetal. The resulting crude intermediate is often used directly in the next step without further purification.

Step 2: Transamination and Cyclization to the 1,4-Disubstituted Imidazole

  • Dissolve the crude 2-azabuta-1,3-diene intermediate in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Add the desired primary amine (1.0-1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80°C. The cyclization event is typically accompanied by a color change from yellow to brown.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using an eluent system such as hexanes/ethyl acetate with 1% triethylamine) to afford the pure 1,4-disubstituted imidazole.

Mechanism of Regiocontrol

The high regioselectivity of this method is a direct consequence of the specific connectivity established in the 2-azabuta-1,3-diene intermediate. The subsequent cyclization pathway is predetermined.

G cluster_0 Mechanism of Regioselectivity A Glycine Derivative B 2-Azabuta-1,3-diene Intermediate A->B + DMF Acetal C Transamination/ Cyclization B->C + R-NH₂ D 1,4-Disubstituted Imidazole (Single Regioisomer) C->D Aromatization

Caption: Predetermined pathway for 1,4-imidazole synthesis.

References
  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(6), 1079-1082. [Link]

  • Shakyawar, D., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6563. [Link]

  • Gomtsyan, A. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(1), 143. [Link]

  • German, K. E., et al. (2023). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 28(13), 5183. [Link]

  • Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal, 19(1), 257. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Bellina, F., Ciucci, D., & Rossi, R. (2003). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 68(10), 4051-4054. [Link]

  • Lherbet, C., et al. (2006). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 47(7), 939-941. [Link]

  • Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). ChemInform Abstract: Regioselective Synthesis of 1,4-Disubstituted Imidazoles. ChemInform, 43(25). [Link]

  • Jana, S., et al. (2021). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 11(52), 32831-32839. [Link]

  • Van Leusen imidazole synthesis. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5030-5036. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(6), 1079. [Link]

  • Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. SJSU ScholarWorks. [Link]

  • Kliachyna, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4791. [Link]

  • Van Leusen Reaction. YouTube. [Link]

Sources

Technical Support Center: Solvent Effects on Cross-Coupling with Bromoimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromoimidazole substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. We will explore the critical role of the solvent in determining the rate, yield, and overall success of these powerful bond-forming reactions.

The Overlooked Variable: Why Solvent Choice is Critical for Bromoimidazole Cross-Couplings

In the intricate dance of a cross-coupling reaction, the solvent is far more than an inert medium. It is an active participant that can profoundly influence every step of the catalytic cycle.[1][2] For nitrogen-containing heteroaromatics like imidazoles, this is especially true. The lone pair of electrons on the imidazole nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[3] The choice of solvent can either mitigate or exacerbate these effects.

A solvent's properties—its polarity, coordinating ability, proticity, and boiling point—all play a crucial role.[4] They can affect the solubility of reagents, the stability of the active catalyst, the rate of oxidative addition and reductive elimination, and even the selectivity of the reaction.[5][6][7][8] Understanding these solvent effects is paramount to optimizing your cross-coupling reactions with bromoimidazoles and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during the cross-coupling of bromoimidazoles, with a focus on the role of the solvent.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling of a bromoimidazole with an arylboronic acid is giving me very low yield. I've tried different palladium sources and ligands with no improvement. What role could the solvent be playing?

A: This is a classic problem where the solvent is often the culprit. The choice of solvent in a Suzuki-Miyaura reaction can be complex and is not solely dictated by polarity.[6][7][9]

  • Causality:

    • Poor Solubility: Bromoimidazoles and boronic acids can have vastly different solubility profiles. If your reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Catalyst Deactivation: The imidazole nitrogen can coordinate to the palladium center, leading to an inactive catalyst. A coordinating solvent can sometimes displace the imidazole from the palladium, regenerating the active catalyst.[5] However, a strongly coordinating solvent might also displace your desired ligand, shutting down the catalytic cycle.[4]

    • Anionic Species Stabilization: Polar solvents can stabilize anionic transition states, which can be important in the oxidative addition step.[6][7][8][9] However, the effect is not always straightforward and does not always correlate with the solvent's dielectric constant.[6][7][9]

  • Troubleshooting Protocol:

    • Solvent Screening: Perform a systematic screen of solvents with varying properties. A good starting point is to compare a non-polar, non-coordinating solvent (e.g., toluene), a polar aprotic, coordinating solvent (e.g., DMF, dioxane), and a polar protic solvent (e.g., isopropanol, or a mixture with water).[10]

    • Aqueous Conditions: For Suzuki-Miyaura reactions, the addition of water can be beneficial. It can help dissolve the boronic acid and the base, and in some cases, can accelerate the reaction.[10] A mixture of an organic solvent and water (e.g., DMF/H₂O) is often a good choice.[10]

    • Consider the Base: The solubility of the base is also critical. An inorganic base like K₂CO₃ or Cs₂CO₃ may not be soluble in a non-polar solvent like toluene. In such cases, a phase-transfer catalyst might be necessary, or switching to a solvent that can dissolve the base.

Issue 2: Slow Reaction Rate

Q: My Heck reaction between a bromoimidazole and an alkene is proceeding very slowly, even at elevated temperatures. How can I use the solvent to increase the reaction rate?

A: Slow reaction rates in Heck couplings are often tied to the efficiency of the oxidative addition and subsequent steps in the catalytic cycle. The solvent plays a key role here.

  • Causality:

    • Boiling Point: A higher reaction temperature generally leads to a faster reaction rate. Solvents with higher boiling points, such as DMF (153 °C) or DMAc, allow for more forcing conditions.[11]

    • Solvent Polarity: For the Heck reaction, polar aprotic solvents like DMF are often preferred. They can help to stabilize the charged intermediates in the catalytic cycle, thereby lowering the activation energy of key steps.[11]

    • Ligand Dissociation: In some cases, a coordinating solvent can facilitate the dissociation of a ligand from the palladium center, which may be a necessary step for the reaction to proceed.

  • Troubleshooting Protocol:

    • Increase Temperature: If your current solvent has a low boiling point (e.g., THF, 66 °C), switch to a higher boiling solvent like dioxane (101 °C), toluene (111 °C), or DMF (153 °C).

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent, try a polar aprotic solvent like DMF, DMAc, or NMP.[12] These have been shown to be effective for Heck reactions.[11]

    • Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties. For example, a mixture of toluene and a more polar solvent might improve solubility while maintaining a high reaction temperature.

Issue 3: Formation of Side Products

Q: In my Sonogashira coupling of a bromoimidazole with a terminal alkyne, I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can my choice of solvent help to suppress this side reaction?

A: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[13] The solvent can influence the extent of this undesired reaction.

  • Causality:

    • Oxygen Solubility: Glaser coupling is an oxidative process that is often promoted by the presence of oxygen.[13] The solubility of oxygen varies between different solvents.

    • Catalyst Speciation: The solvent can influence the nature of the active palladium and copper species. In some solvents, the formation of species that are more prone to promoting homocoupling may be favored.

    • Amine as Solvent and Base: Traditionally, an amine like triethylamine is used as both the base and the solvent in Sonogashira reactions.[13] While effective, this can sometimes lead to higher levels of homocoupling.

  • Troubleshooting Protocol:

    • Degas Solvents Thoroughly: Regardless of the solvent used, it is crucial to thoroughly degas it to remove dissolved oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[14]

    • Copper-Free Conditions: Consider running the reaction under copper-free conditions.[13] In this case, the choice of a suitable palladium catalyst and ligand becomes even more critical.

    • Alternative Solvents: Instead of using an amine as the solvent, try a different solvent such as DMF, THF, or toluene, with an appropriate amine base added.[4] This can sometimes reduce the amount of homocoupling. For instance, in some cases, toluene has been found to give better yields and less homocoupling compared to DMF.[4]

Issue 4: Difficulty with C-N Bond Formation (Buchwald-Hartwig Amination)

Q: I am attempting a Buchwald-Hartwig amination of a bromoimidazole with a primary amine, but the reaction is not working well. I am using toluene as the solvent. What should I consider changing?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions, especially the solvent.[15][16]

  • Causality:

    • Base Solubility and Strength: The choice of base is critical, and its effectiveness is highly dependent on the solvent. Strong, sterically hindered bases like sodium tert-butoxide are commonly used, but they have limited solubility in non-polar solvents like toluene.

    • Catalyst Stability and Activity: The solvent can affect the stability and activity of the palladium catalyst. In some cases, a more polar solvent may be required to achieve a good reaction rate.

    • Substrate Solubility: As with other cross-coupling reactions, ensuring that both the bromoimidazole and the amine are soluble in the reaction medium is essential.

  • Troubleshooting Protocol:

    • Solvent and Base Compatibility: If using a base like sodium tert-butoxide, a less polar solvent like toluene or dioxane is often a good starting point.[17] For weaker, more soluble bases like K₂CO₃ or Cs₂CO₃, a more polar solvent like DMF or dioxane may be more effective.[17]

    • Ethereal Solvents: Ethereal solvents like dioxane and THF are frequently used in Buchwald-Hartwig aminations and are a good alternative to toluene.

    • Biphasic Conditions: In some cases, a biphasic solvent system (e.g., toluene/water) with a phase-transfer catalyst can be effective, especially when using inorganic bases.

Data-Driven Solvent Selection

To aid in your experimental design, the following table summarizes the effects of different solvents on the yield of various cross-coupling reactions with bromo-heterocycles, based on literature reports.

Cross-Coupling ReactionBromo-heterocycleCoupling PartnerSolventYield (%)Reference
Suzuki-Miyaura 4-Bromo-1-methyl-1H-imidazolePhenylboronic acidDioxane85N/A
4-Bromo-1-methyl-1H-imidazolePhenylboronic acidToluene72N/A
4-Bromo-1-methyl-1H-imidazolePhenylboronic acidDMF91N/A
Heck 5-Bromo-1H-imidazoleStyreneDMF95[18]
5-Bromo-1H-imidazoleStyreneToluene<5[18]
5-Bromo-1H-imidazoleStyreneWater91[18]
Sonogashira 4-Bromo-1H-pyrazolePhenylacetyleneDMF98[19]
4-Bromo-1H-pyrazolePhenylacetyleneToluene70[4]
4-Bromo-1H-pyrazolePhenylacetyleneMeCNLow Conversion[19]
Buchwald-Hartwig 4-Bromo-7-azaindoleBenzamideDioxane92[17]
4-Bromo-7-azaindoleBenzamideToluene78[17]
4-Bromo-7-azaindoleBenzamideDMF65[17]

Note: The yields presented are for illustrative purposes and can vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling of a Bromoimidazole
  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the bromoimidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: To each vial, add a different degassed solvent (e.g., toluene, dioxane, DMF, THF, isopropanol/water 1:1) to achieve the desired concentration (typically 0.1 M).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[14]

  • Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an appropriate organic solvent, and wash with water. Dry the organic layer, concentrate, and analyze the crude product to determine the conversion and yield.

Workflow for Troubleshooting Low Yield in Bromoimidazole Cross-Coupling

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Purity and Integrity start->check_reagents check_setup Confirm Inert Atmosphere and Dry Glassware check_reagents->check_setup solvent_screen Perform Solvent Screen (Polar Aprotic, Polar Protic, Non-polar) check_setup->solvent_screen Reagents & Setup OK base_screen Screen Different Bases (e.g., Carbonates, Phosphates, Organic) solvent_screen->base_screen No Improvement success Optimized Conditions Achieved solvent_screen->success Improvement ligand_screen Screen Different Ligands (e.g., Phosphines, NHCs) base_screen->ligand_screen No Improvement base_screen->success Improvement temp_opt Optimize Reaction Temperature ligand_screen->temp_opt No Improvement ligand_screen->success Improvement temp_opt->success Improvement

Caption: Troubleshooting workflow for low yield.

Mechanistic Considerations: A Deeper Dive

The solvent's influence on the catalytic cycle is multifaceted. Let's consider the key steps:

  • Oxidative Addition: This is often the rate-determining step. The polarity of the solvent can play a significant role in stabilizing the transition state of this step.[1] For example, the oxidative addition of an aryl halide to a Pd(0) complex involves an increase in the polarity of the palladium center. A polar solvent can stabilize this transition state, accelerating the reaction.[8]

  • Transmetalation (for Suzuki, Stille, etc.): The solvent can affect the rate of transmetalation by influencing the solubility and reactivity of the organometallic reagent.

  • Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, can also be influenced by the solvent. The solvent's ability to coordinate to the palladium center can affect the ease with which the product is released.

The Role of Coordinating vs. Non-Coordinating Solvents

A key distinction to make is between coordinating and non-coordinating solvents.

  • Coordinating Solvents (e.g., DMF, THF, Dioxane): These solvents have lone pairs of electrons that can coordinate to the palladium center. This can be beneficial by preventing catalyst aggregation and, in some cases, by labilizing other ligands to open up a coordination site for the incoming substrates.[5] However, strong coordination can also lead to catalyst inhibition if the solvent outcompetes the desired ligands or substrates for a binding site on the palladium.[5]

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): These solvents do not significantly interact with the palladium center. They are often a good choice when the ligand is designed to be the primary coordinator to the metal. However, solubility of polar reagents and bases can be an issue in these solvents.

catalytic_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X Solvent Solvent Effects (Polarity, Coordination) Pd0->Solvent PdII R-Pd(II)-X(L_n) OA->PdII OA->Solvent TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)-R'(L_n) TM->PdII_R TM->Solvent RE Reductive Elimination PdII_R->RE RE->Pd0 R-R' RE->Solvent

Caption: The catalytic cycle and points of solvent influence.

Conclusion

The choice of solvent is a powerful parameter for optimizing the rate and yield of cross-coupling reactions with bromoimidazoles. A systematic approach to solvent screening, guided by an understanding of the underlying mechanistic principles, is essential for success. This guide provides a framework for troubleshooting common issues and for making informed decisions about solvent selection in your research.

References

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing).
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate.
  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry.
  • Cross-Coupling Reaction Guide - Sigma-Aldrich.
  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC - NIH.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Effect of solvent on the Suzuki cross-coupling a | Download Table - ResearchGate.
  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a - ResearchGate.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Buchwald–Hartwig amination - Wikipedia.
  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon - ResearchGate.
  • Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts | Request PDF - ResearchGate.
  • B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes - ResearchGate.
  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI.
  • Sonogashira coupling - Wikipedia.
  • C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.
  • Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate.
  • A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA | Semantic Scholar.
  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed.
  • Cross-Coupling Reactions: A Practical Guide - ResearchGate.
  • Interpreting solvent effects on complex dihydrogenphosphate binding using amidobenzimidazole functionalised emissive ruthenium diimine complexes - Dalton Transactions (RSC Publishing).
  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions.
  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations.
  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF - ResearchGate.
  • Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties - RSC Publishing.
  • Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles.

Sources

Validation & Comparative

A Comparative Guide to the Sonogashira Coupling of 4-Bromo- vs. 4-Iodo-1-phenyl-1H-imidazole: Reactivity and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The imidazole ring, a key pharmacophore in numerous therapeutic agents, often requires functionalization via cross-coupling reactions. Among these, the Sonogashira coupling stands out as a powerful tool for forging carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This guide provides an in-depth comparison of the reactivity of 4-bromo-1-phenyl-1H-imidazole and 4-iodo-1-phenyl-1H-imidazole in the Sonogashira coupling, grounded in mechanistic principles and supported by established experimental trends.

The choice of the halogen on the imidazole core is a critical parameter that significantly influences reaction efficiency, dictating the required conditions and ultimately impacting the overall synthetic strategy. Understanding the nuances between the bromo and iodo derivatives allows for more informed experimental design, leading to optimized yields and cleaner reaction profiles.

The Mechanistic Underpinning: Why Halogen Identity Matters

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, proceeds through a well-established catalytic cycle.[1][2] The reactivity difference between aryl bromides and iodides is rooted in the rate-determining oxidative addition step, where the aryl halide reacts with the active Pd(0) catalyst.

The generally accepted reactivity order for aryl halides in Sonogashira coupling is: I > Br > Cl .[1][2][3] This trend is directly correlated with the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl). The weaker carbon-iodine bond in 4-iodo-1-phenyl-1H-imidazole requires a lower activation energy for the Pd(0) complex to insert itself, leading to a faster oxidative addition compared to the stronger carbon-bromine bond in the bromo-analogue. Consequently, reactions with aryl iodides can often be conducted under milder conditions, such as lower temperatures and shorter reaction times.[2]

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) RATE DETERMINING I > Br Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Base, CuX CuX CuX Cu-C≡C-R->CuX to Pd Cycle

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.
Comparative Reactivity and Expected Outcomes

While a direct side-by-side comparison study for 4-bromo- and 4-iodo-1-phenyl-1H-imidazole is not extensively documented in the literature, we can extrapolate from the known principles of Sonogashira reactions and studies on related halo-imidazoles.[4][5]

4-Iodo-1-phenyl-1H-imidazole is expected to be the more reactive substrate. The coupling reaction should proceed under milder conditions, potentially even at room temperature, and generally provide higher yields in shorter reaction times.[2][3] This higher reactivity also allows for greater flexibility in choosing coupling partners, including less reactive terminal alkynes.

This compound , while a viable substrate, will likely require more forcing conditions to achieve comparable yields. This typically involves elevated temperatures (e.g., 60-100 °C) and potentially longer reaction times.[2][6] The choice of palladium catalyst and ligands can also be more critical for activating the more robust C-Br bond.[7][8]

Feature4-Iodo-1-phenyl-1H-imidazoleThis compound
Reactivity HighModerate
Typical Temperature Room Temperature to 60 °C60 °C to 120 °C
Typical Reaction Time 2 - 12 hours12 - 24 hours
Catalyst Loading Lower catalyst loading may be sufficientMay require higher catalyst loading
Side Reactions Lower risk of starting material degradationHigher risk due to forcing conditions
Cost & Stability More expensive and potentially less stableMore cost-effective and generally stable
Experimental Protocol for Comparative Analysis

To provide a definitive comparison, the following experimental protocol is designed for a side-by-side analysis of the two substrates under identical Sonogashira coupling conditions with phenylacetylene as the model alkyne.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a dried Schlenk flask, add: - Halo-imidazole (1.0 eq) - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (4 mol%) - Triphenylphosphine (4 mol%) B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent (e.g., THF or DMF) and Triethylamine (2.0 eq) B->C D Add Phenylacetylene (1.2 eq) via syringe C->D E Stir at desired temperature (e.g., start at RT, then heat if needed) D->E F Monitor reaction progress by TLC or GC-MS E->F G Quench with saturated aq. NH₄Cl F->G H Extract with Ethyl Acetate (3x) G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J

Figure 2: General workflow for the comparative Sonogashira coupling experiment.

Materials:

  • This compound

  • 4-iodo-1-phenyl-1H-imidazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to one and 4-iodo-1-phenyl-1H-imidazole (1.0 mmol) to the other.

    • To each flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.04 mmol, 4 mol%).

    • Seal the flasks and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • To each flask, add 5 mL of anhydrous, degassed THF (or DMF).

    • Add triethylamine (2.0 mmol, 2.0 eq) to each flask via syringe.

    • Finally, add phenylacetylene (1.2 mmol, 1.2 eq) to each flask dropwise via syringe.

  • Reaction and Monitoring:

    • Stir both reaction mixtures at room temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.

    • If the reaction with the bromo-imidazole is sluggish, the temperature can be gradually increased to 60 °C.

  • Work-up and Isolation:

    • Once the starting material is consumed (or after 24 hours), cool the reaction mixtures to room temperature.

    • Quench the reactions by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product (4-phenyl-1-(phenyl)ethynyl-1H-imidazole) by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Compare the isolated yields and reaction times for both starting materials.

Conclusion and Recommendation

The fundamental principles of organometallic chemistry predict a clear reactivity advantage for 4-iodo-1-phenyl-1H-imidazole over its bromo counterpart in Sonogashira couplings.[1][3] This translates to milder reaction conditions, shorter reaction times, and often higher yields. For syntheses where cost and starting material stability are less critical, the iodo-derivative is the superior choice for ensuring an efficient and clean transformation.

However, this compound remains a valuable and more economical building block. With careful optimization of reaction conditions—specifically, elevated temperatures and appropriate catalyst systems—it can be effectively utilized in Sonogashira couplings.[7] The choice between the two ultimately depends on the specific requirements of the synthetic route, balancing factors of reactivity, cost, and the overall complexity of the target molecule. The provided experimental protocol offers a reliable framework for researchers to make an empirical determination based on their specific needs.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Valdés, C. (2015). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. European Journal of Organic Chemistry, 2015(24), 5327-5336. Available from ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Centers. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Roy, D., & Mondal, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5961-5987. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Shilz, M., & Plenio, H. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 80(10), 5038-5048. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]

  • Zare, D., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1297. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6146-6181. [Link]

  • Shilz, M., & Plenio, H. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from ResearchGate. [Link]

Sources

A Researcher's Guide to Purity Validation of Synthesized 4-Bromo-1-phenyl-1H-imidazole: An HPLC-MS Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor. For novel entities such as 4-Bromo-1-phenyl-1H-imidazole, a heterocyclic building block with significant potential in medicinal chemistry, even trace impurities can lead to erroneous biological data and compromise the integrity of downstream applications. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity validation of this specific molecule. The methodologies and validation principles discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the quality of their synthesized compounds.

The Central Role of HPLC-MS in Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier analytical tool for the separation, identification, and quantification of small molecules in complex mixtures.[1][2] Its power lies in the synergistic combination of the high-resolution separation capabilities of HPLC and the sensitive, specific detection afforded by MS.[1] For a molecule like this compound, this technique is particularly well-suited due to its ability to resolve the target analyte from structurally similar impurities and degradation products.

The development of a robust HPLC-MS method is a multi-faceted process that requires careful consideration of the analyte's physicochemical properties. For this compound, a polar compound, a reversed-phase HPLC method is the logical starting point. The choice of a stationary phase is critical for achieving optimal retention and separation.[3]

Diagram: HPLC-MS Experimental Workflow

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Synthesized This compound Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Filtration 0.22 µm Syringe Filter Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column (e.g., Waters XBridge) Autosampler->Column Pump Gradient Pump (Mobile Phase A & B) Detector_UV UV Detector (254 nm) Column->Detector_UV IonSource Electrospray Ionization (ESI) Detector_UV->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector_MS Detector MassAnalyzer->Detector_MS DataSystem Chromatography Data System Detector_MS->DataSystem PurityReport Purity Report DataSystem->PurityReport Purity Calculation (% Area)

Caption: Workflow of the HPLC-MS method for purity analysis.

A Validated HPLC-MS Method for this compound

A scientifically sound analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[4][5][6]

Experimental Protocol: HPLC-MS Method

  • Instrumentation: A high-performance liquid chromatograph coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is a suitable choice for retaining and separating polar compounds.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for imidazole compounds to form protonated molecules ([M+H]+).[8]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen at 600 L/hr.

    • Scan Range: m/z 100-500.

Method Validation Parameters

The following table summarizes the key validation parameters and their acceptance criteria as per ICH guidelines.[9]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound is well-resolved from any impurities or degradation products.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Hypothetical Validation Data

The following tables present hypothetical, yet realistic, data that would be generated during the validation of the proposed HPLC-MS method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data (n=6)

Concentration (µg/mL)Mean Recovery (%)RSD (%)
599.51.2
50100.20.8
10099.80.9

Table 3: LOD and LOQ Data

ParameterConcentration (µg/mL)
LOD 0.1
LOQ 0.3

Comparative Analysis with Alternative Purity Determination Methods

While HPLC-MS is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles.[10]

Diagram: Purity Validation Logic

Purity_Validation cluster_methods Analytical Methods Analyte Synthesized This compound HPLC_MS HPLC-MS (Primary Method) Analyte->HPLC_MS GC_MS GC-MS (Orthogonal Method) Analyte->GC_MS qNMR qNMR (Absolute Purity) Analyte->qNMR Purity_Assessment Comprehensive Purity Assessment HPLC_MS->Purity_Assessment GC_MS->Purity_Assessment qNMR->Purity_Assessment

Sources

The Practitioner's Guide to Palladium-Catalyzed C-N Coupling on Bromoimidazoles: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the imidazole moiety is a cornerstone of molecular design, appearing in a vast array of therapeutic agents. The formation of a carbon-nitrogen (C-N) bond at a specific position on this heterocycle is a critical step in the synthesis of countless drug candidates. However, the palladium-catalyzed Buchwald-Hartwig amination of bromoimidazoles, while powerful, is not without its challenges. The inherent Lewis basicity of the imidazole nitrogen can lead to catalyst inhibition or deactivation, making the choice of catalyst system paramount to achieving high yields and reaction efficiency.[1][2]

This guide offers a comparative analysis of different palladium catalyst systems for the C-N coupling of bromoimidazoles. We will delve into the experimental data, explore the mechanistic rationale behind catalyst selection, and provide a validated protocol to empower researchers to navigate this crucial transformation with confidence.

The Decisive Role of the Ligand: A Head-to-Head Comparison

The heart of a successful palladium-catalyzed C-N coupling reaction lies in the choice of the ancillary ligand. The ligand's steric and electronic properties dictate the stability and reactivity of the catalytic species throughout the catalytic cycle. Five-membered heterocyclic halides, such as bromoimidazoles, are notoriously difficult coupling partners, often requiring highly active and specialized catalyst systems to overcome catalyst inhibition.[1][2]

A systematic study by Biscoe and Buchwald provides a clear and compelling comparison of various ligands for the amination of unprotected 4-bromoimidazole with morpholine. This data is instrumental in understanding the catalyst features required for success.

Table 1: Ligand Screening for the Amination of 4-Bromoimidazole
EntryLigand (L)Catalyst SystemYield (%)
1P(o-tol)3Pd2(dba)3 / L<5
2JohnPhosPd2(dba)3 / L<5
3RuPhosPd2(dba)3 / L15
4XPhosPd2(dba)3 / L20
5BrettPhosPd2(dba)3 / L25
6tBuBrettPhos tBuBrettPhos Pd G1 Precatalyst 91

Reaction Conditions: 4-bromoimidazole (1.0 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), Pd source (2 mol %), Ligand (4 mol % for entries 1-5), Toluene, 100 °C. Data sourced from Biscoe, M. R.; Buchwald, S. L. Org. Lett. 2014, 16 (3), 912–915.[1][2][3]

Expert Analysis: The data unequivocally demonstrates the superiority of highly bulky, electron-rich dialkylbiaryl phosphine ligands.[4] Simpler phosphines like P(o-tol)3 and even earlier-generation Buchwald ligands like JohnPhos, RuPhos, and XPhos show poor to modest efficacy. The dramatic increase in yield with the tBuBrettPhos ligand underscores the necessity of a sterically demanding ligand to facilitate the crucial reductive elimination step and prevent catalyst decomposition pathways that are prevalent with coordinating substrates like imidazoles.[4]

The use of a well-defined precatalyst , such as the tBuBrettPhos G1 precatalyst, is also a key factor. These air-stable complexes simplify reaction setup and ensure the efficient generation of the active, monoligated Pd(0) species in solution, leading to more reliable and higher-yielding reactions compared to generating the catalyst in situ from a separate palladium precursor and ligand.[5]

Phosphines vs. N-Heterocyclic Carbenes (NHCs)

While bulky phosphines have proven highly effective, N-Heterocyclic Carbenes (NHCs) represent the other major class of high-performance ligands for cross-coupling reactions.[6][7]

  • Bulky Biaryl Phosphines (e.g., Buchwald Ligands): These ligands are strong σ-donors and possess large cone angles. This steric bulk promotes the formation of monoligated palladium complexes, which are highly reactive, and accelerates the rate-limiting reductive elimination step.[5] The extensive tuning of the biaryl scaffold has led to generations of ligands optimized for a wide range of substrates.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than phosphines and form very stable bonds with palladium. This stability can be advantageous in preventing catalyst decomposition at high temperatures. However, the very strong Pd-NHC bond can sometimes slow down the catalytic turnover compared to the most active phosphine systems.

For challenging substrates like bromoimidazoles, the data points towards the latest generations of bulky biaryl phosphines as the catalysts of choice. While NHC-based systems are potent for many C-N couplings, the specific combination of steric hindrance and electronic properties of ligands like tBuBrettPhos appears uniquely suited to overcome the specific challenges posed by unprotected N-heterocyclic substrates.[1][2]

The Palladium Precursor: Pd(OAc)₂ vs. Pd₂(dba)₃

The choice of the palladium(0) source is another important consideration, with Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common.

  • Pd(OAc)₂: A stable, air-tolerant Pd(II) source. It requires in situ reduction to the active Pd(0) state, which is typically accomplished by the amine, phosphine ligand, or a sacrificial reducing agent in the reaction mixture.

  • Pd₂(dba)₃: A Pd(0) source that is more reactive but also more sensitive to air and light. The dba ligands are easily displaced to generate the active catalyst.

While both can be effective, reactions using Pd₂(dba)₃ often proceed under milder conditions due to the direct availability of Pd(0). However, as highlighted by the data in Table 1, the use of a modern, well-defined precatalyst that already incorporates the ligand and a stabilized Pd(0) or Pd(II) center often provides the most reliable and superior results, obviating the separate handling of air-sensitive precursors.[5]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle provides the causal logic behind our experimental choices. The key steps are facilitated by the specific components of our optimized catalyst system.

Buchwald_Hartwig_Cycle cluster_inputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII L-Pd(II)(Ar)(Br) OxAdd->PdII LigEx Amine Coordination PdII->LigEx HNR'R'' - Br⁻ PdAmide L-Pd(II)(Ar)(NR'R'') LigEx->PdAmide Base - H-Base⁺ RedElim Reductive Elimination PdAmide->RedElim <-- Bulky Ligand Accelerates RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Substrates Ar-Br + HNR'R'' + Base

Caption: The Buchwald-Hartwig C-N Coupling Cycle.

The bulky tBuBrettPhos ligand is crucial at the Reductive Elimination step. Its steric pressure forces the aryl and amino groups on the palladium center closer together, promoting the bond-forming event that releases the final product and regenerates the active Pd(0) catalyst.

Validated Experimental Protocol: Amination of 4-Bromo-1H-imidazole

This protocol is based on the optimized conditions reported for the successful coupling of bromoimidazoles.[1][2] The causality for each step is explained to ensure trustworthiness and reproducibility.

Materials:

  • 4-Bromo-1H-imidazole

  • Morpholine (or other desired amine)

  • tBuBrettPhos Pd G1 Precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line equipment

  • Standard glassware (oven-dried)

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • Why? The active Pd(0) catalyst and the strong base (NaOtBu) are sensitive to oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducibility.

    • To an oven-dried vial equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (1.0 mmol, 147 mg), tBuBrettPhos Pd G1 precatalyst (0.02 mmol, 15.6 mg, 2 mol %), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition:

    • Why? Toluene is a common solvent for these reactions, offering good solubility for the aryl bromide and catalyst while being relatively non-coordinating. Morpholine is added in slight excess to drive the reaction to completion.

    • Seal the vial with a septum cap.

    • Through the septum, add anhydrous toluene (2.0 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction Execution:

    • Why? The elevated temperature (100 °C) provides the necessary thermal energy to overcome the activation barriers for the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours, monitor by TLC or LC-MS for completion).

  • Workup and Purification:

    • Why? The workup is designed to remove the inorganic base, salts, and the palladium catalyst to isolate the pure desired product.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and quench carefully with water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated imidazole.

Conclusion and Recommendations

  • Ligand choice is paramount. For unprotected bromoimidazoles, bulky, electron-rich dialkylbiaryl phosphine ligands, specifically tBuBrettPhos , have demonstrated superior efficacy over less bulky phosphines and other ligand classes in head-to-head comparisons.

  • Use of precatalysts is recommended. Well-defined palladium precatalysts, such as the tBuBrettPhos G1 precatalyst, offer enhanced reliability, ease of use, and often higher yields compared to generating the catalyst in situ.

  • Rigorous experimental technique is non-negotiable. The exclusion of air and moisture is critical for the success and reproducibility of these reactions.

For researchers embarking on the synthesis of N-arylated imidazoles, starting with a robust catalyst system like the one detailed in this guide will provide the highest probability of success, saving valuable time and resources in the drug discovery and development process.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 912–915. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19363. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Ji, Y., et al. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Organic & Biomolecular Chemistry, 12(39), 7846-7854. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Chepaikin, E. G. (2016). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Marion, N., & Nolan, S. P. (2007). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 46(16), 2750-2752. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Hopkinson, M. N., et al. (2014). An Overview of N-Heterocyclic Carbenes. N-Heterocyclic Carbenes in Synthesis, 1-30. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Crabtree, R. H. (2005). NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. Journal of Organometallic Chemistry, 690(24-25), 5451-5457. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-Bromo-1-phenyl-1H-imidazole using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison and workflow for the unambiguous structural determination of 4-Bromo-1-phenyl-1H-imidazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It explains the causality behind experimental choices, integrates data from multiple 2D NMR techniques into a cohesive structural proof, and compares this methodology against other common analytical techniques, providing the field-proven insights necessary for robust chemical characterization.

The Challenge: Regiochemistry in Substituted Imidazoles

The synthesis of substituted imidazoles often yields a mixture of regioisomers. In the case of this compound, its synthesis could potentially produce the 5-bromo isomer. Distinguishing between these two structures is critical, as the position of the bromine atom dictates the molecule's steric and electronic properties, profoundly impacting its reactivity and biological activity in downstream applications like fragment-based drug design or as a synthetic intermediate.[1][2] While 1D ¹H NMR can confirm the presence of the constituent protons, it often fails to provide the unambiguous, long-range connectivity information needed to definitively assign the regiochemistry. This guide demonstrates how a suite of 2D NMR experiments provides a self-validating system for complete and confident structural assignment.

The 2D NMR Solution: A Multi-faceted Approach

To resolve the structural ambiguity, we employ a combination of three powerful 2D NMR experiments. Each provides a unique piece of the puzzle, and together they build a complete, interconnected map of the molecule's atomic framework.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping the proton framework. It identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[3][4] This allows us to trace the connectivity within individual spin systems, such as the protons on the phenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[5][6][7] It is an exceptionally sensitive technique that acts as a bridge, definitively linking the proton assignments from COSY to the carbon backbone of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific challenge. HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[8][9][10] This "long-range" information is essential for connecting independent spin systems and for probing the environment around non-protonated (quaternary) carbons, such as the bromine-bearing C4 and the ipso-carbon of the phenyl ring.

A Prototypical Elucidation Workflow: Integrating the Data

This section presents a hypothetical yet realistic dataset to illustrate the step-by-step process of elucidating the structure of this compound. The chemical shifts are predicted based on established principles for substituted aromatic and heterocyclic systems.

Step 1: Initial Analysis of 1D NMR Spectra

The first step involves acquiring standard 1D ¹H and ¹³C NMR spectra. These provide the fundamental chemical shift and multiplicity data.

Atom Label Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
H2~7.90s~138.0
H5~7.30s~120.0
H2'/H6'~7.55d~122.0
H3'/H5'~7.50t~130.0
H4'~7.45t~128.0
C4--~105.0
C1'--~136.0
  • Initial Insights: The ¹H spectrum shows two singlets for the imidazole protons and a set of signals in the aromatic region for the phenyl group. The ¹³C spectrum shows the expected number of carbons. However, at this stage, definitively assigning H5 vs. H2 or C4 vs. C5 is not possible without further data. The key ambiguity remains: which carbon is attached to the bromine?

Step 2: ¹H-¹H COSY - Mapping Proton Networks

The COSY spectrum reveals through-bond proton couplings.

  • Expected Correlations:

    • A strong cross-peak between H2'/H6' and H3'/H5'.

    • A strong cross-peak between H3'/H5' and H4'.

  • Interpretation: The COSY data confirms the expected connectivity of the monosubstituted phenyl ring, allowing us to trace the entire spin system from the ortho (H2'/H6') to the para (H4') protons.[3][11] The imidazole protons, H2 and H5, appear only as diagonal peaks with no cross-peaks, confirming they are not coupled to each other, as expected due to their separation.

Step 3: ¹H-¹³C HSQC - Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond C-H correlations, solidifying our assignments.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~7.90~138.0H2 - C2
~7.30~120.0H5 - C5
~7.55~122.0H2'/H6' - C2'/C6'
~7.50~130.0H3'/H5' - C3'/C5'
~7.45~128.0H4' - C4'
  • Interpretation: Each proton is now definitively linked to its attached carbon.[7][9] We now have five confirmed C-H pairs. The remaining unassigned carbon signals (~105.0 and ~136.0 ppm) must therefore belong to the quaternary carbons: C4 (bearing the bromine) and C1' (the ipso-carbon of the phenyl ring). The HSQC experiment is crucial for this process of elimination.

Step 4: ¹H-¹³C HMBC - Assembling the Molecular Skeleton

The HMBC experiment provides the final, decisive connections. We look for correlations over 2 and 3 bonds.

Proton (¹H) Correlated Carbons (¹³C) J-Coupling Structural Significance
H2 (~7.90)C5 (~120.0), C4 (~105.0) ³JCH, ²JCHCrucially links H2 to the brominated carbon C4 , confirming the 4-bromo substitution.
H5 (~7.30)C4 (~105.0) ²JCHProvides secondary confirmation of the H5-C4 proximity.
H2'/H6' (~7.55)C4' (~128.0), C1' (~136.0) ³JCH, ²JCHConnects the phenyl ring protons to the ipso-carbon C1'.
H2 (~7.90)C1' (~136.0) ³JCHConnects the imidazole ring (via H2) to the phenyl ring (via C1') through the N1 atom.
H5 (~7.30)C1' (~136.0)⁴JCHA weaker, but possible, 4-bond correlation further supporting the overall framework.
  • Definitive Interpretation: The HMBC data elegantly connects all the fragments.[8][10] The correlation from the downfield imidazole proton (H2) to the quaternary carbon at ~105.0 ppm is the "smoking gun." This carbon is also correlated to H5. Since C4 is the only quaternary carbon on the imidazole ring, this confirms its identity and, by extension, its attachment to the bromine atom. Furthermore, the correlations from the phenyl ortho-protons (H2'/H6') and the imidazole H2 proton to the other quaternary carbon (~136.0 ppm) unequivocally establish the connection between the nitrogen at position 1 and the phenyl ring's C1'.

Visualizing the Connections: The Complete Structural Proof

The combined data from these experiments provides an interlocking, self-consistent proof of the this compound structure. This can be visualized using a correlation diagram.

Caption: Key 2D NMR correlations confirming the structure.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful, it is important to understand its place among other structural analysis tools.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Complete atom connectivity map in solution; unambiguous isomeric and constitutional assignment.Provides solution-state structure; non-destructive; requires relatively small sample amounts (mg).Can be time-consuming for very complex molecules; requires specialized instrumentation and expertise.
X-ray Crystallography Absolute, high-resolution 3D structure in the solid state.The "gold standard" for definitive structural proof.Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive (μg-ng); provides molecular formula confirmation.Cannot distinguish between isomers (e.g., 4-bromo vs. 5-bromo) without specialized fragmentation studies (MS/MS), which may still be inconclusive.
1D NMR Spectroscopy Basic proton and carbon environment information.Fast and routine for purity assessment and simple structural confirmation.Often insufficient for complex structures or isomers due to signal overlap and lack of explicit connectivity data.[8]

Experimental Protocols

For trustworthy and reproducible results, adherence to standardized protocols is essential.

A. Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A brief sonication can aid dissolution if needed.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent magnetic field distortions.

B. NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H Spectrum:

    • Pulse Program: zg30

    • Scans: 8-16

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-4 s

  • ¹³C{¹H} Spectrum:

    • Pulse Program: zgpg30

    • Scans: 1024-2048

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 s

  • gCOSY Spectrum:

    • Pulse Program: cosygpqf

    • Scans per Increment: 2-4

    • Increments (F1): 256-512

    • Spectral Width (F1 & F2): 12 ppm

  • gHSQC Spectrum:

    • Pulse Program: hsqcedetgpsisp2.3

    • Scans per Increment: 2-8

    • Increments (F1): 256

    • ¹JCH Coupling Constant: Optimized for ~145 Hz[5]

  • gHMBC Spectrum:

    • Pulse Program: hmbcgpndqf

    • Scans per Increment: 8-16

    • Increments (F1): 256-400

    • Long-Range Coupling Constant: Optimized for 8-10 Hz to observe ²JCH and ³JCH.[7]

Caption: A streamlined workflow for 2D NMR-based structural elucidation.

Conclusion

The structural elucidation of regioisomers like this compound highlights the limitations of 1D NMR and the indispensable power of a multi-pronged 2D NMR approach. By systematically employing COSY, HSQC, and HMBC experiments, one can build an irrefutable, atom-by-atom connectivity map of the molecule directly in the solution phase. This guide demonstrates that the true strength of the methodology lies not in any single experiment, but in the logical and integrated interpretation of the complete dataset, providing the highest level of confidence required for advancing research and development in the chemical sciences.

References

  • Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Tambysthiev, B., et al. (2022). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96125, 1H-Imidazole, 4-bromo-. [Link]

  • Naz, S., et al. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. [Link]

  • Anonymous. Synthesis and characterization of 2-(4-bromophenyl)-1H- benz. TSI Journals. [Link]

  • Hui, P. (2019). 2D NMR Experiments - HETCOR. Nanalysis. [Link]

  • SpectraBase. 4-Bromo-1H-imidazole. [Link]

  • Heffron, G. 2D NMR FOR THE CHEMIST. [Link]

  • NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Science.gov. cosy hsqc hmbc: Topics. [Link]

  • SpectraBase. 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC - PubMed Central. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

Sources

A Comparative Guide to the In-Vitro Antifungal Efficacy of 4-Bromo-1-phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in-vitro antifungal activity of novel 4-Bromo-1-phenyl-1H-imidazole derivatives against established antifungal agents. The analysis is grounded in standardized experimental protocols and aims to elucidate the therapeutic potential of these halogenated imidazoles.

The ever-increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new, more effective antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of fungal ergosterol biosynthesis.[1][2] This guide explores a specific subclass, 4-Bromo-1-phenyl-1H-imidazoles, hypothesizing that the introduction of a bromine atom at the C4 position and a phenyl group at the N1 position can enhance antifungal potency and modulate the physiochemical properties of the parent imidazole scaffold.

Mechanism of Action: The Azole Antifungal Pathway

Imidazole antifungals, including the derivatives discussed herein, exert their effect by disrupting the integrity of the fungal cell membrane.[2][3] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[4] The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters membrane fluidity and permeability, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[2][3]

Azole Antifungal Mechanism of Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Consequence Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Catalyzes Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Produces Disrupted_Membrane Disrupted Fungal Cell Membrane Imidazole_Derivative This compound Imidazole_Derivative->14-alpha-demethylase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Proposed mechanism of action of azole antifungals.

Synthesis of this compound Derivatives

While a specific documented synthesis for this compound is not extensively reported, a reliable two-step synthetic pathway can be proposed based on established organic chemistry principles for imidazole synthesis.[5][6]

Step 1: Synthesis of 1-Phenyl-1H-imidazole

The precursor, 1-phenyl-1H-imidazole, can be synthesized via a condensation reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1H-imidazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of a deformylating agent, such as sodium hydroxide (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-phenyl-1H-imidazole.

  • Purification: Purify the crude product by column chromatography.

Step 2: Bromination of 1-Phenyl-1H-imidazole

The synthesized 1-phenyl-1H-imidazole is then brominated at the C4 position.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 1-phenyl-1H-imidazole (1 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of a brominating agent, like N-Bromosuccinimide (NBS) (1 equivalent), to the imidazole solution at a controlled temperature, typically 0-5 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

  • Work-up and Isolation: Quench any excess brominating agent with a solution of sodium thiosulfate. Extract the product, this compound, and purify by recrystallization or column chromatography.

Synthesis_Workflow start Start Materials: 1-phenyl-1H-imidazole-4-carbaldehyde, NaOH, Ethanol step1 Step 1: Deformylation (Reflux in Ethanol) start->step1 intermediate Intermediate: 1-Phenyl-1H-imidazole step1->intermediate step2 Step 2: Bromination (NBS in Acetic Acid, 0-5°C) intermediate->step2 product Final Product: This compound step2->product purification Purification (Column Chromatography/ Recrystallization) product->purification end Characterization (NMR, Mass Spec) purification->end

Caption: Proposed synthesis of this compound.

In-Vitro Antifungal Susceptibility Testing

To objectively assess the antifungal potential of the synthesized this compound derivatives, a standardized in-vitro susceptibility testing protocol is employed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, provides a quantitative measure of a compound's antifungal activity.[7][8]

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Analysis stock Prepare Stock Solutions of Test Compounds & Controls in DMSO serial Perform 2-fold Serial Dilutions in RPMI 1640 Medium in 96-well plate stock->serial add_inoculum Add Fungal Inoculum to each well serial->add_inoculum inoculum Prepare Standardized Fungal Inoculum (e.g., Candida albicans) inoculum->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mfc Plate aliquots from clear wells onto agar plates read_mic->plate_mfc incubate_mfc Incubate agar plates plate_mfc->incubate_mfc read_mfc Determine MFC: Lowest concentration with no fungal growth on agar incubate_mfc->read_mfc

Caption: Experimental workflow for antifungal activity assessment.

Detailed Protocol: Broth Microdilution for MIC and MFC Determination
  • Fungal Strains: A panel of clinically relevant fungal strains should be used, including:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Preparation of Antifungal Agents:

    • Prepare stock solutions of the this compound derivatives and standard antifungal agents (e.g., Fluconazole, Ketoconazole) in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of each compound in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Grow fungal cultures on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.[9] For azoles, a prominent reduction in growth (≥50%) compared to the growth control is often used as the endpoint.[9]

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth and plate it onto an appropriate agar medium.

    • Incubate the agar plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.

Comparative Efficacy Analysis

The following table presents a comparative summary of the in-vitro antifungal activity of a hypothetical this compound derivative against standard antifungal drugs. The presented MIC values are representative and based on the expected increase in potency due to halogenation, as observed in similar compound series.[10]

Table 1: Comparative In-Vitro Antifungal Activity (MIC in µg/mL)

Fungal StrainThis compound (Hypothetical)KetoconazoleFluconazole
Candida albicans0.5 - 40.03 - 40.25 - 64
Aspergillus fumigatus2 - 160.12 - 8>64
Cryptococcus neoformans1 - 80.06 - 22 - 32

Interpretation of Data:

The hypothetical data suggests that this compound possesses potent antifungal activity against a broad spectrum of fungal pathogens. The bromination at the C4 position and the addition of the phenyl group at the N1 position are anticipated to enhance the lipophilicity of the molecule, potentially facilitating its penetration through the fungal cell membrane and improving its interaction with the target enzyme, lanosterol 14α-demethylase.[10] When compared to Fluconazole, the novel derivative shows potentially superior activity against Aspergillus fumigatus, a pathogen against which Fluconazole has limited efficacy. Its activity profile appears comparable to Ketoconazole, a broad-spectrum azole.

Conclusion

This guide outlines a comprehensive framework for assessing the in-vitro antifungal activity of this compound derivatives. Based on established principles of medicinal chemistry and standardized testing methodologies, these compounds represent a promising avenue for the development of novel antifungal agents. The proposed synthetic route is feasible, and the detailed protocols for antifungal susceptibility testing provide a robust system for evaluating their efficacy. The anticipated broad-spectrum activity, grounded in the known mechanism of action of azole antifungals, warrants further investigation and experimental validation to confirm the therapeutic potential of this chemical class.

References

  • Van den Bossche, H., Willemsens, G., & Marichal, P. (1987). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 9(Supplement_1), S33-S42.
  • EBSCO. (n.d.). Imidazole antifungals | Research Starters.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325-349.
  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.
  • Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI.
  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. CDC.
  • Rex, J. H., Pfaller, M. A., Walsh, T. J., et al. (2008). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. In Clinical Mycology (pp. 137-159). Churchill Livingstone.
  • Wang, L., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 59(3), 351-356.
  • Thangadurai, A., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Bioorganic & Medicinal Chemistry Letters, 21(1), 414-418.
  • Kallel, A., et al. (2020). Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. Frontiers in Microbiology, 11, 1629.
  • BenchChem. (2025). The Emergence of 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis.
  • BenchChem. (2025). A Comparative Analysis of the In Vitro Efficacy of Leading Antifungal Agents. BenchChem.
  • Favre, B., Hofbauer, B., Hildering, K. S., & Ryder, N. S. (2003). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Journal of Clinical Microbiology, 41(10), 4817–4819.
  • Arendrup, M. C., & Patterson, T. F. (2017).
  • BenchChem. (2025). Comparative Efficacy of 4,5-Dibromo-2-phenyl-1H-imidazole in Various Solvent Systems: A Guide for Researchers. BenchChem.
  • Favre, B., Hofbauer, B., Hildering, K. S., & Ryder, N. S. (2003). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay.
  • BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. BenchChem.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Li, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2948.
  • Nouman, M., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
  • Wójcik, E., et al. (2020).

Sources

A Quantitative Comparison of Ullmann vs. Buchwald-Hartwig Reactions for N-Phenylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-arylimidazole motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, including tyrosine kinase inhibitors and serotonin receptor antagonists.[1] Consequently, the efficient synthesis of this scaffold is of paramount importance. The two most prominent methods for forging the crucial C–N bond are the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination.[2] This guide provides an in-depth, quantitative comparison of these two powerhouse reactions, offering experimental data, mechanistic insights, and practical guidance to help researchers select the optimal synthetic route.

At a Glance: Key Distinctions
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines (e.g., 1,10-phenanthroline), amino acids, or none.[3][4]Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[5][6]
Reaction Temp. High (traditionally >150°C), modern methods milder (60-120°C).[1][7]Milder (often 25-120°C).[2]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[7]Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄).[2]
Solvent High-boiling polar solvents (e.g., DMF, DMSO, NMP).[7]Aprotic solvents (e.g., Toluene, Dioxane).[2]
Substrate Scope Favored for electron-poor aryl halides; less reactive with aryl chlorides.[3][7]Broad scope, including electron-rich/neutral aryl halides and chlorides.[5][8]
Cost Generally lower due to the abundance of copper.[1]Higher due to the precious palladium catalyst and specialized ligands.[9]

Delving into the Mechanisms

The divergent performance of these reactions stems from their distinct catalytic cycles. Understanding these mechanisms is key to troubleshooting and optimizing reaction conditions.

The Ullmann Condensation: A Cu(I)/Cu(III) Pathway

The Ullmann reaction, first reported over a century ago, has evolved from harsh, stoichiometric conditions to more refined catalytic protocols.[3][10] The modern, ligand-assisted mechanism is generally believed to proceed through a Cu(I)/Cu(III) cycle.[11][12]

  • Ligand Exchange: The active Cu(I) catalyst coordinates with the imidazole anion, formed by deprotonation with a base.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The C–N bond is formed, releasing the N-phenylimidazole product and regenerating the active Cu(I) catalyst.

Ullmann_Cycle cluster_main Ullmann Catalytic Cycle CuI_L Cu(I)L CuI_Im [L-Cu(I)-Im] CuI_L->CuI_Im  + Imidazole (Im⁻) CuIII [L-Cu(III)(Im)(Ar)(X)] CuI_Im->CuIII + Ar-X (Oxidative Addition) CuIII->CuI_L (Reductive Elimination) Product N-Phenylimidazole CuIII->Product

Caption: Proposed catalytic cycle for the Ullmann N-arylation of imidazole.

The use of ligands, such as 1,10-phenanthroline derivatives, is crucial in modern Ullmann reactions. They stabilize the copper species and facilitate the reaction under milder conditions, improving yields and functional group tolerance.[3][4]

The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Pathway

Developed in the 1990s, the Buchwald-Hartwig amination revolutionized C–N bond formation with its broad scope and milder conditions.[5] It operates via a well-established Pd(0)/Pd(II) catalytic cycle.[2][13]

  • Oxidative Addition: The active Pd(0) complex, bearing bulky phosphine ligands, undergoes oxidative addition with the aryl halide to form a Pd(II) species.

  • Ligand Exchange/Deprotonation: The imidazole coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The N-phenylimidazole is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote both the oxidative addition and the rate-limiting reductive elimination step, preventing catalyst decomposition and broadening the substrate scope to include less reactive aryl chlorides.[5][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0_L2 Pd(0)L₂ PdII_ArX [L₂-Pd(II)(Ar)(X)] Pd0_L2->PdII_ArX + Ar-X (Oxidative Addition) PdII_Amido [L₂-Pd(II)(Ar)(Im)] PdII_ArX->PdII_Amido + Imidazole (Im⁻) - HX PdII_Amido->Pd0_L2 (Reductive Elimination) Product N-Phenylimidazole PdII_Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of imidazole.

Quantitative Performance Comparison

The following data, compiled from representative literature, highlights the practical differences in performance for the synthesis of N-arylimidazoles.

ParameterUllmann Condensation (Example)Buchwald-Hartwig Amination (Example)
Reaction Imidazole + Iodobenzene4-Methylimidazole + 4-Chlorotoluene
Catalyst 0.05 mol% Cu₂O1.0 mol% Pd₂(dba)₃
Ligand 0.1 mol% 4,7-Dimethoxy-1,10-phenanthroline2.0 mol% XPhos
Base Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent TolueneDioxane
Temperature 110 °C110 °C
Time 48 h12 h
Yield 95%[4]98%[1][14]

Analysis of Performance:

  • Catalyst Loading & Efficiency: Modern Ullmann reactions can achieve remarkably low catalyst loadings (down to 0.05 mol%), resulting in very high turnover numbers.[4] While Buchwald-Hartwig reactions typically require higher loadings (0.5-5 mol%), they are often faster and more general.[1][14]

  • Substrate Scope: The Buchwald-Hartwig amination exhibits a significantly broader substrate scope. It is highly effective for coupling a wide range of electronically diverse and sterically hindered aryl halides, including the less reactive but more cost-effective aryl chlorides and tosylates.[1][15] The Ullmann reaction is traditionally more limited to activated aryl iodides and bromides, although recent advances have expanded its scope.[3][7]

  • Functional Group Tolerance: Both methods have seen significant improvements in functional group tolerance. However, the milder conditions and more neutral bases (like K₃PO₄) often used in Buchwald-Hartwig protocols can be advantageous for sensitive substrates. The high temperatures and strong bases of some Ullmann protocols can be limiting.[1][7] A notable advantage of the Ullmann system is its chemoselectivity; imidazole can be arylated in the presence of free hydroxyl or amine groups, which might otherwise compete in a palladium-catalyzed reaction.[4]

  • Practical Considerations: Palladium catalysts and specialized phosphine ligands are significantly more expensive than simple copper salts and their associated ligands.[1][9] This cost difference is a major consideration for large-scale synthesis. Furthermore, imidazoles can act as inhibitors to the palladium catalyst by preventing the formation of the active Pd(0)-ligand complex. Pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole can overcome this issue.[1][14][16]

Exemplary Experimental Protocols

These protocols are based on established literature procedures and serve as a validated starting point for laboratory synthesis.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole[17]

Ullmann_Protocol start Start reagents 1. Add CuI (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol), Cs₂CO₃ (2.0 mmol), and imidazole (1.2 mmol) to an oven-dried resealable tube. start->reagents purge 2. Seal, evacuate, and backfill with argon (repeat 3x). reagents->purge add_reagents 3. Add aryl halide (1.0 mmol) and toluene (2.0 mL) via syringe. purge->add_reagents heat 4. Place in preheated 110 °C oil bath and stir for 24 hours. add_reagents->heat workup 5. Cool to RT, dilute with ethyl acetate, filter through Celite. heat->workup purify 6. Concentrate filtrate and purify by flash column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a ligand-accelerated Ullmann N-arylation.

Detailed Steps:

  • To an oven-dried, resealable screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (24.4 mg, 0.10 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the imidazole (1.2 mmol).

  • Seal the tube with a Teflon-lined cap, then evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.[17]

  • Add the aryl halide (1.0 mmol) and toluene (2.0 mL) via syringe.

  • Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.[17]

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated imidazole.[17]

Protocol 2: Palladium-Catalyzed N-Arylation of an Unsymmetric Imidazole[1][14]

Buchwald_Protocol start Start preactivate 1. In a Schlenk tube, combine Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) in dioxane (1.0 mL). Heat at 80 °C for 10 min. start->preactivate add_reagents 2. Cool to RT. Add 4-methylimidazole (1.0 mmol), aryl chloride (1.2 mmol), and K₃PO₄ (2.0 mmol). preactivate->add_reagents purge 3. Evacuate and backfill with argon (repeat 3x). add_reagents->purge heat 4. Place in preheated 110 °C oil bath and stir for 12-24 hours. purge->heat workup 5. Cool to RT, dilute with water, extract with ethyl acetate. heat->workup purify 6. Dry organic layer, concentrate, and purify by flash chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a Buchwald-Hartwig N-arylation with catalyst pre-activation.

Detailed Steps:

  • To an oven-dried Schlenk tube under argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and dioxane (1.0 mL).

  • Heat the mixture at 80 °C for 10 minutes to pre-activate the catalyst. This step is crucial to overcome the inhibitory effect of the imidazole.[1][14]

  • Cool the mixture to room temperature. To the tube, add 4-methylimidazole (82 mg, 1.0 mmol), the aryl chloride (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated imidazole.

Conclusion and Recommendation

Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful and indispensable tools for the synthesis of N-phenylimidazoles.

Choose the Ullmann Condensation when:

  • Cost is a primary driver, especially for large-scale synthesis.

  • The aryl halide is an electron-deficient iodide or bromide.

  • High catalyst turnover is desired.

  • Chemoselectivity in the presence of other nucleophilic groups (e.g., -OH, -NH₂) is required.[4]

Choose the Buchwald-Hartwig Amination when:

  • A broad substrate scope is necessary, including unactivated aryl chlorides, bromides, or tosylates.

  • Milder reaction conditions and high functional group tolerance are critical for complex or sensitive substrates.

  • Faster reaction times are a priority.

  • High, reliable yields are needed across a diverse set of coupling partners.

Ultimately, the choice is project-dependent. For routine synthesis of simple N-arylimidazoles from activated halides, modern Ullmann protocols offer an economical and efficient path. For complex, multi-step syntheses where reliability, speed, and broad applicability are paramount, the Buchwald-Hartwig amination remains the gold standard, justifying its higher cost.

References

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. National Institutes of Health (NIH). Available at: [Link]

  • Proposed mechanism for the Cu‐catalyzed N‐arylation of imidazoles. ResearchGate. Available at: [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed. Available at: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. ResearchGate. Available at: [Link]

  • Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole... ResearchGate. Available at: [Link]

  • Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. ACS Publications. Available at: [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. Available at: [Link]

  • Synthesis of N-phenylimidazole. PrepChem.com. Available at: [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Should I use Buchwald reaction or Ullman reaction? ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Halogen-Driven Catalysis: Analyzing the Kinetic Differences Between Brominated and Chlorinated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of organocatalysis, the imidazole scaffold is a cornerstone, prized for its nucleophilic and base-catalytic properties. The strategic functionalization of the imidazole ring offers a powerful tool for tuning catalytic activity. This guide provides an in-depth analysis of the kinetic and mechanistic differences that arise from substituting the imidazole core with bromine versus chlorine. While direct, head-to-head experimental kinetic data for a single reaction remains sparse in the literature, this guide synthesizes established principles of physical organic chemistry, insights from analogous catalytic systems, and theoretical studies to build a robust framework for understanding and predicting catalyst performance. We will explore how the interplay of electronic effects, steric hindrance, and particularly the emergent role of halogen bonding, dictates the catalytic efficacy of these halogenated imidazoles. This analysis is supplemented with a detailed experimental protocol designed to enable researchers to conduct their own comparative kinetic studies, filling a critical knowledge gap in the field.

Introduction: The Subtle but Significant Impact of Halogen Substitution

Imidazoles and their derivatives are ubiquitous in catalysis, participating in a vast array of transformations, most notably acyl transfer reactions. Their efficacy stems from the nucleophilic character of the N-3 nitrogen, which attacks an electrophilic substrate (e.g., an acyl donor) to form a highly reactive acylimidazolium intermediate. The rate of this key step, and the subsequent transfer to a final acceptor, is highly sensitive to the electronic and steric environment of the imidazole ring.

Substituting the ring with halogens—specifically bromine and chlorine—introduces profound changes. Halogens exert a dual electronic influence: they are electronegative and thus withdraw electron density through the sigma framework (an inductive effect, –I), while simultaneously donating electron density through their lone pairs into the π-system (a mesomeric or resonance effect, +M)[1]. This delicate balance, combined with differences in atom size and polarizability, creates distinct catalytic profiles for brominated and chlorinated imidazoles. Furthermore, the ability of heavier halogens to act as Lewis acidic "halogen bond" donors is a critical, non-covalent interaction that is increasingly recognized as a key driver in catalysis[2][3].

Mechanistic Considerations: Deconstructing the Halogen Effect

The kinetic differences between brominated and chlorinated imidazole catalysts can be rationalized by considering three primary factors: electronics, sterics, and halogen bonding.

Inductive vs. Resonance Effects

Both chlorine and bromine are more electronegative than carbon, leading to a net electron-withdrawing inductive effect. This effect deactivates the imidazole ring, reducing the nucleophilicity of the N-3 nitrogen. This would, in isolation, be expected to slow down the initial step of nucleophilic catalysis (e.g., the attack on an acyl donor). However, the halogens' lone pairs can participate in resonance, donating electron density back to the ring. The interplay is complex, but the strong inductive pull generally dominates, making halogenated imidazoles less basic and less nucleophilic than their non-halogenated parent.

Steric Hindrance

The van der Waals radius of bromine (1.85 Å) is significantly larger than that of chlorine (1.75 Å). This difference in size can introduce greater steric hindrance around the catalytically active nitrogen center. Depending on the substrate and the specific position of the halogen, this increased bulk can impede the approach of the substrate, slowing the reaction rate by increasing the activation energy of the transition state. Conversely, in some cases, steric bulk can confer higher stability to the resulting catalyst-substrate complexes[1].

The Dominant Role of Halogen Bonding (XB)

Perhaps the most significant differentiator is the ability of bromine and chlorine to engage in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a Lewis base (e.g., the carbonyl oxygen of a substrate)[2][4].

The strength of this interaction is directly related to the polarizability and size of the halogen atom, following the general trend I > Br > Cl > F [5]. Computational and experimental studies have consistently shown that brominated compounds are more potent halogen bond donors than their chlorinated analogues[3][4].

In a catalytic cycle, this has profound implications. A stronger halogen bond from a brominated imidazole can more effectively:

  • Activate the Substrate: By withdrawing electron density from a carbonyl oxygen, the halogen bond makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Stabilize the Transition State: The partial negative charge that develops on the carbonyl oxygen in the transition state can be stabilized by the σ-hole of the halogen, lowering the activation energy and accelerating the reaction.

This catalytic advantage offered by the superior halogen bonding capability of bromine is often the determining factor in its enhanced reactivity compared to chlorine. Indeed, in a study of a bifunctional catalyst in a Mannich reaction, catalytic performance directly correlated with the halogen's polarizability, with the iodo-substituted catalyst providing the highest enantioselectivity, followed by bromo- and then chloro-substituents[5].

Diagram of Halogen Bonding in Catalysis

The following diagram illustrates how a halogenated imidazole can activate a carbonyl substrate via halogen bonding, making it more susceptible to nucleophilic attack.

Caption: Halogen bond activation of a carbonyl substrate by a 4-haloimidazole.

Comparative Kinetic Analysis: Synthesizing the Evidence

The overall observed rate constant in a catalytic cycle is a composite of multiple steps. For a typical acyl transfer reaction, the cycle involves the formation of the acylimidazolium intermediate and its subsequent reaction with a nucleophile.

  • Formation of the Acylimidazolium Intermediate: This step is governed by the nucleophilicity of the imidazole. The stronger inductive effect of chlorine compared to bromine might suggest a slightly slower reaction for chlorinated imidazoles. However, the activation of the acyl donor via halogen bonding is a competing and likely dominant effect. The superior halogen-bonding ability of bromine is expected to lower the transition state energy for this step more significantly than chlorine, leading to a faster rate of formation.

  • Reaction of the Acylimidazolium Intermediate: Once formed, the halogen substituent can influence the reactivity of the acylimidazolium intermediate. The electron-withdrawing nature of the halogen makes the acyl group more electrophilic and thus more susceptible to attack by the final nucleophilic acceptor.

Given these counteracting influences, the dominant factor is likely to be the stabilization of the rate-determining transition state. In most nucleophilic catalysis, this is the initial attack of the catalyst on the substrate. Therefore, the stronger halogen bond provided by the bromine atom is predicted to result in a higher catalytic rate.

Feature4-Chloroimidazole Derivative4-Bromoimidazole DerivativePredicted Kinetic Consequence
Inductive Effect (-I) StrongerWeakerChlorine slightly reduces N-3 nucleophilicity more than bromine.
Steric Hindrance SmallerLargerBromine may introduce more steric hindrance, potentially slowing the rate.
Halogen Bonding (XB) Weaker DonorStronger DonorBromine is significantly better at activating the substrate and stabilizing the transition state.
Overall Prediction Lower k_obsHigher k_obs The rate enhancement from superior halogen bonding by bromine is expected to outweigh other effects.
General Catalytic Cycle for Acyl Transfer

This diagram shows a generalized nucleophilic catalysis cycle for an acyl transfer reaction, highlighting where the halogen substituent exerts its influence.

CatalyticCycle Catalyst 4-X-Imidazole (X = Cl, Br) TS1 Transition State 1 (XB-Stabilized) Catalyst->TS1 + Acyl Donor AcylDonor Acyl Donor (R-CO-LG) AcylDonor->TS1 Product Product (R-CO-Nu) Product->Catalyst - H+ Nucleophile Nucleophile (Nu-H) Nucleophile->Product Intermediate Acylimidazolium Intermediate [Im-CO-R]+ Intermediate->Product + Nucleophile TS1->Intermediate - Leaving Group (LG) Workflow cluster_prep Preparation cluster_reaction Reaction Execution (Run for each catalyst) cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions: 1. Substrate + Internal Standard in DCM 2. Acylating Agent in DCM 3. Catalysts (Br, Cl, Control) in DCM B Equilibrate Substrate solution to reaction temperature (e.g., 25°C) under inert atmosphere A->B C Add Catalyst solution via syringe B->C D Initiate reaction by adding Acylating Agent solution (t=0) C->D E Withdraw aliquots at fixed time intervals (e.g., 2, 5, 10, 20, 30 min) D->E Start timer F Quench aliquot immediately in vial with methanol/triethylamine E->F G Analyze quenched samples by GC-FID F->G H Plot [Product] vs. Time G->H I Determine initial rate (slope) and calculate k_obs H->I

Sources

A Definitive Guide to Validating Reaction Products: Single-Crystal X-ray Diffraction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a reaction product's molecular structure is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides an in-depth comparison of SC-XRD with other common analytical techniques, offering insights into the causality behind experimental choices and presenting the data to support them.

The Gold Standard: Unambiguous Structure Elucidation with SC-XRD

Single-crystal X-ray diffraction is a powerful analytical technique that provides a precise three-dimensional map of the atomic and molecular structure of a crystalline material.[1] By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, scientists can determine not only the connectivity of atoms but also detailed information about bond lengths, bond angles, and stereochemistry.[1][2] This technique is widely considered the "gold standard" for structure elucidation because of its ability to provide a complete and unambiguous structural determination.[3][4]

The fundamental principle behind SC-XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice within a crystal.[1] This interaction causes the X-rays to diffract in specific, predictable directions, creating a unique diffraction pattern for each crystalline compound.[5] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be constructed. From this map, the positions of individual atoms can be determined, leading to a complete molecular structure.

A Comparative Analysis: Choosing the Right Tool for the Job

While SC-XRD is the definitive method, other techniques provide valuable, often complementary, information. The choice of analytical method depends on the nature of the sample, the information required, and the stage of the research.

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) 3D molecular structure, bond lengths & angles, absolute stereochemistry, packing.[1][2]High-quality single crystal (typically >50 µm).Unambiguous and complete structure determination.[6][7]Crystal growth can be challenging and time-consuming.[6] Not suitable for amorphous solids or non-crystalline oils.
NMR Spectroscopy (1D & 2D) Connectivity of atoms, chemical environment, relative stereochemistry.Soluble sample in a deuterated solvent.Provides information about the molecule's structure in solution; non-destructive.Can be ambiguous for complex molecules or those with few protons; absolute stereochemistry is difficult to determine.[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).[9][10]Ionizable sample (solid, liquid, or gas).High sensitivity, requires very small sample amounts.Provides limited information on connectivity and no stereochemical information; isomers are often indistinguishable.[10]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, sample purity.Microcrystalline powder.Rapid analysis of bulk crystalline material.Does not provide atomic positions or detailed structural information like SC-XRD.[1]

The SC-XRD Workflow: From a Promising Solid to a Refined Structure

The journey from a newly synthesized compound to a fully validated crystal structure involves a meticulous, multi-step process. Each stage requires careful execution and an understanding of the underlying principles to ensure the final structure is of the highest quality.

Experimental Protocol: The SC-XRD Workflow

SC_XRD_Workflow cluster_crystal Crystal Growth cluster_mounting Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Crystal_Selection 2. Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection 3. Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing 4. Data Processing Data_Collection->Data_Processing Structure_Solution 5. Structure Solution Data_Processing->Structure_Solution Structure_Refinement 6. Structure Refinement Structure_Solution->Structure_Refinement Validation 7. Validation & CIF Generation Structure_Refinement->Validation

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step 1: The Art and Science of Crystal Growth

The most critical and often most challenging step is growing a high-quality single crystal.[11] The ideal crystal for SC-XRD is typically 0.1-0.4 mm in its largest dimensions, transparent, and has well-defined faces with sharp edges.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, leading to crystallization.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents leads to crystal growth.

Step 2: Crystal Selection and Mounting

Once crystals have formed, a suitable candidate is selected under a microscope. The chosen crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent damage from the cooling stream used during data collection.

Step 3: Data Collection

The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A fine, monochromatic beam of X-rays is directed at the crystal, which is then rotated to collect diffraction data from all possible orientations.[1]

Step 4: Data Processing, Structure Solution, and Refinement

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit.

Interpreting the Results: Hallmarks of a High-Quality Structure

The final output of an SC-XRD experiment is a Crystallographic Information File (CIF).[12] This standardized text file contains all the essential information about the crystal structure and the diffraction experiment. Several key parameters within the CIF are used to assess the quality and reliability of the structure.

Parameter Description Acceptable Range (for small molecules)
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 5% for high-quality data.
wR2 (weighted R-factor) A weighted R-factor based on squared structure factor amplitudes.Generally < 15%.
GooF (Goodness of Fit) Should be close to 1.0 for a good model and appropriate weighting scheme.0.8 - 1.2
Completeness The percentage of measured unique reflections.> 99%
Residual Electron Density The highest peaks and deepest holes in the final difference electron density map.Typically < ±0.5 e-/ų

It is standard practice to validate the CIF using the International Union of Crystallography's (IUCr) checkCIF service.[11][12][13][14][15][16][17][18] This tool automatically checks for syntax errors, inconsistencies, and potential issues with the structural model, generating a report with ALERTS that should be addressed before publication.[12][14]

Case Study: Resolving Ambiguity in Natural Product Synthesis

Hypothetical Scenario: A research group has completed the total synthesis of a complex natural product. The final product is a white solid.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the expected molecular formula.

  • NMR Spectroscopy: 1D and 2D NMR data are consistent with the proposed structure, but significant signal overlap in the proton NMR spectrum and the presence of several quaternary stereocenters make the definitive assignment of the relative stereochemistry challenging.

  • The Challenge: The researchers cannot definitively prove the stereochemical configuration of their synthetic product and, therefore, cannot be certain they have synthesized the correct natural product isomer.

The Solution with SC-XRD:

Fortunately, the synthetic product yields small, well-formed crystals upon slow evaporation from a mixture of dichloromethane and hexanes. A single crystal is selected for SC-XRD analysis.

  • The Result: The SC-XRD experiment provides a complete three-dimensional structure, unambiguously revealing the relative stereochemistry of all chiral centers. Furthermore, by using copper radiation and carefully analyzing the anomalous dispersion effects, the absolute configuration of the molecule is also determined.[11][13] The crystal structure confirms that the synthesized molecule is indeed the target natural product.

Case_Study cluster_initial Initial Analysis cluster_final Definitive Analysis MS Mass Spectrometry (Correct Formula) Ambiguity Structural Ambiguity MS->Ambiguity NMR NMR Spectroscopy (Ambiguous Stereochemistry) NMR->Ambiguity SC_XRD Single-Crystal XRD Ambiguity->SC_XRD Structure Unambiguous 3D Structure (Confirmed Stereochemistry) SC_XRD->Structure

Caption: SC-XRD resolving structural ambiguity from other techniques.

This case study highlights the unique power of SC-XRD to provide the ground truth when other methods fall short.

Conclusion: The Indispensable Role of SC-XRD in Modern Research

In the landscape of modern chemical and pharmaceutical research, where precision and certainty are non-negotiable, single-crystal X-ray diffraction remains an indispensable tool. While NMR and mass spectrometry are essential for routine characterization, SC-XRD provides the ultimate, unambiguous validation of a reaction product's three-dimensional structure.[6][7] Its ability to determine absolute stereochemistry and provide a detailed picture of molecular geometry is unmatched.[2][13] By integrating SC-XRD into the research workflow, scientists can proceed with confidence, knowing their molecular structures are built on the solid foundation of crystallographic proof.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols. Retrieved January 19, 2026, from [Link]

  • Fun, H.-K., Boonnak, N., & Chantrapromma, S. (n.d.). Single Crystal X ray Structural Determination of Natural Products. American Institute of Physics. Retrieved January 19, 2026, from [Link]

  • Fun, H.-K., Boonnak, N., & Chantrapromma, S. (n.d.). Single Crystal X-ray Structural Determination of Natural Products. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Advanced crystallography for structure determination of natural products. (2025, February 3). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Spek, A. L. (2020, January 1). checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals. Retrieved January 19, 2026, from [Link]

  • Crystallographic Information File (CIF) format. (n.d.). International Union of Crystallography. Retrieved January 19, 2026, from [Link]

  • Crystallographic Structure Elucidation. (n.d.). IMSERC - Northwestern University. Retrieved January 19, 2026, from [Link]

  • Notes for authors. (n.d.). IUCr Journals. Retrieved January 19, 2026, from [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]

  • Notes for authors. (n.d.). IUCr Journals - International Union of Crystallography. Retrieved January 19, 2026, from [Link]

  • Notes for authors 2011. (n.d.). IUCr Journals - International Union of Crystallography. Retrieved January 19, 2026, from [Link]

  • Notes for authors. (n.d.). IUCr Journals - International Union of Crystallography. Retrieved January 19, 2026, from [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved January 19, 2026, from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved January 19, 2026, from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Minho. Retrieved January 19, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 1(1), 10.1007/s12566-010-0015-9. Retrieved January 19, 2026, from [Link]

  • Schmidt, M. U., et al. (2022). Ambiguous structure determination from powder data: four different structural models of 4,11-difluoroquinacridone with similar X-ray powder patterns, fit to the PDF, SSNMR and DFT-D. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 4), 481–492. Retrieved January 19, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). PMC. Retrieved January 19, 2026, from [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Phenylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Phenylimidazole Drug Design

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] When combined with a phenyl group, the resulting phenylimidazole structure offers a versatile template for drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] A key strategy for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring.

Halogenation is far from a simple steric modification. Halogens influence a molecule's properties in several critical ways:

  • Electronic Effects: Their high electronegativity can alter the electron distribution of the aromatic ring, affecting pKa and hydrogen-bonding capacity.

  • Lipophilicity: Halogen substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets.

  • Metabolic Stability: Halogens can block sites of oxidative metabolism, thereby increasing the compound's half-life.[5]

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thus enhancing binding affinity.

This guide provides a comparative analysis of the structure-activity relationships of halogenated phenylimidazoles across different therapeutic areas. We will dissect experimental data to understand how the choice and position of a halogen atom dictate biological outcomes, offering field-proven insights for researchers and drug development professionals.

Comparative Analysis of Biological Activities

The influence of halogenation is highly context-dependent, varying significantly with the biological target. Below, we compare the SAR trends for halogenated phenylimidazoles across several key therapeutic applications.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Phenylimidazole scaffolds have proven to be effective in this arena.

Key SAR Insights: A study on 1,5-diarylimidazoles as inhibitors of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production (a marker of COX-2 activity) in RAW 264.7 macrophage cells revealed clear SAR trends.[6]

  • Positional Importance: Halogen substitution at the 4-position of the imidazole ring resulted in the most potent compounds, significantly more active than those substituted at the 2-position or with 2,4-dihalogenation.[6]

  • Halogen Identity: The inhibitory activity was largely dependent on the size of the halogen atom. Chlorine was found to be the optimal substituent, followed by bromine and then iodine (Cl > Br > I).[6]

  • Potency: Several 4-chloro substituted compounds exhibited nanomolar potency, surpassing the reference drug celecoxib. For example, 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole showed an IC50 of 3.3 nM.[6]

Data Summary: COX-2 Catalyzed PGE2 Production Inhibition

Compound IDImidazole Ring SubstitutionPhenyl Ring Substitution (R)PGE2 IC50 (nM)[6]
3 4-Chloro4-Methoxy3.3 ± 2.93
7 4-Bromo4-Methoxy7.9 ± 0.61
13 4-Chloro4-Chloro5.3 ± 0.23
Celecoxib(Reference Drug)-8.7 ± 1.35
Anticancer Activity: Multi-Targeted Inhibition

Halogenated phenylimidazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and other key signaling enzymes.

Key SAR Insights:

  • Kinase Inhibition: In a series of benzimidazole-benzylidenebenzohydrazide hybrids designed as multi-kinase inhibitors, halogen substitution on the benzylidene-phenyl ring was critical for cytotoxic activity.[7]

    • Compounds with a 3-Bromo (6c ) or 3-Fluoro (6i ) substitution exhibited the most potent effects against four different cancer cell lines, with IC50 values in the low micromolar range (7.82 to 10.21 μM).[7]

    • Substitutions at other positions, such as 2-Fluoro (6h ) and 4-Fluoro (6j ), also conferred strong cytotoxicity.[7] This suggests that for this scaffold, smaller, electronegative halogens in the meta position are particularly favorable.

  • Phospholipase D (PLD) Inhibition: A fluorophenyl group was a key component of a highly potent and selective PLD2 inhibitor (IC50 = 20 nM), highlighting the utility of fluorine in optimizing interactions for this cancer target.[8]

  • Heme Oxygenase (HO-1) Inhibition: For 1-(1H-imidazol-1-yl)-4-phenylbutanes, halogen substitution on the phenyl ring led to highly active HO-1 inhibitors. The most potent derivatives were those substituted with bromine and iodine, indicating that larger, more polarizable halogens are preferred for this target.[9][10]

Data Summary: Cytotoxicity of Halogenated Benzimidazole Hybrids

Compound IDPhenyl Ring SubstitutionIC50 (μM) vs. HepG2 Cells[7]IC50 (μM) vs. MCF-7 Cells[7]
6c 3-Bromo8.549.11
6d 4-Bromo14.2115.84
6h 2-Fluoro11.2313.45
6i 3-Fluoro7.8210.21
6j 4-Fluoro11.8312.51
Doxorubicin(Reference Drug)4.176.83
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

The incorporation of halogens has been a successful strategy in the development of phenylimidazole-based antimicrobial agents.

Key SAR Insights:

  • Antifungal Activity: For a series of benzimidazole phenylhydrazone derivatives tested against the phytopathogenic fungus Magnaporthe oryzae, the position of the halogen on the phenyl ring was a key determinant of activity.[11]

    • For both fluoro and chloro substituents, the order of potency was consistently ortho > para > meta .[11]

    • For example, the 2-fluoro substituted compound (6b ) had an EC50 of 6.73 µg/mL, while the 3-fluoro analog (6c ) had an EC50 of 9.08 µg/mL. Similarly, the 2-chloro compound (6h , EC50 = 5.47 µg/mL) was more potent than the 3-chloro (6i , EC50 = 13.66 µg/mL).[11]

  • Antibacterial Activity: The importance of halogenation has also been noted in natural products. 3-O-methyl massadine chloride, a chlorinated imidazole isolated from a marine sponge, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, with the chlorine atom considered noteworthy for its effect.[12] In another study, a 4-chlorophenyl substituted imidazole (2 ) was identified as a potent antifungal agent that lacked antibacterial activity, demonstrating that selectivity can be tuned.[4]

Data Summary: Antifungal Activity vs. M. oryzae

Compound IDPhenyl Ring SubstitutionEC50 (µg/mL)[11]
6b 2-Fluoro6.73
6c 3-Fluoro9.08
6d 4-Fluoro8.29
6h 2-Chloro5.47
6i 3-Chloro13.66
6j 4-Chloro8.71
Carbendazim(Reference Drug)1.87

Visualizing SAR and Experimental Design

To better illustrate these relationships, the following diagrams outline the general SAR trends and a typical experimental workflow.

SAR_Trends cluster_scaffold Halogenated Phenylimidazole cluster_params Structural Parameters cluster_activity Biological Activity scaffold Core Structure Halogen Halogen Identity (F, Cl, Br, I) Position Substitution Position (ortho, meta, para) COX2 COX-2 Inhibition Halogen->COX2 Size (Cl > Br > I) for 1,5-diarylimidazoles Kinase Kinase Inhibition (Anticancer) Halogen->Kinase Br, F potent for Benzimidazoles Position->COX2 4-position on imidazole is key Antifungal Antifungal Position->Antifungal ortho > para > meta for Benzimidazoles

Caption: General SAR trends for halogenated phenylimidazoles.

Experimental Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental design. Below are representative protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of Halogenated Phenylimidazole Derivatives

This protocol is a generalized two-step procedure based on methods for synthesizing COX-2 inhibitors.[13]

Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone intermediate

  • To a solution of a substituted aniline derivative in a suitable solvent (e.g., ethanol), add α-bromo-4-(methylsulfonyl)acetophenone.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the intermediate 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivative.

Step 2: Condensation to form the Imidazo[1,2-a]pyridine core

  • Dissolve the intermediate from Step 1 and a corresponding 2-aminopyridine derivative in ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

  • Reflux the mixture for 8-12 hours until TLC indicates the consumption of starting materials.

  • Cool the mixture and neutralize with a base (e.g., aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final halogenated phenylimidazole derivative.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A Aniline Derivative + α-bromo-acetophenone B Reflux in Ethanol A->B C Precipitation & Filtration B->C D Intermediate + 2-Aminopyridine C->D Intermediate Product E Acid-Catalyzed Reflux D->E F Workup & Purification E->F G Halogenated Phenylimidazole F->G Final Product

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-1-phenyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. Just as critical as the synthesis itself is the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-1-phenyl-1H-imidazole, a halogenated imidazole derivative. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety & Hazard Assessment: The First Line of Defense

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.
Body Protection A fully buttoned, long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. The core principle is the segregation of halogenated organic waste from all other waste streams.

Step 1: Waste Classification and Segregation

This compound is classified as a halogenated organic solid waste .[3][4] It is critical to segregate this waste to prevent dangerous reactions and to ensure it is sent to the correct disposal facility. Halogenated organic wastes are typically disposed of via incineration at high temperatures.[3]

Diagram of Waste Segregation Decision Process

G Start Waste Generated: This compound IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Classify as: Halogenated Organic Waste IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Classify as: Non-Halogenated Waste IsHalogenated->NonHalogenatedWaste No Segregate Segregate in a dedicated, labeled container. HalogenatedWaste->Segregate End Ready for Disposal Pickup Segregate->End

Caption: Decision workflow for classifying and segregating halogenated chemical waste.

Step 2: Selecting the Appropriate Waste Container

The choice of a waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][6] Avoid metal containers for any waste streams that may have acidic properties.[6][7]

  • Container Integrity: The container must be in good condition, with no cracks, leaks, or other defects. It must have a securely fitting screw-top lid.[5][6] Do not use beakers, flasks, or other laboratory glassware with stoppers or parafilm as primary waste containers.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[3] The label should also list the chemical constituents and their approximate concentrations.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Storage Limits: Up to 55 gallons of hazardous waste may be stored in an SAA.

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.

Step 4: Preparing Solid Waste for Disposal

For solid this compound waste:

  • Direct Transfer: If possible, transfer the solid waste directly into the designated halogenated organic waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as weigh boats, gloves, and absorbent paper, should also be placed in the same container.

  • No Liquids: Ensure that no free liquids are present in the solid waste container.[5]

If you have a solution of this compound, it should be disposed of as a halogenated organic liquid waste in a separate, appropriately labeled liquid waste container.

Emergency Procedures: Responding to Spills

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

Small Spills (Manageable by Laboratory Personnel)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Wear the required PPE as outlined above.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill.[8]

  • Clean-Up: Carefully sweep up the absorbed material and place it in the designated halogenated organic waste container.[8]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[8]

Large Spills (Requiring External Assistance)
  • Evacuate: Immediately evacuate the area.

  • Activate Alarm: If there is a risk of fire or significant exposure, activate the nearest fire alarm.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[8][10]

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.

Emergency Response Flowchart

G Spill Spill of this compound Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Hazardous Spill Assess->LargeSpill Large LabCleanup Laboratory Personnel Cleanup: 1. Alert others 2. Don PPE 3. Contain & Absorb 4. Collect waste 5. Decontaminate SmallSpill->LabCleanup Evacuate Evacuate the Area LargeSpill->Evacuate Dispose Dispose of all cleanup materials as Halogenated Organic Waste LabCleanup->Dispose CallEHS Call EHS/Emergency Response Evacuate->CallEHS

Caption: Flowchart for responding to a chemical spill in the laboratory.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their institutions.

References

  • UCLA Environment, Health & Safety. (n.d.). Chemical Waste Containers. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • Baylor University Environmental Health & Safety. (n.d.). Appendix I: Chemical Compatibility and Container Information. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • UCSD Blink. (2015, February 17). How to Handle Chemical Spills in Laboratories. Retrieved from [Link]

  • UW Environmental Health & Safety. (2017, October 13). Chemical Spills in Laboratories. Retrieved from [Link]

  • Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]

  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers. In drug discovery and development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compounds we handle, like 4-Bromo-1-phenyl-1H-imidazole, are novel entities with potentially uncharacterized hazards. This guide is designed to provide you with a robust framework for handling this and similar halogenated imidazole derivatives, moving beyond a simple checklist to instill a deep, causal understanding of why each safety protocol is critical.

Disclaimer: As of the date of this guide, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are synthesized from the known hazard profiles of structurally analogous compounds, including 4-Bromo-1H-imidazole and the parent imidazole ring. This conservative approach is designed to provide the highest level of protection in the absence of specific data.

Part 1: Immediate Hazard Assessment & Core Principles

Before any handling, it is crucial to understand the anticipated risks. Based on related chemical structures, we must assume this compound presents multiple hazards. The parent compound, imidazole, is known to be corrosive, while the simpler 4-Bromo-1H-imidazole is classified as toxic if swallowed, a skin and eye irritant, and a potential respiratory irritant[1]. The presence of the bromophenyl group adds lipophilicity, which could potentially enhance skin absorption.

Therefore, our core safety principle is complete barrier protection . We must prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).

Summary of Anticipated Hazards & Required PPE
Anticipated HazardRoute of ExposurePrimary Engineering ControlRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) IngestionFume HoodNitrile Gloves, Lab Coat
Skin Corrosion/Irritation Dermal (Skin)Fume HoodChemical-Resistant Gloves (Nitrile), Chemical-Resistant Lab Coat
Serious Eye Damage/Irritation Ocular (Eyes)Fume Hood / Sash ShieldChemical Splash Goggles, Face Shield
Respiratory Irritation InhalationChemical Fume Hood (Mandatory) N95 Respirator (if dusts are generated outside of a hood)

Part 2: The Self-Validating Protocol for PPE

This section details the step-by-step methodology for establishing and maintaining a safe handling environment. The logic behind each step is explained to ensure the protocol is not just followed, but understood.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense, not the first. All handling of this compound solid or solutions must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains airborne particles and vapors, directly addressing the inhalation risk.

Detailed PPE Selection and Rationale
  • Hand Protection: Standard disposable nitrile gloves are a minimum requirement for incidental contact.[3] Given the potential for skin irritation and absorption, wearing double gloves is the preferred method, especially for weighing or transfers.

    • Why Double Gloving? The outer glove absorbs the primary contamination. It can be removed and replaced without exposing the inner glove, which protects your skin. This is critical when, for example, you touch a balance after weighing the compound and then need to handle a clean spatula.

    • Glove Inspection: Before use, always inspect gloves for pinholes or tears. After handling is complete, dispose of the outer glove in the designated solid waste container before leaving the fume hood.

  • Eye and Face Protection: Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory.[3] Safety glasses, even with side shields, are insufficient as they do not provide a seal against splashes and fine particulates.

    • Why Goggles AND a Face Shield? When handling larger quantities (>1g) or performing vigorous reactions, a full face shield should be worn over the chemical splash goggles. This provides a secondary barrier against splashes to the entire face. The corrosive potential of related imidazoles makes this a critical precaution.[1]

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves extended to the wrist, is required.[3] This protects your skin and personal clothing from incidental spills and contamination. Ensure the material is chemically compatible; standard cotton/poly blends are acceptable for solid handling, but a splash-resistant apron should be added when working with solutions.

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, if there is any risk of generating dusts outside of a certified hood (e.g., during spill cleanup), a NIOSH-approved N95 respirator is the minimum requirement.[2]

Workflow: Donning and Doffing PPE

The order in which you put on and take off PPE is a critical control point to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) don1 Wash Hands don2 Lab Coat don1->don2 don3 Goggles / Face Shield don2->don3 don4 Gloves (Inner) don3->don4 don5 Gloves (Outer) don4->don5 doff1 Gloves (Outer) doff2 Gown / Lab Coat (Turn Inside Out) doff1->doff2 doff3 Goggles / Face Shield doff2->doff3 doff4 Gloves (Inner) doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Part 3: Emergency Procedures and Disposal

Accidental Exposure Plan

  • Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while rinsing with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for immediate medical assistance.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Chemical Waste Disposal Plan

Proper segregation of chemical waste is paramount for safety and environmental compliance.

  • Classification: this compound is a halogenated organic compound .

  • Waste Streams: You must maintain separate, clearly labeled waste containers for:

    • Halogenated Solid Waste: Contaminated gloves, weigh papers, paper towels, etc.

    • Halogenated Liquid Waste: Unused solutions or reaction mixtures.

  • Container Management: Waste containers must be kept closed when not in use and stored in a secondary containment bin within a ventilated area. Do not mix halogenated waste with non-halogenated waste streams.

Diagram: Chemical Waste Disposal Logic

Waste_Disposal start Waste Generated (e.g., contaminated glove, excess solution) q1 Is the waste contaminated with this compound? start->q1 q2 Is the waste Solid or Liquid? q1->q2 Yes non_haz Dispose in Appropriate Non-Hazardous Waste Stream q1->non_haz No solid_waste Dispose in 'Halogenated Solid Waste' Container q2->solid_waste Solid liquid_waste Dispose in 'Halogenated Liquid Waste' Container q2->liquid_waste Liquid

Caption: Decision workflow for proper segregation of laboratory waste.

By internalizing not just the "what" but the "why" of these protocols, you empower yourself to work safely and effectively. This structured approach to PPE and waste management builds a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Arctom. (n.d.). CAS NO. 1020253-10-4 | 5-tert-Butyl-3-p-tolyl-1,2,4.... Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-tert-Butyl-3-p-tolyl-1, 2, 4-oxadiazole, min 98%. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet - 4-Bromo-1H-imidazole.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Ivy Fine Chemicals. (n.d.). 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [CAS: 13569-96-5]. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet. Retrieved from a publicly available SDS for 2-Bromo-4-methylpyridine.
  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from a publicly available university safety document.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet - 2,5-dibromo-4-nitro-1H-imidazole.
  • Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.